Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10;/h4-7,13H,3,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYLMUSXOMCHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride basic properties
An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Introduction
This compound is a glycine ethyl ester derivative of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a secondary amine, an ethyl ester, and a 4-methoxybenzyl (PMB) group, rendering it a versatile building block for the construction of more complex molecular architectures. The PMB moiety is a well-established protecting group for amines and alcohols, which can be cleaved under specific oxidative or acidic conditions, adding a layer of strategic flexibility in multi-step syntheses.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound. The content herein is structured to deliver not only procedural details but also the underlying scientific principles, ensuring both technical accuracy and practical utility.
Physicochemical and Structural Properties
This compound is a solid, typically appearing as a white to off-white powder.[2][3] Its structure combines the hydrophilicity of the hydrochloride salt with the lipophilic character of the benzyl and ethyl groups. Proper storage in an inert atmosphere at room temperature is recommended to maintain its stability and purity.[2][4]
Structural Diagram
The molecule consists of a central glycine ethyl ester core, N-substituted with a 4-methoxybenzyl group. The hydrochloride salt form protonates the secondary amine, increasing its polarity and aqueous solubility.
Caption: Figure 1. Chemical Structure.
Core Properties Summary
| Property | Value | Reference |
| CAS Number | 88720-15-4 | [2][4][5] |
| Molecular Formula | C₁₂H₁₈ClNO₃ | [4][5] |
| Molecular Weight | 259.73 g/mol | [2][5] |
| Synonyms | Ethyl (4-methoxybenzyl)glycinate hydrochloride | [2][5] |
| Physical Form | Solid | [2][6] |
| Storage | Inert atmosphere, room temperature | [2][4] |
| SMILES | O=C(OCC)CNCC1=CC=C(OC)C=C1.[H]Cl | [4] |
| InChI Key | CGYLMUSXOMCHHD-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step process: N-alkylation to form the free base, followed by acidification to produce the hydrochloride salt. This approach is efficient and yields a product with high purity after appropriate workup and purification.
Synthetic Workflow
The primary reaction involves the nucleophilic substitution of a halide from ethyl bromoacetate by the primary amine of 4-methoxybenzylamine. Triethylamine is used as a non-nucleophilic base to neutralize the hydrobromic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction that facilitates purification and improves the compound's handling characteristics.
Caption: Figure 2. General Synthetic Workflow.
Experimental Protocol: Synthesis of Free Base
This protocol is adapted from established literature procedures for N-alkylation.[7]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzylamine (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath.
-
Substrate Addition: Add ethyl bromoacetate (1.0 eq.) dropwise to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure free base, Ethyl 2-[(4-methoxybenzyl)amino]acetate.[7]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold, anhydrous solvent and dry it under a vacuum to obtain the final this compound.
Applications in Synthetic Chemistry
The utility of this compound stems from its identity as a functionalized amino acid ester, making it a valuable precursor for a variety of molecular targets.
-
Building Block for Heterocycles: The dual functionality of the amine and ester groups allows for cyclization reactions to form various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.
-
Peptidomimetic Synthesis: As a glycine derivative, it can be incorporated into peptide synthesis or used to create peptidomimetics, where the PMB group offers an orthogonal protection strategy to standard Boc or Fmoc chemistries.
-
Fullerene Chemistry: It has been explicitly used as a reactant in the preparation of (carboxy)(pyridinyl)[2][8]fullerene[1,9-c]pyrroleacetic acid derivatives, highlighting its application in materials science and nanotechnology.[5]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The structural motifs present in this compound are found in numerous biologically active molecules. For instance, related structures serve as key intermediates in the synthesis of modern anticoagulants like Apixaban.[9][10]
The choice of the 4-methoxybenzyl (PMB) group is strategic. It is stable to a wide range of non-oxidative and non-strongly acidic conditions but can be selectively removed, often with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or trifluoroacetic acid (TFA), without disturbing other sensitive functional groups.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Analytical Data Summary
| Technique | Expected Observations for Free Base (C₁₂H₁₇NO₃) |
| ¹H NMR | Signals corresponding to: ethyl group protons (~1.2 ppm triplet, ~4.1 ppm quartet), methoxy group protons (~3.7 ppm singlet), methylene protons of the benzyl and acetate groups, and aromatic protons (~6.8-7.2 ppm). The NH proton will appear as a singlet.[7] |
| ¹³C NMR | Resonances for the ethyl carbons, methoxy carbon, methylene carbons, aromatic carbons, and the ester carbonyl carbon. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 224.13 for the free base. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), C=O stretching (ester), and C-O stretching (ether and ester). |
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool for structural confirmation. The integration and splitting patterns of the signals verify the connectivity of the protons. For the hydrochloride salt, the NH proton signal will shift downfield and may exhibit coupling.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups present in the molecule. For the hydrochloride salt, the N-H stretch will be broadened and shifted due to the formation of the ammonium salt.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for determining the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity assessment of the compound, providing quantitative data on the percentage of the main component and any impurities.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Reference |
| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [2] | |
| GHS06 | H301: Toxic if swallowed | [6] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store the compound in a tightly sealed container in a dry and cool place.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its well-defined synthesis, predictable reactivity, and the strategic utility of the PMB protecting group make it an important tool for chemists in academic and industrial research. A thorough understanding of its properties, handling requirements, and analytical profile, as detailed in this guide, is crucial for its effective and safe application in the laboratory.
References
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Supporting Information. 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]
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Unknown Source. III Analytical Methods. Available from: [Link]
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Supporting Information. ESI-MS and NMR data. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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The Royal Society of Chemistry. Supporting information. Available from: [Link]
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ChemWhat. Ethyl 2-[(4-methoxybenzyl)amino]acetate CAS#: 60857-16-1. Available from: [Link]
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PubChem. Ethyl 2-((methoxycarbonyl)amino)acetate. Available from: [Link]
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SpectraBase. Ethyl [(4-methoxybenzoyl)amino]acetate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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PubChem. Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate. Available from: [Link]
- Google Patents. WO 2014/203275 A2.
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OSHA. OSHA Sampling & Analytical Methods. Available from: [Link]
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ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]
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National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: [Link]
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Centers for Disease Control and Prevention. ethyl acetate 1457 | niosh. Available from: [Link]
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PubChem. Ethyl aminoacetate hydrochloride. Available from: [Link]
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An In-Depth Technical Guide to Ethyl (4-methoxybenzyl)glycinate Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl (4-methoxybenzyl)glycinate hydrochloride, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this compound's properties, synthesis, and applications. This document moves beyond a simple recitation of facts to offer insights into the practical utility and mechanistic underpinnings of this important chemical entity.
Introduction: A Molecule of Strategic Importance
Ethyl (4-methoxybenzyl)glycinate hydrochloride is a derivative of the simplest amino acid, glycine. Its structure incorporates an ethyl ester and a 4-methoxybenzyl (PMB) group attached to the nitrogen atom. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of peptide chemistry and pharmaceutical development. The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions.
The strategic importance of this molecule lies in the dual functionality of the 4-methoxybenzyl group. It can act as a directing group or be employed as a protecting group for the secondary amine, which can be selectively removed under specific conditions, allowing for further synthetic manipulations. This guide will delve into the chemical logic behind its synthesis and application, providing a robust resource for laboratory practice.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of Ethyl (4-methoxybenzyl)glycinate hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 88720-15-4 | |
| Molecular Formula | C₁₂H₁₈ClNO₃ | |
| Molecular Weight | 259.73 g/mol | |
| Appearance | White to off-white crystalline powder | General supplier data |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General knowledge |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Analytical Characterization:
For a compound to be reliably used in synthesis, its identity and purity must be unequivocally established. The primary analytical techniques for the characterization of Ethyl (4-methoxybenzyl)glycinate hydrochloride include:
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as the ester carbonyl (C=O), C-N, and C-O bonds.
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water, buffered with an acid like phosphoric or formic acid, is a suitable starting point for analysis[1].
Synthesis of Ethyl (4-methoxybenzyl)glycinate Hydrochloride: A Tale of Two Pathways
The synthesis of Ethyl (4-methoxybenzyl)glycinate hydrochloride can be approached through two primary and mechanistically distinct routes: reductive amination and direct N-alkylation. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Pathway 1: Reductive Amination of Ethyl Glycinate with 4-Methoxybenzaldehyde
This elegant one-pot reaction is a cornerstone of modern amine synthesis. It proceeds through the initial formation of an imine between ethyl glycinate and 4-methoxybenzaldehyde, which is then reduced in situ to the desired secondary amine[2][3].
Causality of Experimental Choices:
-
Reactants: Ethyl glycinate hydrochloride is often used as the starting material. A base, such as triethylamine or sodium bicarbonate, is required to neutralize the hydrochloride salt and liberate the free amine for reaction. 4-Methoxybenzaldehyde (p-anisaldehyde) serves as the electrophilic carbonyl component.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent for this transformation[3]. Its selectivity is key; it readily reduces the protonated imine (iminium ion) but is significantly less reactive towards the starting aldehyde. This prevents the wasteful reduction of the aldehyde to 4-methoxybenzyl alcohol and allows for the reaction to be performed in a single step.
-
Solvent and pH: The reaction is typically carried out in a protic solvent like methanol or ethanol. The pH is maintained in a slightly acidic range (pH 4-6) to facilitate both imine formation and the subsequent reduction of the iminium ion.
Experimental Protocol: A Self-Validating System
-
Preparation: To a solution of ethyl glycinate hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.
-
Imine Formation: Add 4-methoxybenzaldehyde (1.0 eq) to the solution and stir for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.2 eq) in portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine and the formation of the product by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of water. Acidify the mixture with dilute HCl to a pH of ~2 to protonate the product and any unreacted amine. Extract with a non-polar solvent like ethyl acetate to remove unreacted aldehyde and other non-basic impurities.
-
Isolation: Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or NaOH) to a pH of 8-9. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification and Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The resulting precipitate is collected by filtration and dried under vacuum.
Caption: Reductive amination workflow.
Pathway 2: Direct N-Alkylation of Ethyl Glycinate with 4-Methoxybenzyl Chloride
This method involves the nucleophilic attack of the amino group of ethyl glycinate on the electrophilic benzylic carbon of 4-methoxybenzyl chloride.
Causality of Experimental Choices:
-
Reactants: Ethyl glycinate (or its hydrochloride salt with a base) acts as the nucleophile. 4-Methoxybenzyl chloride is the alkylating agent.
-
Base: A non-nucleophilic base, such as triethylamine, diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, is essential to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.[4]
-
Solvent: A polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dichloromethane is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Control of Over-alkylation: A potential side reaction is the dialkylation of the nitrogen atom. This can be minimized by using a slight excess of the amine starting material or by carefully controlling the stoichiometry and reaction conditions.
Experimental Protocol: A Self-Validating System
-
Preparation: Dissolve ethyl glycinate hydrochloride (1.0 eq) and a base such as potassium carbonate (2.5 eq) in a suitable solvent like acetonitrile.
-
Alkylation: Add 4-methoxybenzyl chloride (1.05 eq) to the suspension and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: The hydrochloride salt can be formed as described in the reductive amination protocol.
Sources
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride CAS number 88720-15-4
An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride (CAS 88720-15-4): A Key Building Block for Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 88720-15-4), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates its chemical and physical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and outlines a robust analytical framework for quality control. Furthermore, it explores the compound's strategic applications in organic synthesis and medicinal chemistry, emphasizing its role as a versatile glycine synthon bearing a readily cleavable protecting group. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt form of the secondary amine, ethyl glycinate, protected with a 4-methoxybenzyl (PMB) group. This structure makes it a stable, crystalline solid that is more easily handled and stored than its free-base counterpart. Its identity is defined by the following key parameters.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Reference(s) |
| CAS Number | 88720-15-4 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO₃ | [1] |
| Molecular Weight | 259.73 g/mol | |
| IUPAC Name | Ethyl 2-(((4-methoxyphenyl)methyl)amino)acetate hydrochloride | [1] |
| Synonyms | Ethyl (4-methoxybenzyl)glycinate hydrochloride | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Inert atmosphere, room temperature | |
| InChI Key | CGYLMUSXOMCHHD-UHFFFAOYSA-N |
Caption: Chemical Structure of this compound.
Synthesis and Mechanism
The synthesis of the target compound is a robust, two-step process that is readily scalable. It begins with the N-alkylation of 4-methoxybenzylamine to form the free base, followed by a straightforward acid-base reaction to produce the stable hydrochloride salt.
Synthesis Pathway
The overall transformation involves a nucleophilic substitution followed by protonation. This approach is efficient and utilizes common laboratory reagents.
Caption: General workflow for the synthesis of this compound.
**3.2 Mechanistic Rationale
Step 1: N-Alkylation. The synthesis of the free base, Ethyl 2-((4-methoxybenzyl)amino)acetate, proceeds via a classic Sₙ2 reaction.[2] The primary amine (4-methoxybenzylamine) acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate, which bears a good leaving group (bromide). Triethylamine is added as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Step 2: Salt Formation. The resulting free base is an oily or solid substance that can be purified but is often directly converted to its hydrochloride salt.[2][3] This is achieved by treating a solution of the free base with hydrogen chloride (often as a solution in an organic solvent like ether or isopropanol). The lone pair of electrons on the secondary amine nitrogen readily accepts a proton from HCl, forming a stable, crystalline ammonium salt which typically precipitates from the solution and can be isolated by simple filtration.[4]
Detailed Experimental Protocol
This protocol is adapted from established general methods for N-alkylation followed by salt formation.[2]
Reagents and Equipment:
-
4-Methoxybenzylamine
-
Ethyl bromoacetate
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-methoxybenzylamine (1.0 eq.) and anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.0 eq.) to the solution with stirring.
-
Alkylation: Slowly add ethyl bromoacetate (1.0 eq.) dropwise to the cooled solution. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base.
-
Purification (Optional but Recommended): Purify the crude free base using silica gel column chromatography with a hexane/ethyl acetate eluent system to obtain pure Ethyl 2-((4-methoxybenzyl)amino)acetate.[2]
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). While stirring, add a solution of HCl in ether (1.0-1.1 eq.) dropwise.
-
Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum to yield the final product.
Analytical Characterization and Quality Control
A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: A typical analytical workflow for the quality control of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation. For the free base (CAS 60857-16-1), the ¹H NMR spectrum provides clear diagnostic signals.[2]
Table 2: Representative ¹H NMR Data for the Free Base in CDCl₃ [2]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.21 ppm | Triplet (t) | 3H | -CH₂CH₃ (Ethyl ester) |
| ~1.87 ppm | Singlet (s) | 1H | -NH - |
| ~3.33 ppm | Singlet (s) | 2H | -NH-CH₂ -COO- |
| ~3.68 ppm | Singlet (s) | 2H | Ar-CH₂ -NH- |
| ~3.72 ppm | Singlet (s) | 3H | -OCH₃ (Methoxy) |
| ~4.13 ppm | Quartet (q) | 2H | -CH₂ CH₃ (Ethyl ester) |
| ~6.80 ppm | Doublet (d) | 2H | Aromatic protons (ortho to -OCH₃) |
| ~7.19 ppm | Doublet (d) | 2H | Aromatic protons (meta to -OCH₃) |
Self-Validation: Upon conversion to the hydrochloride salt, the -NH- proton signal at ~1.87 ppm will disappear and be replaced by a broader -NH₂⁺- signal shifted significantly downfield. The adjacent methylene protons (-NH-CH₂- and Ar-CH₂-NH-) will also experience a downfield shift due to the electron-withdrawing effect of the ammonium cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups and confirm salt formation.
-
Ester C=O Stretch: A strong, sharp peak around 1730-1750 cm⁻¹.
-
Ammonium N-H⁺ Stretch: For the HCl salt, a broad and strong absorption band in the range of 2400-3200 cm⁻¹ is a key diagnostic peak, confirming successful protonation.[4] This replaces the sharper, weaker N-H stretch of the secondary amine in the free base.
-
C-O Stretches: Strong peaks in the 1000-1300 cm⁻¹ region corresponding to the ester and ether linkages.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry will show the mass of the cationic portion of the molecule. The expected [M+H]⁺ ion for the free base (C₁₂H₁₇NO₃) would be observed at an m/z of approximately 224.13, corresponding to the protonated free base.
Applications in Medicinal Chemistry and Organic Synthesis
This compound is not an active pharmaceutical ingredient itself but rather a valuable building block used to construct more complex molecules.[][6]
-
Protected Glycine Synthon: It serves as an ethyl glycinate equivalent where the reactive secondary amine is masked by the 4-methoxybenzyl (PMB) group. This allows for selective reactions at the ester functionality or other parts of a larger molecule without interference from the amine.
-
The 4-Methoxybenzyl (PMB) Protecting Group: The PMB group is a widely used protecting group for amines and alcohols due to its stability under a variety of conditions (e.g., basic, nucleophilic).[7] Its key advantage is that it can be removed under specific, mild oxidative conditions (e.g., with DDQ or CAN) or with strong acid, leaving other protecting groups intact. This orthogonality is a cornerstone of modern synthetic strategy.
-
Scaffold for Drug Discovery: As a substituted amino acid ester, it is an ideal starting material for creating libraries of novel compounds for high-throughput screening.[8] Its structure is related to intermediates used in the synthesis of important drugs, such as the anticoagulant Apixaban, which features a methoxyphenyl moiety, highlighting the utility of this structural motif in medicinal chemistry.[9]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.
Table 3: GHS Hazard Information
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion
This compound is a strategically important and versatile building block in synthetic organic chemistry. Its value lies in its dual functionality as a glycine synthon and a PMB-protected amine, offering stability for handling and storage in its hydrochloride form. The straightforward synthesis and well-defined analytical profile make it a reliable intermediate for drug discovery and process development, enabling the construction of complex molecular architectures with a high degree of control.
References
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Patil, L., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. Retrieved from [Link]
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GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved January 20, 2026, from [Link]
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Molbase. (n.d.). (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.
-
Matrix Fine Chemicals. (n.d.). ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved January 20, 2026, from [Link]
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SpectraBase. (n.d.). Ethyl [(4-methoxybenzoyl)amino]acetate. Retrieved January 20, 2026, from [Link]
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NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved January 20, 2026, from [Link]
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MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved January 20, 2026, from [Link]
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ACS Omega. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Ethyl aminoacetate hydrochloride. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Npc53720. Retrieved January 20, 2026, from [Link]
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Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved January 20, 2026, from [Link]
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CaltechTHESIS. (n.d.). Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). Ethyl Acetate. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate. Retrieved January 20, 2026, from [Link]
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ChemBuyersGuide.com. (n.d.). Key Organics Limited (Page 192). Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Weight of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
This guide provides a comprehensive technical overview of the molecular weight of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a crucial parameter for researchers, scientists, and professionals in drug development. Beyond a simple numerical value, this document delves into the theoretical basis, experimental determination, and practical significance of this fundamental chemical property.
Introduction: The Significance of Molecular Weight in a Research Context
In the realm of chemical and pharmaceutical sciences, the molecular weight of a compound is a cornerstone of its identity and purity. For this compound, this value is indispensable for accurate stoichiometric calculations in synthesis, precise concentration preparations for biological assays, and for meeting the stringent criteria of regulatory submissions. This guide will explore the multifaceted nature of this seemingly simple parameter, providing both theoretical knowledge and practical, field-tested insights.
Physicochemical Properties and Identification
A clear identification of this compound is paramount before any analysis. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Ethyl (4-methoxybenzyl)glycinate hydrochloride | [1] |
| CAS Number | 88720-15-4 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO₃ | [1] |
| Molecular Weight | 259.73 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [1] |
Theoretical Molecular Weight Calculation
The theoretical molecular weight is calculated from the molecular formula, C₁₂H₁₈ClNO₃, using the atomic weights of its constituent elements. This calculation provides a baseline theoretical value against which experimental data can be compared.
The molecular formula of the free base is C₁₂H₁₇NO₃.[2] The hydrochloride salt is formed by the reaction of the amine group with hydrogen chloride (HCl).[3]
Calculation Breakdown:
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
Total Molecular Weight = 144.132 + 18.144 + 35.453 + 14.007 + 47.997 = 259.733 u
This calculated value is in excellent agreement with the reported molecular weight of 259.73 g/mol .[1]
Synthesis and Salt Formation: A Prerequisite for Analysis
Understanding the synthesis of this compound is crucial as the reaction pathway can influence the purity and final state of the compound. The synthesis is typically a two-step process.
Synthesis of the Free Base
The free base, Ethyl 2-((4-methoxybenzyl)amino)acetate, is synthesized via nucleophilic substitution.[4]
Reaction: 4-methoxybenzylamine + Ethyl bromoacetate → Ethyl 2-((4-methoxybenzyl)amino)acetate + Triethylamine hydrobromide
A general laboratory procedure is as follows:
-
Dissolve 4-methoxybenzylamine and triethylamine in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add ethyl bromoacetate dropwise to the solution.
-
Allow the reaction to proceed to completion at room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Dry the organic layer and purify the product using silica gel column chromatography.[4]
Formation of the Hydrochloride Salt
The hydrochloride salt is then prepared by reacting the purified free base with hydrogen chloride.[5]
Reaction: Ethyl 2-((4-methoxybenzyl)amino)acetate + HCl → this compound
A general laboratory procedure is as follows:
-
Dissolve the purified free base in a suitable solvent such as ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until the pH is acidic (pH 1-2).
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid product, wash with a cold solvent, and dry under vacuum.[5]
Experimental Determination of Molecular Weight
While the theoretical molecular weight is a crucial starting point, its experimental verification is a cornerstone of chemical analysis, confirming the identity and purity of the synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for the direct determination of molecular weight.
Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) is a suitable method.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization: Introduce the sample into the ESI source. In positive ion mode, the molecule will be detected as the protonated free base [M+H]⁺, where M is the free base. The hydrochloride salt will dissociate in solution.
-
Data Analysis: The expected m/z value for the protonated free base (C₁₂H₁₇NO₃) would be approximately 224.1281. The high-resolution mass measurement can confirm the elemental composition.
Structural Confirmation Supporting Molecular Weight
Techniques that elucidate the chemical structure provide indirect but powerful confirmation of the molecular formula and, by extension, the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR would be employed. The expected signals in ¹H NMR would correspond to the protons of the ethyl group, the methoxy group, the aromatic ring, and the methylene groups of the acetate and benzyl moieties.[4] The integration of these signals should be consistent with the number of protons in the molecule (18 protons for the hydrochloride salt cation).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For an amine hydrochloride salt, characteristic peaks would include N-H stretching and bending vibrations.[3][6] The presence of the ester carbonyl group and the aromatic ring can also be confirmed.
Conclusion: An Integrated Approach to a Fundamental Property
The molecular weight of this compound is a defining characteristic that underpins its use in scientific research and development. A thorough understanding, derived from a combination of theoretical calculation and rigorous experimental verification through techniques like mass spectrometry and supported by structural elucidation via NMR and FTIR, is essential for ensuring the quality, purity, and efficacy of this compound in any application. This integrated approach provides the necessary confidence for its use in further research and development endeavors.
References
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
-
Matrix Fine Chemicals. ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6. Available from: [Link]
-
PubChem. Ethyl 2-((methoxycarbonyl)amino)acetate. Available from: [Link]
-
EPTQ. Chemical analysis in amine system operations. Available from: [Link]
- Google Patents. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.
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physical and chemical properties of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
An In-depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in the field of drug development. It aims to deliver not just data, but also field-proven insights into the characterization and application of this compound.
Foreword: Navigating the Landscape of a Niche Research Chemical
This compound is a secondary amine hydrochloride salt that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure combines a glycine ethyl ester moiety, a common scaffold in bioactive molecules, with a 4-methoxybenzyl (PMB) group, a widely used protecting group in peptide and natural product synthesis. While this compound is commercially available, a comprehensive public profile of its experimental data is not extensively documented. This guide, therefore, synthesizes the available information, draws logical inferences from closely related analogues, and provides robust protocols to empower researchers in their own investigations of this and similar molecules.
Section 1: Core Molecular Attributes
A foundational understanding of a compound begins with its fundamental identifiers and properties.
Chemical Identity
| Attribute | Value |
| Chemical Name | This compound |
| Synonym(s) | Ethyl (4-methoxybenzyl)glycinate hydrochloride |
| CAS Number | 88720-15-4[1] |
| Molecular Formula | C₁₂H₁₈ClNO₃[1] |
| Molecular Weight | 259.73 g/mol [1] |
| InChI Key | CGYLMUSXOMCHHD-UHFFFAOYSA-N[1] |
Physicochemical Properties
Direct experimental data for the hydrochloride salt is limited. The following table combines available data with predicted values and properties of analogous compounds to provide a practical guide.
| Property | Value/Expected Range | Source/Basis |
| Physical Form | White to off-white solid | [1] |
| Melting Point | Data not available. Expected to be a sharp melting solid, likely >150 °C, typical for amine hydrochloride salts. | Analogy to similar compounds. |
| Boiling Point | Decomposes upon heating. The free base has a predicted boiling point of 320.3±27.0 °C.[2] | Predicted data for the free base. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in nonpolar solvents. | General solubility of amine hydrochlorides. |
| pKa | The pKa of the secondary amine is predicted to be around 7.23 for the free base.[2] The hydrochloride salt will be acidic in solution. | Predicted data for the free base. |
Section 2: Synthesis and Purification
The synthesis of this compound can be approached via a two-step process: N-alkylation followed by salt formation.
Synthetic Pathway
The most common route involves the N-alkylation of ethyl glycinate with 4-methoxybenzyl chloride. The resulting free base is then converted to the hydrochloride salt. A general method for the synthesis of the free base involves the reaction of 4-methoxybenzylamine with ethyl bromoacetate.[2]
Sources
An In-depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a secondary amine derivative of glycine ethyl ester. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules targeted for pharmaceutical and materials science research. Its structure incorporates a glycine ethyl ester moiety, a common scaffold in medicinal chemistry, and a 4-methoxybenzyl (PMB) group. The PMB group is a well-established protecting group for amines, known for its stability under various reaction conditions and its relatively straightforward removal, often via oxidative cleavage. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a readily usable reagent in a laboratory setting. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and a detailed protocol for its synthesis, offering field-proven insights for its effective utilization.
Chemical Identity and Nomenclature
The systematic identification of a chemical compound is critical for reproducibility and clarity in research. This compound is known by several synonyms and is cataloged under specific identifiers.
Synonyms
The compound is frequently referred to by a variety of names in chemical literature and supplier catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.
-
ethyl (4-methoxybenzyl)glycinate hydrochloride
-
Ethyl 2-((p-methoxybenzyl)amino)acetate hydrochloride
-
N-(4-Methoxybenzyl)glycine ethyl ester hydrochloride
-
N-(p-Methoxybenzyl)glycine ethyl ester hydrochloride
-
N-[(4-methoxyphenyl)methyl]Glycine ethyl ester hydrochloride[1][2]
The free base form (without the hydrochloride) is also commonly listed with its own set of synonyms:
Trade Names
Upon extensive review of commercial and scientific databases, it has been determined that this compound is primarily a research chemical and is not marketed under any specific trade names. It is typically sold by chemical suppliers under its chemical name or one of its common synonyms, often appended with a supplier-specific catalog number.
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are essential.
| Identifier | Value | Source |
| CAS Number | 88720-15-4 | |
| Molecular Formula | C12H18ClNO3 | |
| Molecular Weight | 259.73 g/mol | |
| MDL Number | MFCD27992172 | |
| InChI Key | CGYLMUSXOMCHHD-UHFFFAOYSA-N |
Note: The free base form has a CAS Number of 60857-16-1, a molecular formula of C12H17NO3, and a molecular weight of 223.27 g/mol .[1][2][4]
Caption: Relationship between the core chemical name and its synonyms and identifiers.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reactivity.
| Property | Value | Notes |
| Physical Form | Solid | [4] |
| Appearance | Colorless to light yellow liquid (free base) | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
| pKa | 7.23 ± 0.20 (Predicted) | [1][3] |
| Boiling Point | 320.3 ± 27.0 °C (Predicted, for free base) | [1] |
| Density | 1.073 ± 0.06 g/cm³ (Predicted, for free base) | [1] |
Synthesis and Mechanism
This compound is typically synthesized via a nucleophilic substitution reaction. The causality behind the experimental choices lies in the principles of amine alkylation.
Reaction Principle
The synthesis involves the N-alkylation of 4-methoxybenzylamine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The primary amine, 4-methoxybenzylamine, acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. The halogen serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond.[5] A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials:
-
4-Methoxybenzylamine
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Triethylamine (or another suitable non-nucleophilic base like potassium carbonate)[6]
-
Dichloromethane (or another suitable aprotic solvent like DMF or acetone)[6]
-
Hydrochloric acid (solution in diethyl ether or dioxane)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzylamine (1.0 eq.) and dichloromethane (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.0-1.2 eq.) to the solution. The base is crucial to scavenge the HCl that is formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and to minimize potential side reactions, such as over-alkylation.
-
Substrate Addition: Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled, stirring solution.[1] The slow addition maintains a low concentration of the alkylating agent, further preventing di-alkylation of the amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Workup: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of the Free Base: Filter the drying agent and concentrate the organic phase in vacuo. The resulting crude oil (the free base, Ethyl 2-((4-methoxybenzyl)amino)acetate) can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Research and Drug Development
As a glycine derivative, this compound is a precursor for the synthesis of peptidomimetics and other biologically active molecules.[7] The secondary amine provides a reactive site for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The 4-methoxybenzyl group serves as a readily cleavable protecting group, making it a versatile intermediate in multi-step syntheses.[8]
Safety and Handling
The hydrochloride salt is classified as an irritant. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
Which product will be formed by the reaction of primary amine with ethyl chloroacetate? . ResearchGate. Available at: [Link][5]
-
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? . ResearchGate. Available at: [Link][6]
-
Process for synthesizing chiral methoxybenzylamine . Google Patents. Available at: [8]
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- 8. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]
solubility of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride in different solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Foreword: The Crucial Role of Solubility in Scientific Research
In the landscape of chemical and pharmaceutical sciences, the solubility of a compound is a foundational physicochemical property that dictates its utility and application. For researchers, scientists, and drug development professionals, understanding solubility is not merely an academic exercise; it is a critical determinant of a compound's behavior in biological and chemical systems. Poor solubility can lead to significant challenges, including low bioavailability, unreliable results in in vitro assays, and difficulties in formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound, offering both a theoretical framework and practical, field-proven methodologies for its empirical determination.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This axiom suggests that a solute will dissolve best in a solvent that has a similar polarity or chemical structure. To predict the solubility of this compound, we must first analyze its molecular structure and the properties of the solvents .
1.1 Analysis of the Solute
-
Structure: this compound is a hydrochloride salt. This ionic character immediately suggests a high affinity for polar solvents.
-
Functional Groups: The molecule contains an ester, a secondary amine (protonated as a hydrochloride), and an ether group. These groups contribute to its polarity and its ability to act as a hydrogen bond donor (from the ammonium ion) and acceptor (at the oxygen atoms of the ester and ether, and the nitrogen atom).
-
Ionization: As a hydrochloride salt, the compound is expected to be ionized in solution, particularly in polar solvents. The solubility of ionizable compounds is highly dependent on the pH of the medium.[4]
1.2 The Nature of the Solvent
Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[5]
-
Polar Protic Solvents: These solvents, such as water and ethanol, possess O-H or N-H bonds. They have large dipole moments and can act as both hydrogen bond donors and acceptors.[5][6] They are particularly effective at solvating ions through ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) have large dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[5] Their high polarity allows them to dissolve charged species, but the solvation mechanism is different from protic solvents.[5]
-
Nonpolar Solvents: These solvents, such as hexane and toluene, have small or zero dipole moments and low dielectric constants. They interact primarily through weaker van der Waals forces and are generally poor solvents for polar or charged molecules.[5]
1.3 Predicted Solubility Profile
Based on the analysis above, the predicted solubility of this compound is as follows:
-
High Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) due to the ionic nature of the hydrochloride salt and strong hydrogen bonding interactions.
-
Moderate Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) where the high polarity can solvate the molecule, but the lack of hydrogen bond donation from the solvent may be a limiting factor compared to protic solvents.
-
Low to Insoluble: Expected in nonpolar solvents (e.g., hexane, toluene, diethyl ether) due to the significant mismatch in polarity.
Experimental Determination of Equilibrium Solubility
While theoretical predictions are useful, empirical determination is essential for obtaining accurate solubility data. Equilibrium solubility (also known as thermodynamic solubility) is defined as the maximum concentration of a compound in a particular solvent at a given temperature when the system is at equilibrium.[4][7][8] The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[4][9][10]
2.1 The Shake-Flask Method: A Validated Protocol
The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic solubility.[9][10] It involves saturating a solvent with a solute over a defined period and then quantifying the amount of dissolved solute.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Protocol:
-
Preparation: To a series of glass vials, add an excess amount (e.g., 5-10 mg) of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[11]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove all undissolved particles. Alternatively, centrifuge the vials at high speed and collect the clear supernatant. This step is critical to avoid artificially high results from suspended microparticles.
-
Quantification: Accurately dilute the clear filtrate with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated quantification technique as described in Section 3.0.
Analytical Quantification of Solute Concentration
Accurate quantification of the dissolved analyte is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two common and robust methods.
3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and sensitivity, allowing for the separation of the analyte from any potential impurities or degradants.[12][13]
Protocol for HPLC Quantification:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 1 mg/mL in methanol). Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.[3]
-
Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. The acidic modifier ensures consistent peak shape for the amine.
-
Detection: UV detection at a wavelength where the 4-methoxybenzyl chromophore absorbs strongly (e.g., ~225 nm or ~275 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable curve.[3]
-
Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.
-
Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final equilibrium solubility in the original solvent.
3.2 UV-Vis Spectroscopy
UV-Vis spectroscopy is a faster, simpler alternative to HPLC, suitable for high-throughput screening.[14][15][16] Its main limitation is a lack of specificity; any substance that absorbs at the selected wavelength will interfere with the measurement.
Protocol for UV-Vis Quantification:
-
Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution and a series of dilutions as described for the HPLC method.
-
Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax. Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.[14]
-
Sample Analysis: Measure the absorbance of the appropriately diluted filtrate.
-
Calculation: Use the absorbance of the sample and the calibration curve to determine its concentration. Multiply by the dilution factor to find the equilibrium solubility.
Analytical Workflow Diagram
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A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is an organic molecule that belongs to the class of amino acid ester hydrochlorides. These compounds are significant as intermediates in various organic syntheses, particularly in medicinal chemistry and peptide synthesis[1]. The structure incorporates a 4-methoxybenzyl group, which is a common protecting group in organic chemistry, and an ethyl ester, which enhances lipophilicity. While specific applications of this particular compound are not extensively documented in publicly available literature, its structural motifs suggest its potential utility as a building block in the development of novel therapeutic agents[1].
This guide provides a detailed overview of the known properties and recommended safety and handling procedures for this compound. It is imperative to note that the toxicological properties of this specific material have not been thoroughly investigated[2]. Therefore, a cautious and proactive approach to safety, based on the known hazards of structurally similar compounds, is essential.
Hazard Identification and Risk Assessment
A comprehensive hazard profile for this compound is not currently available. However, by examining its constituent functional groups—an amino acid ester hydrochloride and a 4-methoxybenzylamine moiety—we can infer potential hazards.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Similar amino acid ester hydrochlorides are classified as skin and eye irritants[3]. The hydrochloride salt can contribute to acidic properties, which can cause irritation upon contact.
-
Respiratory Tract Irritation: Dust or aerosols of the compound may cause respiratory irritation[4][5].
-
Corrosivity and Toxicity of the Amine Moiety: The precursor, 4-methoxybenzylamine, is known to cause burns and can be toxic by ingestion. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs[6]. While the amine in the final compound is secondary, it is prudent to handle it with the assumption of some level of corrosive potential.
-
Unknown Toxicological Properties: It is crucial to reiterate that the full toxicological profile of this compound is unknown[2]. Long-term exposure effects have not been determined.
Based on these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the available information for Ethyl 2-((4-methoxybenzyl)amino)acetate and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 88720-15-4 | [8] |
| Molecular Formula | C12H18ClNO3 | [8] |
| Molecular Weight | 259.73 g/mol | Calculated |
| Appearance | Solid | [8] |
| Storage Temperature | Room temperature, under inert atmosphere | [7][8] |
| Boiling Point (Free Base) | 320.3±27.0 °C (Predicted) | [7] |
| Density (Free Base) | 1.073±0.06 g/cm3 (Predicted) | [7] |
| pKa (Free Base) | 7.23±0.20 (Predicted) | [7] |
Exposure Controls and Personal Protection
Given the unknown toxicological profile, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust, aerosols, or vapors[9][10][11]. Mechanical exhaust is necessary to minimize inhalation exposure[2].
-
Safety Stations: A safety shower and an eyewash station must be readily accessible in the immediate vicinity of the handling area[2].
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling the compound:
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that conforms to EN166 or NIOSH standards[3][12].
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used[10][12].
Caption: Workflow for the safe handling and storage of the compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air and keep them warm and at rest. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2][13]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust.[4][14]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[4][11]
-
Containment and Cleanup:
The following decision tree illustrates the emergency response protocol.
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A Technical Guide to the Research Applications of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
Foreword: Unveiling the Potential of a Versatile Synthetic Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a seemingly unassuming compound, represents a cornerstone for innovation in this arena. Its intrinsic chemical architecture, combining a protected glycine motif with a readily cleavable protecting group, positions it as a highly versatile scaffold for the synthesis of a diverse array of biologically relevant molecules. This guide provides an in-depth exploration of the potential research applications of this compound, offering not just a theoretical overview, but also actionable, field-proven insights and detailed experimental protocols for the discerning researcher. We will delve into its utility as a surrogate for protected amino acids in peptide science and as a foundational building block for the construction of key heterocyclic pharmacophores. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Core Chemical Attributes and Synthetic Overview
This compound is a stable, solid compound that serves as a convenient source of N-(4-methoxybenzyl)glycine ethyl ester.[1][2] The 4-methoxybenzyl (PMB) group is a well-established protecting group for primary and secondary amines, prized for its stability under a range of reaction conditions and its facile removal under specific, mild oxidative or acidic conditions.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88720-15-4 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO₃ | [1] |
| Molecular Weight | 259.73 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
The synthesis of the free base, ethyl 2-((4-methoxybenzyl)amino)acetate, is typically achieved through the N-alkylation of ethyl aminoacetate with 4-methoxybenzyl chloride or bromide in the presence of a non-nucleophilic base.[6] The hydrochloride salt offers improved stability and handling characteristics.
Application I: A Gateway to Novel Peptides and Peptidomimetics
The structural similarity of ethyl 2-((4-methoxybenzyl)amino)acetate to a protected glycine residue makes it an invaluable tool in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[7] The PMB group provides robust protection of the secondary amine, preventing unwanted side reactions during peptide coupling steps.
Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
The compound can be readily incorporated into a growing peptide chain using standard SPPS protocols. The general workflow involves the deprotection of the N-terminal amino acid on the solid support, followed by the coupling of the activated carboxylate of the next amino acid. In this case, the free base of ethyl 2-((4-methoxybenzyl)amino)acetate would first be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled.
Diagram 1: SPPS Workflow for Incorporating an N-PMB-Glycine Residue
Sources
- 1. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 2. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells [mdpi.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
Introduction
Ethyl 2-((4-methoxybenzyl)amino)acetate and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. For instance, the core structure serves as a versatile scaffold for creating derivatives used in fullerene chemistry.[1] This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride. The procedure involves a classic N-alkylation reaction followed by conversion to the corresponding hydrochloride salt, a common strategy to improve product stability, crystallinity, and handling characteristics.
This guide is designed for researchers and professionals in drug development and chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis.
Chemical Principles and Reaction Mechanism
The synthesis is a two-step process: (1) N-alkylation of 4-methoxybenzylamine with ethyl bromoacetate to form the free base, and (2) protonation of the free base with hydrochloric acid to yield the final hydrochloride salt.
Step 1: N-Alkylation via SN2 Reaction
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.
-
Nucleophile: 4-methoxybenzylamine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and capable of attacking an electron-deficient carbon center.
-
Electrophile: Ethyl bromoacetate. The carbon atom bonded to bromine is highly electrophilic due to the strong electron-withdrawing inductive effect of the bromine atom. Bromine is an excellent leaving group, facilitating the substitution.[2][3]
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is crucial.[4][5] It serves to neutralize the hydrobromic acid (HBr) formed during the reaction. Without a base, the generated acid would protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic, which would halt the reaction.
-
Side Reactions: The primary potential side reaction is dialkylation, where the secondary amine product reacts with another molecule of ethyl bromoacetate. To minimize this, the reaction stoichiometry is controlled, often by the slow, controlled addition of the alkylating agent (ethyl bromoacetate) to the amine solution.[4]
The overall mechanism is depicted below.
Caption: SN2 N-alkylation reaction pathway.
Step 2: Hydrochloride Salt Formation
The purified secondary amine (the "free base") is often an oil, which can be difficult to handle and purify completely.[4] Conversion to its hydrochloride salt is achieved by reacting it with hydrochloric acid. This acid-base reaction protonates the basic nitrogen atom of the amine, forming an ammonium salt. These salts are typically stable, crystalline solids that are easier to isolate, purify by recrystallization, and store long-term.[6]
Safety and Handling
CRITICAL: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Ethyl Bromoacetate (CAS: 105-36-2): Highly toxic, corrosive, and a powerful lachrymator (tear-inducing agent).[7][8] Avoid inhalation of vapors and any contact with skin or eyes.[9][10] Always handle with chemical-resistant gloves and safety goggles in a well-ventilated fume hood.[8]
-
4-Methoxybenzylamine (CAS: 2393-23-9): Corrosive and can cause skin and eye burns. Handle with care and appropriate PPE.
-
Triethylamine (CAS: 121-44-8): Flammable liquid with a strong odor. It is corrosive and can cause respiratory irritation.
-
Solvents (Dichloromethane, Ethyl Acetate, Hexane): These are volatile organic compounds. Avoid inhalation and ensure proper ventilation. Dichloromethane is a suspected carcinogen.
Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[7][9][10][11] An emergency safety shower and eyewash station should be readily accessible.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |
| 4-Methoxybenzylamine | 2393-23-9 | 137.18 | 22.0 | 1.0 | 3.02 g | ≥98% |
| Ethyl Bromoacetate | 105-36-2 | 167.00 | 22.0 | 1.0 | 3.67 g (2.46 mL) | ≥98% |
| Triethylamine | 121-44-8 | 101.19 | 22.0 | 1.0 | 2.23 g (3.07 mL) | ≥99% |
| Dichloromethane (DCM) | 75-09-2 | - | - | - | 100 mL | Anhydrous |
| Ethyl Acetate | 141-78-6 | - | - | - | As needed | ACS Grade |
| Hexane | 110-54-3 | - | - | - | As needed | ACS Grade |
| HCl in Diethyl Ether | - | - | - | - | As needed | 2.0 M solution |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | - | - | As needed | Granular |
| Silica Gel | 63231-67-4 | - | - | - | As needed | 230-400 mesh |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (3.02 g, 22.0 mmol) and triethylamine (2.23 g, 22.0 mmol). Dissolve the contents in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Electrophile: Add ethyl bromoacetate (3.67 g, 22.0 mmol) dropwise to the cold, stirring solution over 20 minutes using a dropping funnel. Causality Note: Slow, cold addition is critical to control the exothermic nature of the reaction and minimize the formation of the dialkylated byproduct.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 3 hours.[4] The formation of a white precipitate (triethylammonium bromide) will be observed.
-
Workup: Quench the reaction by adding 50 mL of deionized water to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil.
Part B: Purification (Silica Gel Chromatography)
-
Column Preparation: Prepare a silica gel column using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the mobile phase.
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified Ethyl 2-((4-methoxybenzyl)amino)acetate as an oil. A typical yield is around 40-50%.[4]
Part C: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified oil from Part B in approximately 50 mL of diethyl ether.
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the solid under high vacuum to a constant weight. The final product, this compound, should be a stable white solid.[6]
Characterization
The identity and purity of the synthesized compound must be confirmed through analytical methods.
-
Physical Appearance: White to off-white solid.
-
¹H NMR Spectroscopy: The structure of the free base can be confirmed by its proton NMR spectrum.
-
Expected ¹H-NMR Signals (500 MHz, CDCl₃) for the free base: δ 1.21 (t, 3H, -CH₂CH₃), 1.87 (s, 1H, -NH-), 3.33 (s, 2H, -CH₂-), 3.68 (s, 2H, -CH₂-), 3.72 (s, 3H, CH₃O-), 4.13 (q, 2H, -CH₂CH₃), 6.80 (d, 2H, Ar-H), 7.19 (d, 2H, Ar-H).[4]
-
-
Mass Spectrometry: To confirm the molecular weight of the free base.
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety and procedural guidelines, researchers can successfully produce this valuable synthetic intermediate with high purity. The methods described herein, from reaction setup to final characterization, constitute a self-validating system for consistent and reproducible results.
References
-
Title: SAFETY DATA SHEET - Ethyl p-Methoxycinnamate Source: MarkHerb URL: [Link]
-
Title: Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate Source: International Union of Crystallography URL: [Link]
-
Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2) Source: National Toxicology Program, U.S. Department of Health and Human Services URL: [Link]
-
Title: Supplementary Material (ESI) for Chemical Communications Source: The Royal Society of Chemistry URL: [Link]
-
Title: Ethyl [(4-methoxybenzoyl)amino]acetate - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation Source: ResearchGate URL: [Link]
-
Title: N-Dealkylation of Amines Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
- Title: Method for purifying ethyl acetate - CN102731298A Source: Google Patents URL
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Title: Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Source: Science of Synthesis URL: [Link]
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- 4. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]
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Topic: Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride as a Versatile Reactant in the Synthesis of Advanced Fullerene Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The unique physicochemical properties of Buckminsterfullerene (C60), including its high electron affinity and rigid spherical structure, make it a compelling scaffold for biomedical applications, particularly in drug delivery and photodynamic therapy.[1][2][3] However, pristine C60 is poorly soluble in biological media, necessitating chemical functionalization to enhance its utility. The Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide, stands as a cornerstone method for covalently modifying fullerenes to produce highly soluble and functional fulleropyrrolidines.[4][5] This application note provides a detailed guide on the use of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride as a strategic reactant for synthesizing N-protected fulleropyrrolidine derivatives. We elucidate the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and discuss the unique advantages conferred by the reactant's structure for downstream functionalization in drug development workflows.
Introduction: The Imperative of Fullerene Functionalization
Fullerenes, and their derivatives, are explored for a range of therapeutic applications due to their ability to act as radical scavengers ("radical sponges"), photosensitizers for generating reactive oxygen species (ROS) in photodynamic therapy, and as novel carriers for targeted drug delivery.[1][6][7] Their cage-like structure can encapsulate therapeutic agents, while their surface can be decorated with various functional groups to control solubility, biocompatibility, and cellular targeting.[3]
The addition of a pyrrolidine ring to the fullerene core via the Prato reaction is a particularly effective strategy. It disrupts the C60 cage's symmetry, significantly improving solubility and providing a scaffold for further chemical modification. The choice of reactant for generating the azomethine ylide intermediate is critical as it dictates the final properties and subsequent synthetic possibilities of the fullerene derivative. This compound is an exemplary reactant, offering two distinct points for modification: the ethyl ester and the nitrogen-protecting 4-methoxybenzyl (PMB) group.
The Prato Reaction: Mechanism and Rationale
The Prato reaction is a [3+2] cycloaddition, a type of thermally allowed pericyclic reaction.[8][9] The reaction involves an azomethine ylide as the 1,3-dipole and one of the double bonds on the fullerene cage as the dipolarophile.
Mechanism: The reaction is typically performed in situ. The secondary amine, Ethyl 2-((4-methoxybenzyl)amino)acetate (generated from its hydrochloride salt), condenses with an aldehyde (commonly paraformaldehyde). This condensation, upon heating, leads to decarboxylative generation of an azomethine ylide. This highly reactive intermediate then adds across a[10][10] double bond of the C60 cage to form the stable pyrrolidine ring.
Caption: General workflow of the Prato reaction.
Causality Behind Experimental Choices:
-
Solvent: Toluene or o-dichlorobenzene (ODCB) are commonly used due to their high boiling points, which are necessary to drive the reaction, and their ability to dissolve C60 to a reasonable extent.
-
Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent oxidation of the reactants and intermediates at high temperatures.
-
Reagent Stoichiometry: An excess of the amine and aldehyde relative to C60 is often used to maximize the conversion of the expensive fullerene starting material. However, using a large excess can increase the formation of multi-adducts.
Experimental Protocol: Synthesis of Ethyl 2-(1-(4-methoxybenzyl)-[11]fulleropyrrolidin-2-yl)acetate
This protocol provides a self-validating system for the synthesis and purification of the target fullerene derivative.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Buckminsterfullerene (C60) | >99.5% | Sigma-Aldrich | Ensure dryness before use. |
| This compound | >98% | BLD Pharm | Store in a desiccator.[11] |
| Paraformaldehyde | Reagent grade | Sigma-Aldrich | Depolymerizes to formaldehyde upon heating. |
| Toluene | Anhydrous | Acros Organics | Use a dry, oxygen-free solvent. |
| Silica Gel | 60 Å, 230-400 mesh | Fisher Scientific | For column chromatography. |
| Hexane | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add C60 (100 mg, 0.139 mmol).
-
Dissolution: Add 120 mL of anhydrous toluene to the flask. Stir the mixture at room temperature for 15-20 minutes to dissolve the C60, which should result in a characteristic purple solution.
-
Reagent Addition: Add this compound (91 mg, 0.348 mmol, 2.5 equiv) and paraformaldehyde (42 mg, 1.39 mmol, 10 equiv) to the solution.
-
Scientific Rationale: The hydrochloride salt is used for its stability and ease of handling. It is expected to be neutralized in situ or react directly under the thermal conditions. The excess of reagents drives the reaction towards the mono-adduct product, maximizing C60 conversion.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) under a steady flow of nitrogen.
-
Reaction Monitoring: Monitor the reaction progress by observing the color change of the solution from purple to a reddish-brown or dark brown, which typically occurs over 6-8 hours. This indicates the consumption of C60. The reaction can also be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up: After the reaction is complete (as judged by the disappearance of the C60 spot on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Purification: a. Pre-adsorb the crude solid onto a small amount of silica gel. b. Prepare a silica gel column (approx. 3 cm diameter) and pack it using hexane. c. Load the pre-adsorbed sample onto the column. d. Elute the column first with hexane to remove any non-polar impurities. e. Elute with toluene to recover any unreacted C60 (purple band). f. Finally, elute the product using a gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate). The product fraction is typically a brown band. g. Collect the product fractions, combine them, and remove the solvent under reduced pressure to yield the pure fulleropyrrolidine as a brown solid.
Characterization
The identity and purity of the synthesized fulleropyrrolidine should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | Signals corresponding to the PMB group (aromatic protons ~6.8-7.2 ppm, OCH₃ ~3.8 ppm, benzylic CH₂ ~4.0-4.5 ppm), the ethyl ester group (CH₂ ~4.2 ppm, CH₃ ~1.3 ppm), and the pyrrolidine ring protons. The fullerene cage induces characteristic upfield shifts. |
| ¹³C NMR (CDCl₃) | Signals for sp² carbons of the C60 cage (many overlapping signals ~140-146 ppm), two sp³ carbons on the cage at the points of addition, and signals for the carbons of the pyrrolidine and substituent groups. |
| FT-IR (KBr) | Characteristic peaks for the ester C=O stretch (~1740 cm⁻¹), C-O stretches, and aromatic C-H stretches. |
| UV-Vis (Toluene) | The sharp absorption peak of C60 at 335 nm will be absent. A broad absorption profile characteristic of a[10][10] fullerene mono-adduct will be observed. |
| MALDI-TOF MS | A molecular ion peak corresponding to the calculated mass of the product (C₈₄H₁₇NO₃, MW ≈ 1087.27 g/mol ). |
Strategic Advantages and Downstream Applications
The synthesized N-PMB-fulleropyrrolidine-ester is not just a final product but a versatile platform for creating more complex and targeted drug delivery systems. The two functional handles—the ethyl ester and the PMB protecting group—can be modified orthogonally.
Caption: Orthogonal deprotection and functionalization pathways.
-
Ester Hydrolysis (Pathway A): The ethyl ester can be easily hydrolyzed under basic conditions to yield a carboxylic acid. This introduces a negative charge, improving aqueous solubility, and provides a reactive handle for amide coupling (e.g., using EDC/NHS chemistry) to attach drugs, peptides, or targeting moieties.
-
PMB Group Removal (Pathway B): The 4-methoxybenzyl group is a robust protecting group that can be removed under specific oxidative or acidic conditions (e.g., with DDQ or trifluoroacetic acid) that do not affect the ester. This reveals a secondary amine on the pyrrolidine ring, which can then be functionalized by acylation or alkylation to introduce different functionalities.
This orthogonal approach allows for the creation of highly complex, multi-functional fullerene derivatives tailored for specific therapeutic or diagnostic purposes.[2][7]
Conclusion
This compound is a highly effective and strategic reactant for the synthesis of functionalized fulleropyrrolidines via the Prato reaction. The protocol detailed herein is robust and reproducible, yielding a versatile platform molecule. The presence of both an ester group and a cleavable N-protecting group provides researchers with orthogonal synthetic handles, enabling the development of sophisticated fullerene-based conjugates for advanced applications in medicine and materials science.
References
-
Bari, S. (2018). Medicinal applications of fullerenes. PMC - PubMed Central. Retrieved from [Link]
-
Jain, A., et al. (2020). Fullerenes, their Properties, Medical Applications of them, and their Role in Drug Delivery. Retrieved from [Link]
-
Bari, S., et al. (2022). Medicinal applications of fullerenes. Taylor & Francis. Retrieved from [Link]
-
In, L. (2022). Fullerene Derivatives for Drug Delivery Applications. Taylor & Francis eBooks. Retrieved from [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Prato reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. Retrieved from [Link]
-
NPTEL-NOC IITM. (2017). Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube. Retrieved from [Link]
-
Coldham, I., et al. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. Retrieved from [Link]
-
Acta Crystallographica Section E. (2021). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Retrieved from [Link]
-
chemeurope.com. (n.d.). Prato reaction. Retrieved from [Link]
-
Jovanović, M., et al. (2017). Fulleropyrrolidines with orthogonally flexible substituents - synthesis and electrochemical properties. ResearchGate. Retrieved from [Link]
-
Kono, N., et al. (2023). Extracellular vesicles containing fullerene derivatives prepared by an exchange reaction for photodynamic therapy. Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]
- Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.
-
Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Retrieved from [Link]
-
PubMed. (2018). Ethyl 2-[2-(4-oxo-4 H-chromen-2-yl)phenoxy]acetate. Retrieved from [Link]
-
NIH. (n.d.). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. PMC. Retrieved from [Link]
-
De Gruyter. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate. Retrieved from [Link]
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- 2. Medicinal applications of fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Prato reaction - Wikipedia [en.wikipedia.org]
- 5. Prato_reaction [chemeurope.com]
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- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. This compound | 88720-15-4 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Characterization of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
Abstract
This document provides a comprehensive suite of analytical methods and detailed protocols for the characterization of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. The guide is designed for researchers, analytical scientists, and quality control professionals, offering a multi-faceted strategy to confirm identity, determine purity and assay, and profile potential impurities. The methodologies are grounded in established scientific principles and align with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). By integrating spectroscopic and chromatographic techniques, this guide establishes a robust framework for ensuring the quality, consistency, and reliability of this critical chemical entity.
Introduction and Analytical Strategy
This compound is a secondary amine ester derivative whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). A failure to adequately characterize this starting material can introduce impurities that may carry through the manufacturing process, potentially impacting the safety and efficacy of the final drug product.
Therefore, a multi-technique approach is not just recommended but essential for unambiguous characterization. A single method is insufficient to confirm structure and assess purity comprehensively. Our strategy is built on a logical progression:
-
Identity Confirmation: Unambiguously verify the molecular structure.
-
Purity and Assay: Quantify the compound and separate it from process-related impurities.
-
Residuals and Physicochemical Properties: Assess other quality attributes such as water content and elemental composition.
The relationship between these analytical pillars is illustrated in the workflow below.
Caption: Overall analytical characterization workflow.
Establishing the Reference Standard
For quantitative analysis, a well-characterized reference standard is mandatory.[1][2] Non-compendial, or in-house, standards must be of the highest possible purity and rigorously characterized to ensure their identity and strength.[3] The protocols described herein are designed to fully characterize a new batch of this compound for its use as a primary reference standard.
| Property | Information |
| Chemical Name | This compound |
| Synonyms | N-(4-Methoxybenzyl)glycine ethyl ester HCl |
| CAS Number | 60857-16-1 (Free Base) |
| Molecular Formula | C₁₂H₁₈ClNO₃ |
| Molecular Weight | 259.73 g/mol |
| Structure | ![]() |
(Note: A placeholder image is used for the chemical structure.)
Identity Confirmation Protocols
Identity is confirmed by correlating data from multiple spectroscopic techniques, each providing a unique piece of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.
Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A greater number of scans (e.g., 1024) will be required.
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Expected Spectral Data:
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂CH₃ (Ethyl) | ~1.25 | Triplet | 3H |
| -CH₂ CH₃ (Ethyl) | ~4.20 | Quartet | 2H |
| -OCH₃ (Methoxy) | ~3.75 | Singlet | 3H |
| -NH-CH₂ -COO- | ~4.00 | Singlet | 2H |
| Ar-CH₂ -NH- | ~4.25 | Singlet | 2H |
| Aromatic C-H | ~6.95 | Doublet | 2H |
| Aromatic C-H | ~7.30 | Doublet | 2H |
| -NH₂ ⁺- (Ammonium) | ~9.50 | Broad Singlet | 2H |
| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂CH₃ (Ethyl) | ~14.0 |
| -O CH₃ (Methoxy) | ~55.5 |
| -O-CH₂ - (Ethyl) | ~61.5 |
| -NH-CH₂ -COO- | ~48.0 |
| Ar-CH₂ -NH- | ~50.0 |
| Aromatic C-H | ~114.5, ~131.0 |
| Aromatic C-ipso | ~128.0, ~159.0 |
| C =O (Ester) | ~168.0 |
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. When coupled with a chromatographic inlet (LC-MS), it can also provide fragmentation data that supports the proposed structure. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight; this applies to the free base form of the analyte.[4]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: An LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC column.
-
Acquisition Mode: Acquire data in positive ion mode (ESI+). Scan a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ for the free base.
Expected Results:
-
Molecular Ion: A prominent peak at m/z 224.1 corresponding to the protonated free base [C₁₂H₁₇NO₃ + H]⁺.
-
Key Fragments: Expect characteristic losses, such as the loss of the ethoxy group (-OC₂H₅) or cleavage alpha to the nitrogen atom.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the secondary amine salt, the ester carbonyl, and the aromatic ring.[6]
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Expected Characteristic Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (2° Amine Salt) | 2800-2400 | Very broad, strong absorption, typical for R₂NH₂⁺ |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | Medium to strong, sharp peaks |
| C=O Stretch (Ester) | ~1740 | Strong, sharp absorption |
| C-O Stretch (Ester & Ether) | 1300-1000 | Strong absorptions |
| Aromatic C=C Bending | 1610, 1515 | Medium to strong peaks |
Purity, Assay, and Impurity Profiling by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds.[7] A reverse-phase (RP-HPLC) method is ideal for this moderately polar compound. A gradient method is selected to ensure that potential impurities, which may have a wide range of polarities (from unreacted starting materials to potential dimers), are effectively separated and quantified.[8] This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][10][11][12]
RP-HPLC Method Protocol
Instrumentation:
-
An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters XBridge, Agilent Zorbax) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
Procedure:
-
Standard Preparation (for Assay): Accurately weigh ~25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~0.5 mg/mL.
-
Sample Preparation (for Purity): Prepare the sample to be tested at the same concentration as the standard (~0.5 mg/mL).
-
System Suitability Test (SST): Before analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation (Purity): Calculate purity by area percent, excluding the solvent front.
-
Calculation (Assay): Calculate the assay of the sample against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Potential Impurities
Based on a common synthesis route involving the reaction of 4-methoxybenzylamine with ethyl bromoacetate[13], potential process-related impurities include:
-
Impurity A: 4-methoxybenzylamine (starting material)
-
Impurity B: Ethyl bromoacetate (starting material)
-
Impurity C: N,N-bis(4-methoxybenzyl)glycine ethyl ester (over-alkylation product)
The developed HPLC method must demonstrate specificity by resolving the main peak from these and any other potential degradation products.
Method Validation Framework (ICH Q2(R2))
Any analytical method used for quality control must be validated. The ICH Q2(R2) guideline provides a comprehensive framework for this process.[11][12][14]
Caption: Core parameters for HPLC method validation per ICH Q2(R2).
Additional Characterization Protocols
Elemental Analysis (CHN)
Rationale: Elemental analysis provides the empirical formula of the compound by determining the weight percentages of Carbon, Hydrogen, and Nitrogen. This serves as a fundamental check of purity and identity.
Protocol:
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh ~2-3 mg of the dried sample into a tin capsule.
-
Analysis: Analyze the sample according to the instrument's standard operating procedure.
-
Acceptance Criteria: The experimentally determined weight percentages for C, H, and N should be within ±0.4% of the theoretical values.
Theoretical Values for C₁₂H₁₈ClNO₃:
-
Carbon: 55.49%
-
Hydrogen: 6.99%
-
Nitrogen: 5.39%
Water Content by Karl Fischer Titration
Rationale: To obtain an accurate assay value, the water content of the reference standard must be determined and corrected for. Karl Fischer titration is the specific and standard method for this purpose.
Protocol:
-
Instrumentation: A calibrated coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample (e.g., 50-100 mg) and introduce it directly into the titration vessel.
-
Analysis: Titrate the sample until the endpoint is reached. Perform the determination in triplicate.
-
Calculation: The instrument software will calculate the percentage of water (w/w). The final assay value of the reference standard should be corrected for this water content.
Conclusion
The comprehensive analytical strategy detailed in this application note provides a robust framework for the complete characterization of this compound. By combining orthogonal techniques—NMR, MS, and FTIR for identity, a validated stability-indicating HPLC method for purity and assay, and specific tests for elemental composition and water content—scientists can ensure the material is fit for its intended use in a regulated environment. This multi-faceted approach guarantees a thorough understanding of the reference standard's quality, which is fundamental to the development of safe and effective pharmaceuticals.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ChemicalBook. (2025). Ethyl 2-[(4-methoxybenzyl)
- International Council for Harmonisation. (2023).
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- Guidechem. Ethyl 2-[(4-methoxybenzyl)
- SynThink.
- ResolveMass Laboratories Inc. (2025).
- Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?.
- YouTube. (2018). Characterisation of non-compendial reference standards for impurities: How good is good enough?.
- Pharmaceutical Technology. (2009).
- Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Google Patents. CN103408463A - 2-[(4-cyano-benzyl)
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- BenchChem. (2025). Application Note and Protocol: HPLC Analysis of Reactions Involving Ethyl (2Z)
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- Asian Journal of Pharmaceutical and Clinical Research. (2021). RP-HPLC METHOD FOR CONTENT OF GENOTOXIC 4-METHOXYBENZYL CHLORIDE IN VENLAFAXINE.
- YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]
- 14. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Application Note: 1H NMR Spectroscopic Analysis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Introduction
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a secondary amine salt of significant interest in synthetic organic chemistry and drug development as a versatile building block. Its structural integrity and purity are paramount for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a comprehensive guide to the ¹H NMR spectrum of this compound, detailing the theoretical basis for the expected spectrum, a practical protocol for sample preparation and data acquisition, and an in-depth analysis of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR characteristics of this compound and similar molecular scaffolds.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of this compound presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The formation of the hydrochloride salt by protonation of the secondary amine has a profound and predictable effect on the chemical shifts of nearby protons, a key feature that distinguishes it from its free base form.[1]
Molecular Structure and Proton Environments
Figure 1: Molecular structure of this compound with protons labeled for NMR assignment.
Expected Signals and Their Characteristics:
-
Ethyl Group Protons (a & b): The ethyl ester moiety will exhibit two distinct signals. The methyl protons (a ) will appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (b ) will appear as a quartet due to coupling with the three methyl protons.
-
Methylene Acetate Protons (c): The protons of the methylene group adjacent to the carbonyl will appear as a singlet, as there are no adjacent protons to cause splitting.
-
Benzylic Protons (d): The benzylic methylene protons will also appear as a singlet.
-
Aromatic Protons (e & f): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methoxy group (e ) will be more shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing methyleneamino group (f ).
-
Methoxy Group Protons (g): The three protons of the methoxy group will appear as a sharp singlet.
-
Ammonium Protons (h): The two protons on the nitrogen atom in the hydrochloride salt will be deshielded and are expected to appear as a broad singlet. This broadening is due to quadrupolar relaxation of the nitrogen nucleus and potential chemical exchange with trace amounts of water. In the free base form, the single NH proton appears as a sharp singlet at a much lower chemical shift.[2][3]
Experimental Protocol
Materials and Equipment
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
5 mm NMR tubes
-
Pipettes and other standard laboratory glassware
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Figure 2: A generalized workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Solvent Selection: The choice of deuterated solvent is critical. For amine hydrochlorides, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can solubilize the salt and the ammonium protons are typically well-resolved and less prone to rapid exchange than in protic solvents like D₂O.[2] Chloroform-d (CDCl₃) can also be used, but solubility may be lower.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
-
Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer.
-
Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
-
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each proton environment. The chemical shifts will be influenced by the electron-withdrawing effect of the protonated amine.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the protons in this compound. These are estimates and may vary slightly depending on the solvent and concentration. The data for the free base is included for comparison.[4]
| Proton Label | Description | Predicted Multiplicity | Predicted Integration | Predicted δ (ppm) - HCl Salt | Reported δ (ppm) - Free Base[4] |
| a | -O-CH₂-CH₃ | Triplet (t) | 3H | ~1.2-1.3 | 1.21 |
| b | -O-CH₂ -CH₃ | Quartet (q) | 2H | ~4.1-4.3 | 4.13 |
| c | -CH₂ -C=O | Singlet (s) | 2H | ~3.4-3.6 | 3.33 |
| d | Ar-CH₂ -N | Singlet (s) | 2H | ~3.8-4.0 | 3.68 |
| e | Ar-H (ortho to OMe) | Doublet (d) | 2H | ~6.9-7.1 | 6.80 |
| f | Ar-H (ortho to CH₂N) | Doublet (d) | 2H | ~7.2-7.4 | 7.19 |
| g | -O-CH₃ | Singlet (s) | 3H | ~3.7-3.8 | 3.72 |
| h | -NH₂ ⁺- | Broad Singlet (br s) | 2H | ~8.0-10.0 | 1.87 (NH) |
Key Spectral Features of the Hydrochloride Salt:
-
Downfield Shift of Protons Adjacent to Nitrogen: The most significant change upon protonation is the downfield shift of the protons on the carbons directly attached to the nitrogen atom (protons c and d ). The electron-withdrawing effect of the positively charged ammonium group deshields these protons, causing them to resonate at a higher chemical shift compared to the free base. For example, in glycine ethyl ester, the α-protons shift from ~3.4 ppm in the free base to ~3.9 ppm in the hydrochloride salt.[5]
-
Appearance and Chemical Shift of the Ammonium Protons: The two ammonium protons (h ) will give rise to a new, broad signal in the downfield region of the spectrum, typically between 8.0 and 10.0 ppm in DMSO-d₆. The broadness is a characteristic feature of exchangeable protons on a nitrogen atom.[3] In contrast, the single N-H proton of the free base is observed as a sharp singlet at a much more upfield position (around 1.87 ppm in CDCl₃).[4]
-
Confirmation with D₂O Exchange: To confirm the assignment of the ammonium proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the ammonium protons will disappear or significantly decrease in intensity due to the exchange of these protons with deuterium from D₂O.[3]
Conclusion
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By understanding the expected chemical shifts, multiplicities, and the characteristic changes upon hydrochloride salt formation, researchers can confidently verify the identity and purity of this important synthetic intermediate. The downfield shift of the protons adjacent to the nitrogen and the appearance of a broad ammonium proton signal are key diagnostic features that distinguish the hydrochloride salt from its free base. The protocols and data presented in this application note serve as a valuable resource for scientists engaged in the synthesis and characterization of related compounds.
References
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]
-
B18OA1. 1H NMR Spectroscopy. [Link]
-
PubChem. Glycine ethyl ester, hydrochloride. [Link]
-
SpectraBase. Glycine ethyl ester hydrochloride - Optional[1H NMR] - Spectrum. [Link]
-
PubMed. Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]
-
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-
The Royal Society of Chemistry. Supporting information. [Link]
-
The Royal Society of Chemistry. Table of Contents. [Link]
Sources
Application Note: Mass Spectrometry Analysis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Introduction
Ethyl 2-((4-methoxybenzyl)amino)acetate is a secondary amine derivative with potential applications in pharmaceutical and chemical synthesis. As a hydrochloride salt, its analysis by mass spectrometry requires specific considerations for sample preparation and ionization to ensure accurate and reproducible results. This application note provides a comprehensive guide for the analysis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride using Electrospray Ionization-Mass Spectrometry (ESI-MS), including detailed protocols for sample preparation, instrument parameters, and interpretation of mass spectra. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of this compound.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N-[(4-methoxyphenyl)methyl]Glycine ethyl ester HCl | [1] |
| Molecular Formula | C₁₂H₁₈ClNO₃ | [2] |
| Molecular Weight (Free Base) | 223.27 g/mol | [1] |
| Molecular Weight (HCl Salt) | 259.73 g/mol | N/A |
| Physical Form | Solid | [2] |
| Predicted pKa | 7.23 ± 0.20 | [3] |
Part 1: Sample Preparation Protocol
The hydrochloride salt form of the analyte necessitates a sample preparation protocol that ensures its solubility and compatibility with ESI-MS to prevent ion suppression from chloride ions.[4]
Objective: To prepare a solution of this compound suitable for direct infusion or LC-MS analysis.
Materials:
-
This compound standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (0.1% v/v in water)
-
Vortex mixer
-
Calibrated micropipettes
-
1.5 mL polypropylene microcentrifuge tubes
-
0.22 µm syringe filters
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve the solid in 1 mL of a 50:50 (v/v) mixture of methanol and water in a microcentrifuge tube.
-
Vortex thoroughly for 30 seconds to ensure complete dissolution.
-
-
Working Solution for Direct Infusion (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a new microcentrifuge tube.
-
Add 990 µL of 50:50 (v/v) methanol/water containing 0.1% formic acid. The addition of formic acid helps to protonate the secondary amine, enhancing its signal in positive ion mode ESI.
-
Vortex for 10 seconds.
-
-
Working Solution for LC-MS (100 ng/mL):
-
Pipette 10 µL of the 1 µg/mL working solution into a new microcentrifuge tube.
-
Add 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex for 10 seconds.
-
Filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.
-
Part 2: Mass Spectrometry Analysis
This section details the recommended instrument parameters for both full scan and tandem mass spectrometry (MS/MS) analysis.
Full Scan MS Analysis
Objective: To determine the accurate mass of the protonated molecule ([M+H]⁺).
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process.[5] |
| Cone Voltage | 20 - 40 V | Prevents in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates efficient solvent evaporation. |
| Mass Range | m/z 50 - 500 | To encompass the expected parent ion and potential low-mass fragments. |
The expected protonated molecule of the free base (C₁₂H₁₇NO₃) is [M+H]⁺ with a monoisotopic mass of m/z 224.1281 .
Tandem MS (MS/MS) Analysis
Objective: To elucidate the fragmentation pattern of the protonated molecule for structural confirmation.
Methodology: Product ion scan of the precursor ion at m/z 224.13.
| Parameter | Recommended Setting | Rationale |
| Precursor Ion | m/z 224.13 | The protonated molecule of the free base. |
| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation (CID). |
| Collision Energy | 10 - 30 eV | A range should be tested to observe the appearance of different fragment ions. |
Part 3: Data Interpretation and Expected Fragmentation
The fragmentation of protonated Ethyl 2-((4-methoxybenzyl)amino)acetate is expected to follow established pathways for secondary amines and ethyl esters.[6][7]
Expected Fragmentation Pathways:
-
Loss of the Ethoxycarbonyl Group: Cleavage of the bond between the nitrogen and the acetyl group, leading to the formation of the stable 4-methoxybenzylaminium ion.
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom within the benzyl group, resulting in a stable tropylium-like ion.
-
Ester Fragmentation: Loss of ethylene (C₂H₄) from the ethyl ester group via a McLafferty-type rearrangement is a common fragmentation pathway for ethyl esters.[6]
Predicted Major Fragment Ions:
| m/z (Calculated) | Proposed Structure / Loss |
| 224.13 | [M+H]⁺ |
| 150.09 | [M+H - C₂H₄O]⁺ (Loss of ethyl acetate moiety) |
| 121.07 | [C₈H₉O]⁺ (4-methoxybenzyl cation) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, from subsequent fragmentation of the 4-methoxybenzyl cation) |
Visualization of Workflows and Mechanisms
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Predicted fragmentation pathways of protonated Ethyl 2-((4-methoxybenzyl)amino)acetate.
Method Validation Considerations
For quantitative applications, method validation should be performed in accordance with regulatory guidelines such as those from the FDA.[8][9] Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: Evaluating the influence of co-eluting substances on the ionization of the analyte.[10]
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and instrument settings, coupled with the predicted fragmentation patterns, offer a solid starting point for both qualitative and quantitative studies. Adherence to good laboratory practices and appropriate method validation will ensure the generation of high-quality, reliable data for research and development applications.
References
- Wu, C., et al. (2000). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry, 72(2), 391-398.
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U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]
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Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
- Lawson, A. M., & McCloskey, J. A. (1967). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 39(11), 1215-1221.
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U.S. Food and Durg Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. [Link]
- Kéki, S., et al. (2003). The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 847-859.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Pharmascience. (2023). Analytical Method Development and Validation in Pharmaceuticals. [Link]
- Xia, H., et al. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 27(3), 441-449.
-
University of Arizona. Introduction to Mass Spectrometry: Fragmentation Mechanisms. [Link]
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SCIEX. (2021). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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University of California, Berkeley. Mass Spectrometry Sample Preparation Guide - Proteins & Peptides. [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
- van der Helm, M. W., et al. (2022). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry, 94(3), 1680-1688.
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- 2. Collision-induced dissociation of protonated tetrapeptides containing beta-alanine, gamma-aminobutyric acid, epsilon-aminocaproic acid or 4-aminomethylbenzoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | MDPI [mdpi.com]
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- 10. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. The methodology leverages reversed-phase high-performance liquid chromatography (RP-HPLC) to effectively separate the target compound from common process-related impurities. This document outlines the scientific rationale behind the selection of chromatographic parameters, a step-by-step purification protocol, and guidance on data interpretation, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Chromatographic Purification
This compound is a secondary amine salt, often synthesized via the nucleophilic substitution of 4-methoxybenzylamine with an ethyl haloacetate, followed by salt formation.[1] This synthetic route can lead to a mixture of the desired product, unreacted starting materials, and potential byproducts, such as over-alkylated tertiary amines.[2][3] Given the polar and ionizable nature of the target compound and its impurities, high-performance liquid chromatography (HPLC) is an ideal technique for achieving high-purity material suitable for downstream applications in pharmaceutical development.
The hydrochloride salt of an amine exists in an equilibrium between its ionized (protonated) and free base forms, with the position of this equilibrium being highly dependent on the pH of the surrounding environment.[4][5] In reversed-phase HPLC, controlling the ionization state of the analyte is paramount for achieving reproducible retention and effective separation.[6][7] This protocol is designed to exploit these principles for a robust and efficient purification process.
Understanding the Analyte and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Table 1: Physicochemical Properties of Ethyl 2-((4-methoxybenzyl)amino)acetate and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Key Characteristics |
| This compound (Target) | C₁₂H₁₈ClNO₃ | 259.73 | ~7.23 (of the amine) | Polar, ionizable, water-soluble |
| Ethyl 2-((4-methoxybenzyl)amino)acetate (Free Base) | C₁₂H₁₇NO₃ | 223.27 | ~7.23 | Less polar than the salt form |
| 4-Methoxybenzylamine (Starting Material) | C₈H₁₁NO | 137.18 | ~9.5 | Primary amine, polar |
| Ethyl Bromoacetate (Starting Material) | C₄H₇BrO₂ | 167.00 | N/A | Alkylating agent, less polar |
| N,N-bis(4-methoxybenzyl)glycine ethyl ester (Potential Byproduct) | C₂₁H₂₇NO₄ | 357.44 | N/A | Tertiary amine, more hydrophobic |
The predicted pKa of the secondary amine in the target molecule is approximately 7.23. To ensure consistent protonation and good peak shape in reversed-phase chromatography, it is advantageous to work at a pH at least two units below the pKa.[4][6] This suppresses the un-ionized form, leading to more predictable hydrophilic interactions and reduced peak tailing.
HPLC Purification Strategy: A Mechanistic Approach
The chosen purification strategy is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The separation is primarily driven by the hydrophobic interactions between the analytes and the stationary phase.
Column Selection: The Heart of the Separation
A C18 (octadecylsilyl) bonded silica column is selected for this application. C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and wide applicability.[8] This provides a strong retentive surface for the aromatic and alkyl moieties of the target compound and its impurities, allowing for effective separation based on subtle differences in their polarity.
Mobile Phase Design: Controlling Retention and Selectivity
The mobile phase is a critical component in controlling the separation. A gradient elution with an acidic aqueous phase and an organic modifier is employed.
-
Aqueous Phase (Mobile Phase A): 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: The addition of TFA serves a dual purpose. Firstly, it maintains a low pH (around 2-2.5), ensuring that the secondary amine of the target compound and the primary amine of the 4-methoxybenzylamine impurity are fully protonated.[6][7] This ionized state reduces their hydrophobicity, leading to earlier elution. Secondly, TFA acts as an ion-pairing agent. The trifluoroacetate anion can form an ion pair with the protonated amine, creating a neutral, more hydrophobic complex that can be retained and separated on the C18 column.[9][10]
-
-
Organic Phase (Mobile Phase B): Acetonitrile.
-
Rationale: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. It is a strong solvent in reversed-phase HPLC, and increasing its concentration in the mobile phase will decrease the retention time of the analytes.
-
A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, will allow for the elution of more polar impurities first, followed by the target compound, and finally the more hydrophobic byproducts.
Detailed Purification Protocol
This protocol is designed for a standard preparative HPLC system. Adjustments may be necessary based on the specific instrumentation and column dimensions used.
Materials and Instrumentation
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade water, HPLC grade acetonitrile, and Trifluoroacetic acid (TFA).
-
Sample: Crude this compound dissolved in a minimal amount of Mobile Phase A.
Chromatographic Conditions
Table 2: HPLC Purification Parameters
| Parameter | Value | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Standard for preparative purification of small molecules. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Ensures amine protonation and provides ion-pairing.[6][9] |
| Mobile Phase B | Acetonitrile | Strong organic modifier with good UV transparency. |
| Gradient | 10% to 60% B over 20 minutes | Allows for separation of polar and non-polar impurities. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 226 nm | Corresponds to the UV absorbance maximum of the methoxybenzyl group. |
| Injection Volume | 1-5 mL (dependent on concentration) | Optimize for best resolution without overloading the column. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC grade water. Degas the solution.
-
For Mobile Phase B: Use HPLC grade acetonitrile. Degas the solution.
-
-
Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A to a concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Injection and Purification:
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in Table 2.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak, which is the target compound.
-
-
Post-Purification:
-
Analyze a small aliquot of the collected fraction by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
-
Wash the column with a high percentage of acetonitrile to remove any strongly retained impurities, followed by storage in an appropriate solvent (e.g., 80% acetonitrile/water).
-
Visualizing the Workflow
The following diagram illustrates the key steps in the HPLC purification process.
Figure 1: HPLC Purification Workflow.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols. | Ensure the mobile phase pH is sufficiently low (pH 2-3). Increase TFA concentration slightly if needed. |
| Poor Resolution | Inappropriate gradient or flow rate. | Optimize the gradient slope (make it shallower for better separation). Reduce the flow rate. |
| High Backpressure | Column frit blockage or sample precipitation. | Filter the sample thoroughly. Flush the column with a strong solvent (e.g., 100% acetonitrile). |
| No/Low Recovery | Compound is unstable in the mobile phase. | While unlikely for this compound under acidic conditions, check for ester hydrolysis by analyzing fractions over time.[11] |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and efficient means for the purification of this compound. By carefully controlling the mobile phase pH and utilizing an ion-pairing agent, it is possible to achieve excellent separation from common process impurities, yielding a high-purity product suitable for pharmaceutical research and development. The principles and protocol outlined herein can be adapted for similar polar, ionizable compounds.
References
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Stoll, D. R. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 424-428. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Knovel. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Polar compounds separation by HPLC - any thoughts? Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
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The Versatile Role of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Privileged Building Block
In the landscape of contemporary organic synthesis, the strategic use of well-defined building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride has emerged as a highly versatile and valuable synthon, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a secondary amine, an ethyl ester, and a readily cleavable p-methoxybenzyl (PMB) protecting group, offer a trifecta of functionalities that can be orthogonally manipulated to generate a diverse array of molecular scaffolds.
This technical guide provides an in-depth exploration of the applications of this compound as a building block. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase its utility in the synthesis of key heterocyclic structures and peptidomimetics.
Core Attributes and Strategic Advantages
The utility of this compound stems from a combination of its inherent reactivity and the strategic presence of the PMB group.
-
The Secondary Amine: This nucleophilic center is the primary site for a wide range of chemical transformations, including N-alkylation, N-acylation, and participation in multicomponent reactions. This allows for the introduction of diverse substituents and the construction of larger molecular frameworks.
-
The Ethyl Ester: This functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications such as amide bond formation or reduction to an alcohol. It also offers a degree of steric and electronic modulation compared to a free carboxylic acid.
-
The p-Methoxybenzyl (PMB) Protecting Group: The PMB group is a cornerstone of this building block's utility. It provides robust protection for the secondary amine under a variety of reaction conditions, yet can be selectively removed under mild acidic or oxidative conditions.[1] This orthogonality is crucial in multi-step syntheses where other protecting groups may be present.
The hydrochloride salt form enhances the stability and shelf-life of the compound, making it a convenient and reliable starting material for a multitude of synthetic endeavors.
Application in the Synthesis of Heterocyclic Scaffolds
The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.
Synthesis of 1,4-Benzodiazepin-2-ones: A Gateway to CNS-Active Compounds
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[2] Ethyl 2-((4-methoxybenzyl)amino)acetate can serve as a key precursor for the synthesis of 1,4-benzodiazepin-2-ones.
The general strategy involves the initial acylation of an appropriately substituted 2-aminobenzophenone with the N-PMB protected glycine derivative, followed by deprotection and intramolecular cyclization.
Protocol 1: Synthesis of 1-(4-Methoxybenzyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol outlines a representative synthesis of a 1,4-benzodiazepin-2-one derivative.
Materials:
-
This compound
-
2-Aminobenzophenone
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: N-Acylation of 2-Aminobenzophenone
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add 2-aminobenzophenone (1.0 eq) to the reaction mixture.
-
The reaction can be promoted by the addition of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-acylated intermediate.
Step 2: Deprotection of the PMB Group and Intramolecular Cyclization
-
Dissolve the purified N-acylated intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude cyclized product.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,4-benzodiazepin-2-one derivative.
Table 1: Representative Data for the Synthesis of 1,4-Benzodiazepin-2-one Derivatives
| Step | Reactants | Key Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl 2-((4-methoxybenzyl)amino)acetate, 2-Aminobenzophenone | EDC, HOBt | DCM | 18 | 75-85 |
| 2 | N-acylated intermediate | TFA | DCM | 2 | 80-90 |
Visualization 1: Synthetic Pathway to 1,4-Benzodiazepin-2-ones
Caption: Synthesis of 1,4-Benzodiazepin-2-ones.
Synthesis of Piperazine-2,5-diones (Diketopiperazines): Building Blocks for Peptidomimetics
Piperazine-2,5-diones, also known as diketopiperazines, are cyclic dipeptides that serve as important scaffolds in medicinal chemistry and as intermediates in the synthesis of more complex natural products.[3][4][5][6] Ethyl 2-((4-methoxybenzyl)amino)acetate can be readily incorporated into these structures.
The general approach involves coupling the building block with a second N-protected amino acid, followed by deprotection and subsequent intramolecular cyclization.
Protocol 2: Synthesis of a 1-(4-Methoxybenzyl)-piperazine-2,5-dione
This protocol describes a general method for the synthesis of a diketopiperazine derivative.
Materials:
-
This compound
-
N-Boc protected amino acid (e.g., Boc-Alanine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Dipeptide Formation
-
To a solution of this compound (1.0 eq) and the N-Boc protected amino acid (1.05 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C and add HATU (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
Step 2: Deprotection and Cyclization
-
Dissolve the purified dipeptide (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v) to remove the Boc protecting group.
-
Stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a suitable solvent such as methanol or isopropanol and add a base like triethylamine or DIPEA to neutralize the ammonium salt and promote cyclization.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting diketopiperazine by silica gel column chromatography.
Table 2: Representative Data for Diketopiperazine Synthesis
| Step | Reactants | Key Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl 2-((4-methoxybenzyl)amino)acetate, Boc-Amino Acid | HATU, DIPEA | DMF | 5 | 80-90 |
| 2 | Dipeptide | TFA, then TEA | DCM, then MeOH | 3 | 70-85 |
Visualization 2: Pathway to Piperazine-2,5-diones
Caption: Synthesis of Piperazine-2,5-diones.
Application in Peptidomimetic and Peptoid Synthesis
Peptidomimetics and peptoids (N-substituted glycines) are classes of molecules that mimic the structure and function of peptides but often exhibit improved pharmacokinetic properties, such as enhanced stability towards proteolytic degradation.[7] this compound is an excellent starting material for the synthesis of peptoids.
The "sub-monomer" approach to peptoid synthesis is a well-established solid-phase methodology that can be readily adapted for use with this building block.
Protocol 3: Solid-Phase Synthesis of a Peptoid Trimer
This protocol outlines the synthesis of a short peptoid sequence on a solid support.
Materials:
-
Rink Amide resin
-
This compound
-
Bromoacetic acid
-
Diisopropylcarbodiimide (DIC)
-
Primary amines (e.g., isobutylamine, benzylamine)
-
Piperidine (20% in DMF)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
Step 1: Resin Preparation and First Monomer Coupling
-
Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first monomer:
-
Activate bromoacetic acid (2.0 eq) with DIC (2.0 eq) in DMF for 10 minutes.
-
Add the activated bromoacetic acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Displace the bromide with the first primary amine (e.g., isobutylamine, 10 eq) in DMF. Shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
Step 2: Subsequent Monomer Couplings (Repeat for desired length)
-
Repeat the two-step cycle of acylation with bromoacetic acid/DIC and nucleophilic displacement with the next primary amine (e.g., benzylamine).
Step 3: N-Capping with the Building Block
-
After the desired peptoid chain is assembled, perform a final acylation with bromoacetic acid/DIC.
-
For the final displacement, use a solution of Ethyl 2-((4-methoxybenzyl)amino)acetate (free base, generated by neutralizing the hydrochloride with a non-nucleophilic base like DIPEA) in DMF. Shake for 4-6 hours.
-
Wash the resin extensively with DMF and DCM.
Step 4: Cleavage and Deprotection
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptoid from the resin and simultaneously remove the PMB protecting group.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Wash the peptoid with cold ether and dry under vacuum.
-
Purify the peptoid by reverse-phase HPLC.
Table 3: Key Steps in Solid-Phase Peptoid Synthesis
| Step | Reagents | Purpose |
| Acylation | Bromoacetic acid, DIC | Forms a bromoacetylated N-terminus |
| Displacement | Primary amine | Introduces the side chain |
| Capping | Ethyl 2-((4-methoxybenzyl)amino)acetate | Introduces the N-terminal residue |
| Cleavage | TFA/TIS/H₂O | Cleaves from resin and deprotects PMB |
Visualization 3: Solid-Phase Peptoid Synthesis Workflow
Caption: Solid-Phase Peptoid Synthesis Workflow.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers a wealth of opportunities for the synthesis of complex and biologically relevant molecules. Its strategic combination of a reactive secondary amine, a modifiable ester, and a readily cleavable protecting group makes it an invaluable tool for synthetic chemists. The protocols outlined in this guide provide a starting point for the exploration of its synthetic potential in the construction of diverse heterocyclic scaffolds and peptidomimetics. As the demand for novel chemical entities in drug discovery continues to grow, the applications of this and similar well-designed building blocks are set to expand, enabling the rapid and efficient generation of new molecular diversity.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Furniss, B. S., Hannaford, A. J., Rogers, V., Smith, P. W. G., & Tatchell, A. R. (1978). Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis. ELBS. [Link]
-
Kim, J., et al. (2007). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 18(2), 375-378. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
- U.S. Patent No. 5,686,625. (1997). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 2023, 13, 18583-18590. [Link]
-
Scienceheed. (2020). Synthesis of Piperazine-2,5-dione. [Link]
-
Kim, S. et al. (2006). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society. [Link]
-
Chen, J., et al. (2018). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications, 54(78), 10996-10999. [Link]
-
Wang, P., et al. (2018). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Beilstein Journal of Organic Chemistry, 14, 466-472. [Link]
- U.S. Patent No. 4,155,904. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
Lee, S., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(16), 4983. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
-
Li, W., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]
-
Al-Warhi, T., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Scientific Reports, 14(1), 1-13. [Link]
-
Wang, Y., et al. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Beilstein Journal of Organic Chemistry, 10, 626-632. [Link]
-
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]
-
Le Gall, E., & Pignon, A. (2012). Multicomponent Synthesis of a N-Protected α-Amino Ester: Ethyl 2-((4-Methoxyphenyl)amino)-3-phenylpropanoate. Journal of Chemical Education, 89(9), 1190-1193. [Link]
-
Bhattacharya, A., Shukla, P. M., & Maji, B. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 86(10), 7114-7124. [Link]
-
Douglass, J. O. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]
-
Rivera-Islas, J., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 62(1), 1-13. [Link]
Sources
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceheed.wordpress.com [scienceheed.wordpress.com]
- 5. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
Welcome to the technical support guide for the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Section 1: Understanding the Core Reaction Pathway
The synthesis of this compound is most commonly achieved via a reductive amination reaction. This powerful method involves the reaction of an aldehyde (p-anisaldehyde) with a primary amine (ethyl glycinate) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt to aid in purification and improve stability.
The efficiency of this synthesis hinges on the delicate balance between imine formation and the subsequent reduction, while minimizing competing side reactions.
Caption: General workflow for the reductive amination synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is critically low. What are the most common causes and how do I investigate them?
A low yield is the most frequent issue and can stem from several factors. A logical, step-by-step investigation is key.
Causality: A low yield indicates that one or more of the reaction steps (imine formation, reduction) are inefficient or that side reactions are consuming the starting materials or product.
Troubleshooting Workflow:
Caption: Diagnostic workflow for troubleshooting low reaction yield.
Q2: I'm observing a significant amount of a dialkylated side product. How can I prevent this?
The Problem: The secondary amine product is nucleophilic and can react with a second molecule of p-anisaldehyde, leading to a tertiary amine impurity. This is a common issue when using primary amines in reductive aminations.[1]
The Causality: This side reaction is governed by reaction kinetics and stoichiometry. If unreacted aldehyde is present in high concentration alongside the newly formed secondary amine product, dialkylation is more likely.
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine component (Ethyl Glycinate HCl, 1.1 to 1.2 equivalents). This ensures the aldehyde is the limiting reagent and is consumed before significant dialkylation can occur.
-
Stepwise Procedure: A highly effective method is to separate the imine formation and reduction steps.[2]
-
Step 1 (Imine Formation): Stir p-anisaldehyde and ethyl glycinate hydrochloride with a base (like triethylamine) in a solvent such as methanol or dichloromethane for 1-3 hours at room temperature. Monitor the disappearance of the aldehyde by TLC.
-
Step 2 (Reduction): Once imine formation is complete, add the reducing agent (e.g., NaBH₄). This ensures the reducing agent primarily encounters the imine, not the aldehyde.
-
-
Reverse Addition: If performing a one-pot synthesis, slowly add a solution of the p-anisaldehyde to the mixture containing the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the initial reaction with the primary amine over the secondary amine product.
Q3: My reducing agent seems ineffective. Which one should I use and why?
The choice of reducing agent is critical for maximizing yield by selectively reducing the imine/iminium ion intermediate without affecting the starting aldehyde.[1]
The Expertise: The key is electrophilicity. Iminium ions are significantly more electrophilic (and thus more reactive towards hydrides) than aldehydes. Milder reducing agents can exploit this difference.
| Reducing Agent | Pros | Cons | Recommended Solvent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines over aldehydes; tolerant of mild acid; one-pot procedure is highly effective.[1] | Moisture sensitive; more expensive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good selectivity under mildly acidic conditions (pH 4-6).[4] | Highly toxic (releases HCN gas in strong acid); environmental disposal concerns. | Methanol (MeOH) |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available. | Non-selective: can readily reduce the starting aldehyde, lowering yield.[3] | Methanol (MeOH), Ethanol (EtOH) |
Recommendation: For highest yield and operational simplicity in a one-pot reaction, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its mild nature prevents premature aldehyde reduction. If using Sodium Borohydride (NaBH₄), you must use a stepwise approach where the imine is formed first before the reductant is added.[3]
Caption: Comparison of common reducing agents for the synthesis.
Q4: The final hydrochloride salt is an oil or won't crystallize. How can I get a solid product?
The Problem: Obtaining a pure, crystalline solid of the hydrochloride salt can be challenging. The presence of impurities, residual solvent, or excess HCl can lead to an oily or amorphous product.
The Causality: Crystallization requires a high degree of purity and the correct solvent system to form an ordered lattice. Oily impurities can act as "crystallization inhibitors."
Solutions:
-
Ensure Purity of the Free Base: Before salt formation, ensure the free base product is pure. If necessary, perform a quick silica gel plug filtration (e.g., using 10-20% Ethyl Acetate in Hexanes) to remove non-polar impurities and any unreacted aldehyde.
-
Use Anhydrous Conditions: Water can interfere with salt formation and crystallization. Ensure your free base solution and the solvent used for precipitation are anhydrous. Dry the free base solution over anhydrous sodium sulfate or magnesium sulfate before proceeding.
-
Controlled HCl Addition:
-
Dissolve the purified free base in a minimal amount of a non-polar, anhydrous solvent like Diethyl Ether or Methyl tert-Butyl Ether (MTBE).
-
Slowly bubble anhydrous HCl gas through the solution OR add a pre-prepared solution of HCl in an anhydrous solvent (e.g., 2M HCl in Diethyl Ether) dropwise with vigorous stirring.
-
Avoid a large excess of HCl. Add only until precipitation is complete (check with pH paper on the vapor).
-
-
Trituration and Seeding:
-
If an oil forms, decant the solvent. Add a fresh portion of cold, anhydrous ether or hexanes and vigorously scratch the inside of the flask with a glass rod to induce crystallization (trituration).
-
If you have a small amount of solid product from a previous batch, add a "seed" crystal to the supersaturated solution to initiate crystallization.
-
-
Solvent System Optimization: If ether does not work, try a mixture of solvents. For example, dissolve the oil in a minimal amount of a polar solvent like isopropanol or ethyl acetate, then slowly add a non-polar solvent like hexanes or heptane until turbidity persists. Allow the mixture to stand, preferably at a low temperature (0-4 °C).
Section 3: Optimized Experimental Protocol
This protocol is designed for robustness and high yield, utilizing sodium triacetoxyborohydride.
Materials:
-
p-Anisaldehyde (1.0 eq.)
-
Ethyl Glycinate Hydrochloride (1.1 eq.)
-
Triethylamine (TEA) (1.1 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Acetic Acid (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether or MTBE
-
Anhydrous HCl (gas or solution in ether)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl Glycinate Hydrochloride (1.1 eq.) and anhydrous DCM (approx. 0.2 M concentration relative to the aldehyde).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add Triethylamine (1.1 eq.) dropwise. Stir for 15 minutes to liberate the free amine.
-
Aldehyde and Acid Addition: Add p-Anisaldehyde (1.0 eq.) followed by Acetic Acid (1.2 eq.). Stir the mixture at 0 °C for 20 minutes.
-
Reducer Addition: Add Sodium Triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC (Stain: Ninhydrin to visualize the amine, UV for the aldehyde). The reaction is complete when the starting aldehyde spot has disappeared.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free base as an oil.
-
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas through the solution until precipitation is complete. Alternatively, add a 2M solution of HCl in diethyl ether dropwise.
-
Isolation: Filter the resulting white solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Section 4: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Patil, S. S., et al. (2021). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
Sources
Technical Support Center: Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride Reactions
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride. This molecule is a key intermediate in pharmaceutical research and development. Its synthesis is most commonly achieved via a reductive amination reaction between 4-methoxybenzylamine and an ethyl glyoxylate equivalent, followed by conversion to the hydrochloride salt. While the reaction appears straightforward, several potential side reactions can lead to the formation of common byproducts, impacting yield, purity, and downstream success.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, prevent, and eliminate common impurities encountered during this synthesis. We will delve into the mechanisms of byproduct formation and provide scientifically-grounded, actionable solutions.
Core Reaction Pathway
The desired synthesis proceeds through the formation of an imine intermediate, which is then selectively reduced to the target secondary amine. The final step involves salt formation with hydrochloric acid.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is low and the TLC/LCMS shows multiple new spots. What are the most likely byproducts?
This is the most common issue encountered. Low yield and a complex product mixture typically point to one or more competing side reactions. The primary byproducts to investigate are the over-alkylated tertiary amine, the hydrolyzed carboxylic acid, and unreduced imine intermediate, alongside unreacted starting materials.
Byproduct A: N,N-bis(ethoxycarbonylmethyl)-4-methoxybenzylamine (Tertiary Amine)
This "over-alkylation" or "di-alkylation" product is arguably the most prevalent byproduct. It arises because the desired secondary amine product is often more nucleophilic than the starting primary amine, allowing it to compete for and react with the aldehyde/imine intermediate.[1][2]
Mechanism of Formation: The target secondary amine attacks another molecule of the imine intermediate, forming a new iminium ion which is subsequently reduced.
Troubleshooting & Prevention:
| Strategy | Rationale | Protocol Steps |
| Use a Selective Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. Its steric bulk and the electron-withdrawing effect of the acetate groups make it a mild reductant.[3][4] It reduces the protonated imine (iminium ion) much faster than the starting aldehyde, preventing the accumulation of the imine intermediate that the product could react with.[4][5] | 1. Use NaBH(OAc)₃ as your reducing agent. Avoid stronger, less selective reagents like NaBH₄ unless the imine is pre-formed and isolated.[6] 2. Ensure the NaBH(OAc)₃ is fresh and active, as its potency can degrade over time.[5] |
| Control Stoichiometry | Using a slight excess of the primary amine can statistically favor the formation of the desired secondary amine over the tertiary byproduct.[3] | 1. Use 1.05-1.1 equivalents of 4-methoxybenzylamine relative to the ethyl glyoxylate. |
| Slow Addition | Maintaining a low concentration of the electrophile (the aldehyde) can minimize the chance of the product amine reacting with it.[7] | 1. Prepare a solution of the amine and reducing agent. 2. Add the ethyl glyoxylate solution dropwise over 30-60 minutes at 0°C. |
Byproduct B: 2-((4-methoxybenzyl)amino)acetic acid (Hydrolyzed Ester)
The ethyl ester of the product is susceptible to hydrolysis, especially during aqueous workup procedures under either acidic or basic conditions.[8][9]
Mechanism of Formation: Water, catalyzed by acid (H⁺) or base (OH⁻), attacks the carbonyl carbon of the ester, leading to the cleavage of the ethyl group and formation of a carboxylic acid.[10]
Troubleshooting & Prevention:
| Strategy | Rationale | Protocol Steps |
| Anhydrous Conditions | Minimizing water during the reaction prevents premature hydrolysis. | 1. Use anhydrous solvents (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Careful Workup | Prolonged exposure to acidic or basic aqueous layers can promote hydrolysis.[11] | 1. During extraction, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for washes instead of stronger bases like NaOH. 2. Perform extractions quickly and at cool temperatures if possible. |
| Purification Strategy | This byproduct has different physicochemical properties that can be exploited for its removal. | 1. Extraction: During workup, a wash with a mild aqueous base (e.g., NaHCO₃) will convert the carboxylic acid byproduct into its water-soluble carboxylate salt, effectively removing it from the organic layer containing the desired ester product. |
Byproduct C: Unreacted Starting Materials & Imine Intermediate
The presence of starting materials (4-methoxybenzylamine, ethyl glyoxylate) or the imine intermediate indicates an incomplete reaction.
Cause of Formation: This can be due to several factors: insufficient reaction time, low temperature, impure reagents, or a deactivated reducing agent.[12] The imine forms from the condensation of the amine and aldehyde, and if the reduction step is inefficient, it can remain in the final mixture.[13][14]
Troubleshooting & Prevention:
| Strategy | Rationale | Protocol Steps |
| Monitor Reaction Progress | Ensure the reaction has gone to completion before quenching. | 1. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of starting materials. |
| Verify Reagent Quality | Impurities in starting materials or a weak reducing agent will lead to low conversion.[12] | 1. Use pure, dry starting materials and solvents. 2. As mentioned, ensure the NaBH(OAc)₃ is active. If in doubt, use a freshly opened bottle. |
| Optimize Conditions | Reductive aminations can sometimes be sluggish. | 1. Ensure the reaction runs for a sufficient time (typically 4-24 hours). 2. A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is reduced more rapidly.[4][15] |
Question 2: What is the optimal protocol for purifying the final product and removing these byproducts?
A multi-step approach involving extraction, chromatography (if necessary), and final salt formation/recrystallization is most effective.
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction carefully with water or saturated ammonium chloride (NH₄Cl) solution.
-
Add an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to remove the carboxylic acid byproduct and any excess acid catalyst).[11]
-
Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
-
-
Isolation of the Free Base:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude free base.
-
-
Chromatography (Optional):
-
If significant amounts of the tertiary amine byproduct or unreacted 4-methoxybenzylamine are present, purification by flash column chromatography on silica gel is recommended.
-
A typical eluent system would be a gradient of Ethyl Acetate in Hexanes.
-
-
Hydrochloride Salt Formation and Recrystallization:
-
Dissolve the purified free base in a suitable solvent like anhydrous Diethyl Ether or Ethyl Acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether) until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum.
-
Recrystallization from a solvent system like ethanol or isopropanol can further enhance purity.[16]
-
References
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
-
ChemHelp ASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
ChemHelp ASAP. (2019). synthesis of tertiary amines. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination | Summary and Q&A. [Link]
-
Grogan, G., & Slabu, I. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Sharma, M., et al. (2021). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]
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Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
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SYNLETT. (n.d.). A Convenient Procedure for Parallel Ester Hydrolysis. [Link]
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J&K Scientific LLC. (2025). Ester Hydrolysis. [Link]
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Chemical and Pharmaceutical Bulletin. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. [Link]
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Chemguide. (n.d.). hydrolysing esters. [Link]
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Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]
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Schellenberg, K. A. (1963). The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction. The Journal of Organic Chemistry. [Link]
-
Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]
-
Patil, S. S., et al. (2021). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry. [Link]
- Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]
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ResearchGate. (n.d.). Further reactions on reductive amination products with key building.... [Link]
-
Bollu, V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. [Link]
-
Synthetic Communications. (2015). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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Technical Support Center: Purification of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Welcome to the dedicated technical support guide for the purification of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the isolation and purification of this important intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity of your final compound.
I. Understanding the Molecule and Its Challenges
This compound is typically synthesized via reductive amination of p-anisaldehyde with ethyl glycinate hydrochloride. While the synthesis may appear straightforward, the purification is often hampered by the presence of closely related impurities and the physicochemical properties of the product itself. The primary challenges revolve around removing unreacted starting materials, the intermediate imine, and managing the compound's solubility to achieve effective crystallization.
II. Troubleshooting Guide: From Crude Product to Pure Crystals
This section is formatted as a series of common problems you might encounter during the purification process, followed by their likely causes and actionable solutions.
Problem 1: My final product is an oil or a sticky solid that refuses to crystallize.
-
Likely Cause A: High Impurity Load. The presence of significant amounts of impurities, particularly the unreacted starting materials or the intermediate imine, can depress the melting point of your product and inhibit the formation of a stable crystal lattice. This phenomenon, known as "oiling out," is a common hurdle in crystallization.[1][2][3] Impurities essentially "get in the way" of the desired molecules organizing into a crystal structure.[3]
-
Solution A-1: Pre-purification wash. Before attempting recrystallization, dissolve the crude product in a suitable organic solvent like ethyl acetate and perform an aqueous wash. A slightly acidic wash (e.g., dilute HCl) can help remove any remaining basic impurities, while a subsequent wash with a saturated sodium bicarbonate solution can remove acidic byproducts.
-
Solution A-2: Re-evaluate the reaction completion. Ensure the reductive amination has gone to completion. The presence of the imine intermediate is a very common cause of purification difficulties. Monitor the reaction by Thin Layer Chromatography (TLC) until the imine spot is no longer visible.
-
Likely Cause B: Inappropriate Recrystallization Solvent. The choice of solvent is critical for successful crystallization. If the product is too soluble, it will not precipitate upon cooling. Conversely, if it is not soluble enough, recovery will be poor.
-
Solution B-1: Systematic Solvent Screening. On a small scale, test a range of solvents. Good single solvents for amine hydrochlorides are often alcohols like ethanol or isopropanol.[4] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[5]
-
Solution B-2: Employ a mixed-solvent system. A powerful technique to prevent oiling out is the use of a mixed-solvent system.[3][4] Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol). Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., diethyl ether, hexane, or ethyl acetate) at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled decrease in solubility often promotes crystal growth over oiling out.
Problem 2: My recrystallized product has low purity, with persistent imine or p-anisaldehyde contamination.
-
Likely Cause: Co-precipitation or inefficient removal. The imine intermediate, being structurally similar to the product, can sometimes co-precipitate with the desired amine hydrochloride. p-Anisaldehyde, if present in large excess, can also be trapped in the crystal lattice.
-
Solution 1: Optimize the recrystallization. A slower cooling rate during recrystallization allows for more selective crystal growth, potentially excluding impurities more effectively. Seeding the solution with a small crystal of pure product can also encourage the formation of a pure crystal lattice.[1][5]
-
Solution 2: Acidic workup to hydrolyze the imine. The imine bond is susceptible to hydrolysis under acidic conditions.[6][7] During the workup, washing the organic layer containing the crude free amine with dilute aqueous acid can help hydrolyze the residual imine back to p-anisaldehyde and ethyl glycinate, which can then be more easily separated.
-
Solution 3: Column Chromatography. If recrystallization fails to provide the desired purity, column chromatography is a viable, albeit more involved, option. Due to the polar and basic nature of the free amine, standard silica gel chromatography can be challenging, often resulting in streaking.[8][9]
-
For the free amine: Use a solvent system containing a small amount of a basic modifier, such as 0.5-2% triethylamine in a hexane/ethyl acetate or dichloromethane/methanol eluent, to prevent streaking on silica gel.[9]
-
For the hydrochloride salt: Purification of the salt directly on silica is generally not recommended due to its high polarity. It is better to purify the free base and then convert it to the hydrochloride salt.
-
Problem 3: I am experiencing low recovery after recrystallization.
-
Likely Cause A: Product is too soluble in the chosen solvent. Even at cold temperatures, a significant amount of your product may remain in the mother liquor.
-
Solution A-1: Change the solvent system. Experiment with solvents in which your product has lower solubility at cold temperatures. For example, if you are losing a lot of product in ethanol, try a mixed system like ethanol/diethyl ether.
-
Solution A-2: Reduce the amount of solvent. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling.
-
Likely Cause B: Premature crystallization. If the solution cools too quickly, the product may crash out of solution, trapping impurities and leading to a lower yield of pure material after filtration.
-
Solution B-1: Slow cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.
-
Likely Cause C: Hydrolysis of the ester. The ethyl ester functionality can be susceptible to hydrolysis to the corresponding carboxylic acid, especially if exposed to strongly acidic or basic conditions for prolonged periods at elevated temperatures.[10][11][12] The resulting carboxylic acid hydrochloride may have different solubility properties, potentially remaining in the mother liquor.
-
Solution C-1: Maintain pH control. During workup and purification, avoid prolonged exposure to harsh pH conditions, especially at high temperatures. Neutralize acidic or basic solutions promptly during extraction steps.
III. Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my purification?
A1: Thin Layer Chromatography (TLC) is an indispensable tool. Use a mobile phase such as 10-20% methanol in dichloromethane or 30-50% ethyl acetate in hexanes. To visualize the spots, you can use a UV lamp (the aromatic ring should be UV active) and a chemical stain. A p-anisaldehyde stain is particularly effective as it reacts with both the secondary amine product and any residual p-anisaldehyde starting material, often giving distinct colors.[13][14][15]
Q2: My product "oiled out" during recrystallization. Can I still salvage it?
A2: Yes, in many cases you can. If your product oils out, try reheating the solution to dissolve the oil, add a small amount of additional "good" solvent (the one in which it is more soluble), and then allow it to cool more slowly. Seeding the solution with a pure crystal as it cools can also help to induce crystallization instead of oiling out.[1]
Q3: Is it better to recrystallize the free amine or the hydrochloride salt?
A3: Generally, it is preferable to recrystallize the hydrochloride salt. Salts often have higher melting points and are more crystalline than their corresponding free bases, which can sometimes be oils or low-melting solids. The ionic nature of the salt can lead to a more ordered and stable crystal lattice, which can aid in the exclusion of impurities.
Q4: I've tried multiple recrystallizations and my product is still not pure enough. What should I do?
A4: At this point, column chromatography of the free base is your best option. See the detailed recommendations in "Problem 2, Solution 3". After collecting the pure fractions of the free amine, you can then form the hydrochloride salt by dissolving the purified amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent or bubbling dry HCl gas through it.
IV. Experimental Protocols and Visualizations
Protocol 1: Small-Scale Recrystallization Solvent Screening
-
Place approximately 20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise while gently warming, until the solid just dissolves.
-
Allow the tubes to cool to room temperature, and then place them in an ice bath.
-
Observe which solvent provides a good yield of crystalline solid with minimal coloration in the supernatant.
-
For mixed-solvent systems, dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) and then add a poor solvent (e.g., diethyl ether) dropwise at room temperature until turbidity persists. Warm to redissolve and then cool as described above.
Protocol 2: Monitoring Purification by TLC
-
Plate Preparation: Spot the crude material, the recrystallized solid (dissolved in a suitable solvent), and the mother liquor onto a silica gel TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 15% Methanol in Dichloromethane).
-
Visualization:
-
Examine the dried plate under a UV lamp (254 nm).
-
Dip the plate in a p-anisaldehyde staining solution, then gently heat with a heat gun until spots appear.
-
-
Analysis: Compare the spots. The pure product should show a single, strong spot, while the crude material and mother liquor will likely show multiple spots corresponding to impurities.
Visualization of Purification Workflow
Caption: Decision tree for troubleshooting common recrystallization issues.
V. References
-
TLC Stains. (n.d.). REACH Devices. Retrieved from [Link]
-
Nichols, L. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447.
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved from [Link]
-
TLC Stains/Dips. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chadwick, K., Abdul-hamid, H., & Thiruvenkadam, V. (2016). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 6(5), 53.
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
TLC Staining solutions. (2006, September 27). Org Prep Daily. Retrieved from [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Retrieved from [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
-
Khan, S. (n.d.). Column chromatography. Khan Academy. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Glycine ethyl ester hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved from [Link]
-
Ethyl glycinate hydrochloride. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
DeBlase, C. R., Hudson, B. E., & Dichtel, W. R. (2013). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science, 4(11), 4167-4171.
-
Tran, T. T., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Ultrasonics Sonochemistry, 108, 106528.
-
Preparation of glycine ethyl ester hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Clark, J. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
MaChemGuy. (2014, October 16). Hydrolysis of Esters [Video]. YouTube. [Link]
-
De-esterification of amino acid esters. (2022, September 22). ResearchGate. Retrieved from [Link]
-
How to separate imine from reaction mixture? (2016, July 20). ResearchGate. Retrieved from [Link]
-
CN103864632A - Production method for glycine ethyl ester hydrochloride. (n.d.). Google Patents. Retrieved from
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024, October 20). ResearchGate. Retrieved from [Link]
-
Colletier, J. P., et al. (2011). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. Journal of medicinal chemistry, 54(10), 3565–3573.
-
CN102234239A - Optimization process of glycine ethyl ester hydrochloride. (n.d.). Google Patents. Retrieved from
-
Continuous Preparative Application of Amine Transaminase‐Catalyzed Reactions with Integrated Crystallization. (2024, March 6). ResearchGate. Retrieved from [Link]
-
N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-Methoxyphenyl_methyl_glycine-ethyl-ester]([Link]
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Technical Support Center: Optimizing Synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.
The primary and most efficient route to synthesizing the target compound is through a reductive amination reaction. This method is generally preferred over direct Sₙ2 alkylation of 4-methoxybenzylamine with an ethyl haloacetate due to a lower risk of overalkylation and typically higher yields.[1][2] This guide will focus exclusively on the optimization of the reductive amination pathway.
Core Reaction Workflow
The synthesis proceeds in two main stages: the formation of the secondary amine via reductive amination, followed by its conversion to the hydrochloride salt for improved stability, crystallinity, and handling.[3][4]
Caption: Overall workflow for the synthesis of the target hydrochloride salt.
Frequently Asked Questions: Reaction Setup & Reagent Choice
Q1: What is the most reliable reducing agent for this reaction?
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.[5]
Table 1: Comparison of Common Reducing Agents in Reductive Amination
| Reducing Agent | Formula | Selectivity for Iminium Ion | Optimal Solvent(s) | Key Advantages & Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent | Aprotic (DCE, DCM, THF)[6] | Pro: Mild, highly selective, and does not require strict pH control.[6][7] Safer byproducts.[5] Con: Water-sensitive; incompatible with protic solvents like methanol.[5][8] |
| Sodium Cyanoborohydride | NaBH₃CN | Good | Protic (MeOH, EtOH)[8] | Pro: Effective and tolerant of protic solvents. Con: Highly toxic and can release hydrogen cyanide (HCN) gas during acidic workup.[9][10] Potential for α-amino nitrile byproduct formation.[10] |
| Sodium Borohydride | NaBH₄ | Poor | Protic (MeOH, EtOH)[8] | Pro: Inexpensive and powerful. Con: Not selective; will readily reduce the starting aldehyde.[11] Best used in a two-step (indirect) procedure where the imine is pre-formed.[6][12] |
Senior Scientist Recommendation: For a one-pot (direct) synthesis, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its mild nature and high selectivity for the iminium ion over the aldehyde minimize the formation of the ethyl glycolate byproduct and lead to cleaner reactions with higher yields.[5][6]
Q2: Which solvent should I use for a reaction with STAB?
Since STAB is sensitive to water and reacts rapidly with methanol, aprotic solvents are required.[5][7][8]
-
1,2-Dichloroethane (DCE): Often cited as the preferred solvent, providing excellent results for a wide range of substrates.[6]
-
Dichloromethane (DCM): A very common and effective alternative to DCE.
-
Tetrahydrofuran (THF): Can also be used effectively.[6]
Ensure your solvent is anhydrous to prevent the decomposition of the STAB reagent.
Q3: Is an acid catalyst necessary for this reaction?
For the reductive amination of aldehydes with primary amines, an acid catalyst is generally not required.[6] The reaction between an aldehyde and a primary amine to form the iminium intermediate is typically fast enough under neutral conditions. While acetic acid is sometimes added as a catalyst, particularly for less reactive ketones, it can be omitted here to simplify the reaction mixture.[9]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
Q: My reaction is stalled, with significant starting material remaining after several hours. What should I check?
A: This issue often points to reagent quality or reaction conditions.
-
Check Your Reducing Agent: STAB can degrade over time, especially if not stored under anhydrous conditions.[5] Its potency can be a source of variability. Consider using a fresh bottle or titrating the reagent to determine its active content.
-
Ensure Anhydrous Conditions: Moisture will quench the STAB reagent. Ensure your glassware is oven-dried and your solvent is anhydrous.
-
Amine Quality: If your 4-methoxybenzylamine has been converted to its carbonate salt through exposure to atmospheric CO₂, its nucleophilicity will be greatly reduced. Consider purifying it by distillation or using a fresh source.
-
Temperature: These reactions are typically run at room temperature. A slight, gentle warming (to ~40 °C) might facilitate imine formation, but excessive heat is unnecessary and can promote side reactions.
Problem 2: Significant Impurity Formation
Q: My main impurity appears to be the dialkylated tertiary amine. How can I minimize this?
A: Overalkylation is a classic side reaction when using primary amines in reductive aminations.[2] The secondary amine product is still nucleophilic and can react with another molecule of the aldehyde to form a tertiary amine.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Last Updated: 2026-01-20
Introduction
Welcome to the technical support center for the purification of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key pharmaceutical intermediate in high purity. The following question-and-answer format directly addresses common challenges encountered during its purification, drawing upon established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Understanding the potential impurities is the first step toward effective purification. Based on its common synthesis route—the reaction of 4-methoxybenzylamine with ethyl bromoacetate followed by salt formation—you can anticipate the following impurities[1]:
-
Unreacted Starting Materials: 4-methoxybenzylamine and ethyl bromoacetate.
-
Byproducts of the Primary Reaction: Over-alkylation products where the secondary amine reacts further with ethyl bromoacetate.
-
Reagents from Salt Formation: Excess hydrochloric acid.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: My crude product is an oil/gum instead of a solid. How do I proceed with purification?
A2: The hydrochloride salt of this amine is expected to be a solid. An oily or gummy consistency often indicates the presence of impurities that are depressing the melting point or preventing crystallization. The first line of action is to attempt to induce crystallization. This can often be achieved by trituration with a non-polar solvent in which the desired salt has low solubility, such as diethyl ether or hexane. If this fails, an acid-base extraction is a robust method to isolate the desired amine before re-forming the clean hydrochloride salt.
Q3: What is the most straightforward purification method for this compound on a lab scale?
A3: For lab-scale purification, recrystallization is often the most effective and straightforward method for solid compounds. The key is to identify a suitable solvent or solvent system in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Troubleshooting and Optimization Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2]
Core Principle: The desired compound and its impurities are dissolved in a hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).[3]
Step-by-Step Protocol:
-
Solvent Selection: The choice of solvent is critical. Ideal solvents will dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate, are often good starting points.[4] Perform small-scale solubility tests to identify the optimal solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.[3]
-
Decolorization (Optional): If your solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling | Too much solvent was used; the compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, a different solvent system is needed. |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent pair. Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. |
| Low Recovery | The compound has significant solubility in the cold solvent; too much solvent was used for washing. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent for washing. The mother liquor can be concentrated to recover more product in a second crop. |
Guide 2: Purification by Acid-Base Extraction
This technique leverages the different solubilities of the amine in its neutral (free base) and salt forms.[5][6] It is particularly useful for removing non-basic or acidic impurities.
Core Principle: The hydrochloride salt is first converted to its free amine form by treatment with a base. The free amine, being organic-soluble, can be extracted into an organic solvent, leaving water-soluble impurities behind. The purified amine is then converted back to the hydrochloride salt.[7]
Experimental Workflow Diagram:
Caption: Workflow for Acid-Base Extraction Purification.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basification: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the mixture with stirring until the aqueous layer is basic (test with pH paper). Using a weak base is crucial to avoid hydrolysis of the ester functional group.[6]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. The free amine will be in the organic layer. Extract the aqueous layer a few more times with the organic solvent to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitated pure hydrochloride salt by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Troubleshooting Acid-Base Extraction:
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during extraction | Vigorous shaking; presence of surfactants. | Allow the mixture to stand. Gentle swirling instead of vigorous shaking can prevent emulsions. Addition of brine can help break up emulsions. |
| Low yield of precipitated salt | Incomplete extraction of the free amine; incomplete precipitation. | Perform multiple extractions of the aqueous layer. Ensure sufficient HCl is added for complete salt formation. |
| Product is still impure | Impurities have similar basicity to the desired compound. | This method may not be suitable. Consider column chromatography for impurities with similar chemical properties. |
Guide 3: Purification by Flash Column Chromatography
For challenging separations where impurities have similar properties to the desired product, flash column chromatography can be an effective, albeit more complex, purification method.
Core Principle: The crude mixture is loaded onto a column of stationary phase (typically silica gel). A solvent system (mobile phase) is then passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.
Considerations for Amines on Silica Gel:
Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation (streaking) and potential product loss.[8] To mitigate this, a small amount of a basic modifier is often added to the mobile phase.
Step-by-Step Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). To this, add a small percentage (e.g., 0.5-2%) of a volatile base like triethylamine to improve the chromatography of the amine.[9]
-
Fraction Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Troubleshooting Flash Chromatography:
| Issue | Potential Cause | Recommended Solution |
| Poor separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A more polar eluent will move the compounds faster, while a less polar eluent will provide better separation of less polar compounds. |
| Streaking of the amine on the column | Strong interaction with the acidic silica gel. | Add a basic modifier like triethylamine or ammonia to the mobile phase.[8][10] |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]
-
Reddit. (2022). Amine workup. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Agilent. (2025). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
NDSU. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Org Prep Daily. (2006). Purifying amines on silica. Retrieved from [Link]
- Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.
-
PubChem. (n.d.). Ethyl 2-((methoxycarbonyl)amino)acetate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. biotage.com [biotage.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
degradation pathways of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Answering the user's request.## Technical Support Center: Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. We will explore its potential degradation pathways and offer practical troubleshooting advice for common issues encountered during its handling, storage, and analysis.
Introduction to the Molecule
This compound is a molecule featuring several functional groups that dictate its chemical behavior and stability profile. Understanding these is key to anticipating and mitigating degradation.
-
Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.
-
Secondary Amine: A potential site for oxidation.
-
Benzylamine Moiety: The bond between the nitrogen and the benzylic carbon can be labile, particularly under oxidative or photolytic stress.
-
Hydrochloride Salt: Enhances aqueous solubility but can create an acidic microenvironment in solution, potentially influencing degradation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may face in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & General Stability
Q1: What are the recommended storage conditions for this compound?
Answer: For long-term stability in its solid state, the compound should be stored in a well-sealed container at 4°C, protected from light and moisture.[1] The hydrochloride salt is hygroscopic, and absorption of water can initiate hydrolytic degradation even in the solid state over extended periods. Protecting it from light is crucial to prevent potential photodegradation.
Q2: I've noticed my solid compound has developed a yellow or brownish tint over time. What is the likely cause?
Answer: A change in color is often indicative of degradation. The most probable cause is oxidation of the secondary amine or other susceptible parts of the molecule.[2][3] Exposure to air (oxygen) and/or light can initiate oxidative processes, leading to the formation of colored impurities. Even trace amounts of these impurities can be highly colored and visually apparent. We recommend performing an analytical check (e.g., HPLC-UV) to assess the purity of the material.
Q3: I'm seeing an unexpected new peak in the HPLC analysis of a freshly prepared aqueous solution. What could it be?
Answer: Given the molecule's structure, the most common degradation pathway in an aqueous solution is hydrolysis of the ethyl ester. The hydrochloride salt will create a mildly acidic solution upon dissolution in water, which can catalyze this reaction.[4][5][6] The resulting product, 2-((4-methoxybenzyl)amino)acetic acid, is more polar and will typically have a shorter retention time on a reverse-phase HPLC column. To confirm, you can intentionally degrade a sample under mild acidic conditions (see Protocol 1) and compare the retention time of the degradant peak.
Part 2: Troubleshooting Guide to Specific Degradation Pathways
This section delves into specific degradation mechanisms, providing a deeper understanding of the chemistry and actionable advice. The primary degradation pathways for this molecule are hydrolysis and oxidation.
Issue 1: Hydrolytic Instability
Q: My assay results show a decrease in the concentration of the parent compound over hours or days when it's dissolved in an aqueous buffer. Why is this happening and how can I stop it?
Answer: This is a classic sign of hydrolytic degradation. The ester functional group is susceptible to cleavage by water, a reaction that is catalyzed by either acid or base.[5][6]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[4][6]
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions (pH > 7), the hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon. This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[4][5]
The products of hydrolysis are 2-((4-methoxybenzyl)amino)acetic acid and ethanol .
Mitigation Strategies:
-
pH Control: Prepare solutions in buffers at a pH where the compound is most stable. You will need to determine this empirically, but stability is often greatest near neutral pH, slightly on the acidic side (e.g., pH 4-6) for amine-containing compounds.
-
Temperature: Keep solutions cold (2-8°C) to slow the rate of hydrolysis.
-
Solvent Choice: If the experimental procedure allows, using a co-solvent like acetonitrile or DMSO with a minimal amount of aqueous buffer can reduce the concentration of water and slow hydrolysis.
-
Fresh Preparation: The most reliable method is to prepare solutions fresh before each use.
Issue 2: Oxidative Degradation
Q: After my sample was exposed to air or stored in a clear vial on the benchtop, I observed several new impurity peaks in my chromatogram. What are the possible oxidative degradation products?
Answer: The secondary amine is the most likely site of oxidation.[2][7] The benzylic position is also activated towards oxidation. Common oxidizing agents include atmospheric oxygen, peroxides that can form in solvents like THF or dioxane, and metal ion contaminants.
Potential Oxidative Pathways:
-
N-Oxidation: The secondary amine can be oxidized to a hydroxylamine or further to a nitrone.[2]
-
Dealkylation/Imine Formation: Oxidation at the benzylic carbon can lead to the formation of an imine intermediate. This imine can then be hydrolyzed to yield 4-methoxybenzaldehyde and ethyl 2-aminoacetate .[8] This is a common pathway for benzylamines.
Mitigation Strategies:
-
Inert Atmosphere: When working with solutions for extended periods, sparge the solvent with an inert gas like nitrogen or argon and maintain an inert headspace in the vial.
-
Antioxidants: If permissible for your application, adding a small amount of an antioxidant can be effective.
-
Solvent Purity: Use high-purity, peroxide-free solvents.
-
Light Protection: Store solutions in amber vials to protect from light, which can catalyze oxidative processes.[9]
Diagram of Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed.
Caption: Primary degradation routes for the parent compound.
Part 3: Experimental Protocols for Stability Assessment
To properly characterize the stability of your compound and ensure your analytical methods are "stability-indicating," it is essential to perform forced degradation (or stress testing) studies.[10][11][12] These studies intentionally degrade the compound to generate potential impurities. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]
Forced Degradation Workflow
The general workflow for a forced degradation study is outlined below.
Caption: Standard workflow for a forced degradation study.
Table 1: Recommended Conditions for Forced Degradation Studies
These conditions are based on ICH (International Council for Harmonisation) guidelines and common industry practices.[9][13][14][15][16]
| Stress Condition | Reagent/Condition | Typical Duration | Quenching Step | Potential Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 50-60°C | 2 - 24 hours | Neutralize with equivalent NaOH | 2-((4-methoxybenzyl)amino)acetic acid |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH at RT or 50°C | 30 min - 8 hours | Neutralize with equivalent HCl | 2-((4-methoxybenzyl)amino)acetic acid |
| Oxidation | 3% - 30% H₂O₂ at Room Temp (RT) | 1 - 24 hours | N/A (dilution is often sufficient) | 4-methoxybenzaldehyde, N-oxides |
| Thermal | 60-80°C (Solid & Solution) | 1 - 7 days | Cool to RT | Hydrolytic and oxidative products |
| Photolytic | 1.2 million lux hours (visible) & 200 watt-hours/m² (UV) | Varies | N/A | Oxidative products, cleavage products |
Protocol 1: Step-by-Step Forced Degradation Methodology
Objective: To generate degradation products for analytical method validation and stability assessment.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes
-
HPLC system with UV/PDA detector (and ideally a Mass Spectrometer)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a 50:50 ACN:Water mixture to prepare a 1.0 mg/mL stock solution.
-
-
Stress Sample Preparation (perform in parallel):
-
Control: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with 50:50 ACN:Water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Place in a water bath at 60°C. Take time points (e.g., 2, 8, 24h). To quench, take 0.5 mL of the stressed solution, add 0.5 mL of 0.2 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH at room temperature. Take time points (e.g., 30 min, 2, 4h). To quench, take 0.5 mL of the stressed solution, add 0.5 mL of 0.2 M HCl, and dilute to the target concentration.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Take time points (e.g., 2, 8, 24h).
-
Thermal: Place a vial of the stock solution in an oven at 80°C. Take time points (e.g., 1, 3, 7 days).
-
Photostability: Place a quartz cuvette or thin-layer solution of the stock solution in a photostability chamber, alongside a dark control wrapped in foil. Expose to ICH Q1B recommended light levels.[9][13]
-
-
Analysis:
-
Analyze all samples (controls and stressed) by a suitable reverse-phase HPLC method.
-
Use a PDA detector to check for peak purity and any changes in UV spectra.
-
If available, use LC-MS to obtain mass information for the new impurity peaks to aid in their identification.
-
-
Data Evaluation:
-
Calculate the percentage of degradation in each condition.
-
Ensure the main peak is separated from all degradation product peaks with a resolution >1.5.
-
Perform a mass balance calculation to ensure that the decrease in the main peak area is accounted for by the increase in impurity peak areas.
-
References
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
-
Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (n.d.). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6). Retrieved January 20, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 20, 2026, from [Link]
-
Wang, Z., Hartwig, J. F., & Stahl, S. S. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 20, 2026, from [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved January 20, 2026, from [Link]
-
ICH Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 20, 2026, from [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved January 20, 2026, from [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]
-
Oxidation of primary, secondary and tertiary amines. (2021, August). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved January 20, 2026, from [Link]
-
Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 20, 2026, from [Link]
-
Wang, Z., et al. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Smith, H. A., & Steele, J. H. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2020, July). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Hydrolysis of Esters. (n.d.). Lumen Learning. Retrieved January 20, 2026, from [Link]
-
Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
Sources
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- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
preventing side reactions in the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to optimize your synthetic route, maximize yield, and ensure the highest purity of your target compound.
I. Understanding the Synthetic Landscape: Key Challenges and Strategic Solutions
The synthesis of a secondary amine like this compound primarily proceeds through two common pathways: N-alkylation and reductive amination . Each route presents a unique set of challenges, with the formation of side products being a primary concern. This guide will dissect these challenges and provide actionable solutions.
Common issues addressed in this guide:
-
Over-alkylation: The formation of the undesired tertiary amine.
-
Incomplete reaction: Low conversion of starting materials.
-
Hydrolysis: Cleavage of the ethyl ester group.
-
Purification difficulties: Separating the desired product from structurally similar impurities.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues you may be encountering in your synthesis.
FAQ 1: I am observing a significant amount of a higher molecular weight impurity that is difficult to separate from my desired product. What is it and how can I prevent its formation?
Likely Cause: You are likely observing the formation of the tertiary amine, Ethyl 2-(bis(4-methoxybenzyl)amino)acetate , through over-alkylation. This is a common side reaction, especially in the N-alkylation route, because the secondary amine product is often more nucleophilic than the starting primary amine.[1]
Diagnostic Approach:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the tertiary amine (C21H27NO4, MW: 373.45 g/mol ).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the tertiary amine would show two singlets for the two 4-methoxybenzyl groups, integrating to 4H each, and the disappearance of the N-H proton signal that is present in the desired secondary amine.
Preventative Strategies:
| Strategy | N-Alkylation Route | Reductive Amination Route |
| Stoichiometry Control | Use a large excess of the starting amine (ethyl 2-aminoacetate) relative to the alkylating agent (4-methoxybenzyl chloride).[1][2] This statistically favors the reaction of the alkylating agent with the more abundant primary amine. | While less prone to over-alkylation, using a 1:1 to 1.2:1 ratio of the amine to the aldehyde is generally recommended to minimize side reactions. |
| Slow Addition | Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration, thereby favoring mono-alkylation.[3] | Not as critical for preventing over-alkylation, but slow addition of the reducing agent is recommended to control the reaction rate and prevent side reactions. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation. | Temperature control is important to prevent the degradation of starting materials and side reactions. Room temperature is often sufficient. |
| Alternative Synthetic Route | If over-alkylation remains a significant issue, switching to the reductive amination method is a highly effective strategy.[4] | Reductive amination is inherently more selective for the formation of secondary amines from primary amines.[4] |
FAQ 2: My reaction is sluggish and shows low conversion of starting materials. How can I improve the reaction efficiency?
Likely Causes:
-
N-Alkylation: Insufficient reactivity of the alkylating agent, poor choice of base or solvent, or steric hindrance.[1]
-
Reductive Amination: Inefficient imine formation, use of a weak reducing agent, or inappropriate pH.[5]
Troubleshooting and Optimization:
| Parameter | N-Alkylation Route | Reductive Amination Route |
| Reagent Reactivity | If using 4-methoxybenzyl chloride, consider switching to the more reactive 4-methoxybenzyl bromide or iodide. However, be aware that these are less stable. | Ensure the purity of the 4-methoxybenzaldehyde, as impurities can inhibit the reaction. |
| Base | Use a non-nucleophilic base of appropriate strength, such as triethylamine or diisopropylethylamine, to neutralize the generated HCl without competing in the alkylation. | A catalytic amount of a weak acid, like acetic acid, is often used to promote imine formation by protonating the carbonyl oxygen.[5] |
| Solvent | Aprotic polar solvents like dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) are typically used. | Solvents like methanol, ethanol, or 1,2-dichloroethane (DCE) are common. The choice can influence the rate of imine formation and the efficacy of the reducing agent. |
| pH Control | Maintain basic conditions to ensure the amine is deprotonated and nucleophilic. | The pH is critical. A mildly acidic environment (pH 4-6) is optimal for imine formation.[5] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl will not be sufficiently activated. |
| Reducing Agent | Not applicable. | Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over the more reactive sodium borohydride (NaBH₄), which can reduce the starting aldehyde.[6][7] |
| Water Removal | Ensure anhydrous conditions to prevent side reactions. | The formation of the imine from the aldehyde and amine releases water. This is a reversible reaction.[4] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine, thus improving the overall yield. |
FAQ 3: I am detecting an impurity with a lower molecular weight, and my final product has a carboxylic acid peak in the IR spectrum. What is happening?
Likely Cause: You are observing the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, 2-((4-methoxybenzyl)amino)acetic acid . This can occur under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[8][9][10]
Diagnostic Approach:
-
IR Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch.
-
¹H NMR Spectroscopy: The quartet and triplet signals corresponding to the ethyl group will be absent, and a broad singlet for the carboxylic acid proton will appear.
-
LC-MS: The mass of the hydrolyzed product will be 28 g/mol less than the desired product.
Preventative Strategies:
-
Work-up Conditions: During the work-up, if using acidic or basic washes, perform them quickly and at low temperatures to minimize hydrolysis.
-
Purification: Avoid prolonged exposure to acidic or basic conditions during chromatography. If using reverse-phase HPLC with an acidic mobile phase, lyophilize the product fractions immediately after collection.
-
Storage: Store the final product in its hydrochloride salt form, which is generally more stable than the free base.
III. Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate.
Protocol 1: Synthesis via N-Alkylation
This method involves the direct alkylation of ethyl 2-aminoacetate with 4-methoxybenzyl chloride.
Figure 1: N-Alkylation Workflow
Materials:
-
Ethyl 2-aminoacetate hydrochloride
-
4-Methoxybenzyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
To a solution of ethyl 2-aminoacetate hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add a solution of 4-methoxybenzyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Synthesis via Reductive Amination
This method involves the reaction of 4-methoxybenzaldehyde with ethyl 2-aminoacetate followed by in-situ reduction of the resulting imine.[4][6][7]
Figure 2: Reductive Amination Workflow
Materials:
-
Ethyl 2-aminoacetate hydrochloride
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
To a suspension of ethyl 2-aminoacetate hydrochloride (1 equivalent) in anhydrous DCE, add triethylamine (1.1 equivalents) and stir for 30 minutes at room temperature.
-
Add 4-methoxybenzaldehyde (1 equivalent) to the mixture.
-
Stir for 1 hour at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Form the hydrochloride salt as described in Protocol 1.
IV. Analytical Characterization
Accurate identification of the product and any impurities is crucial.
¹H NMR Spectroscopy
Ethyl 2-((4-methoxybenzyl)amino)acetate: (CDCl₃, 400 MHz) δ 7.24 (d, J = 8.6 Hz, 2H, Ar-H), 6.86 (d, J = 8.6 Hz, 2H, Ar-H), 4.19 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.80 (s, 3H, -OCH₃), 3.75 (s, 2H, -NCH₂Ar), 3.42 (s, 2H, -NCH₂CO-), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). The N-H proton signal is often broad and may be observed around 1.8-2.5 ppm.
Expected ¹H NMR signals for the tertiary amine byproduct (Ethyl 2-(bis(4-methoxybenzyl)amino)acetate):
-
Aromatic protons: Two sets of doublets around 6.8-7.3 ppm, integrating to 4H each.
-
Methoxy protons: A singlet around 3.8 ppm, integrating to 6H.
-
Benzyl protons: A singlet around 3.6-3.8 ppm, integrating to 4H.
-
Methylene protons adjacent to the ester: A singlet around 3.3-3.5 ppm, integrating to 2H.
-
Ethyl ester protons: A quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm.
-
Absence of the N-H proton signal.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to monitor the reaction and assess the purity of the final product. A C18 column is typically suitable.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the more nonpolar compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 30 °C |
Expected Elution Order:
-
Ethyl 2-aminoacetate (most polar)
-
Ethyl 2-((4-methoxybenzyl)amino)acetate
-
4-Methoxybenzaldehyde / 4-Methoxybenzyl chloride
-
Ethyl 2-(bis(4-methoxybenzyl)amino)acetate (least polar)
Retention times will need to be determined by running standards of each compound.
V. Conclusion
The successful synthesis of this compound hinges on the careful selection of the synthetic route and the meticulous control of reaction conditions to minimize side-product formation. While N-alkylation is a straightforward approach, it is often plagued by over-alkylation. Reductive amination offers a more selective and often higher-yielding alternative. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can confidently navigate the challenges of this synthesis and obtain a high-purity product.
VI. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
BenchChem. (2025). Technical Support Center: Preventing Over-Alkylation in Amine Synthesis.
-
Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
-
BenchChem. (2025). Troubleshooting Low Yields In amine alkylation Reactions.
-
BenchChem. (2025). troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
-
BenchChem. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
-
Chemguide. hydrolysis of esters.
-
Google Patents. (n.d.). Process for the purification of tertiary amines.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Chemistry LibreTexts. (2021). Reactions of Esters.
-
Wikipedia. (n.d.). Ester hydrolysis.
-
Google Patents. (n.d.). Process for reducing the content of primary and secondary amine in a tertiary amine.
-
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation.
-
ResearchGate. (2023). Amine alkylation and reductive amination are classical synthetic...
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
-
SIELC Technologies. Separation of 4-Methoxybenzyl acetate on Newcrom R1 HPLC column.
-
YouTube. (2023). Reductive Amination.
-
Sigma-Aldrich. Application Note – Reductive Amination.
-
PMC - NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
-
ResearchGate. (2008). A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.
-
YouTube. (2020). Methods Of Preparations of Secondary And Tertiary Amines//Preparation Of Secondary & Tertiary Amines.
-
LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
-
RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
-
YouTube. (2022). Separation of primary, secondary and tertiary amines by Hoffmann's method.
-
SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
-
ECHEMI. N-[(4-Methoxyphenyl)methyl]glycine ethyl ester.
-
MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
-
Thieme. (2018). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
-
Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
-
PubChem. Glycine, N-methyl-N-methoxycarbonyl-, ethyl ester.
-
BenchChem. (2025). Application Note and Protocol: HPLC Analysis of Reactions Involving Ethyl (2Z)-2-cyano-2-methoxyiminoacetate.
-
ChemicalBook. N-Benzylglycine ethyl ester synthesis.
-
Granthaalayah Publications and Printers. (2020). synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives.
-
PubChem. Glycine ethyl ester.
-
Scribd. 04n | PDF | High Performance Liquid Chromatography.
-
ChemicalBook. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR spectrum.
-
SpectraBase. Glycine ethyl ester hydrochloride - Optional[1H NMR] - Spectrum.
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
scaling up the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
An essential intermediate in pharmaceutical synthesis, Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is prepared via a reductive amination pathway. While straightforward on a laboratory scale, scaling this synthesis for pilot or manufacturing settings introduces challenges that require a deep understanding of the reaction mechanism, process parameters, and potential side reactions. This technical support center provides researchers and process chemists with a comprehensive guide to navigate these challenges, ensuring a robust, safe, and efficient scale-up.
Reaction Overview and Mechanism
The synthesis involves the reaction of 4-methoxybenzaldehyde with ethyl glycinate, which is typically generated in situ from its hydrochloride salt. The resulting imine is then reduced to the desired secondary amine, which is subsequently isolated as a stable hydrochloride salt.
Core Reaction Scheme
The overall transformation is as follows:
-
Step 1: Imine Formation: 4-Methoxybenzaldehyde + Ethyl Glycinate → Iminium Intermediate
-
Step 2: Reduction: Iminium Intermediate + Reducing Agent → Ethyl 2-((4-methoxybenzyl)amino)acetate
-
Step 3: Salt Formation: Amine Product + HCl → this compound
The mechanism of the key reductive amination step is illustrated below.
Caption: Mechanism of Ethyl 2-((4-methoxybenzyl)amino)acetate synthesis.
Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common strategic questions encountered when transitioning the synthesis from bench to pilot scale.
Q1: What is the most suitable reducing agent for large-scale synthesis?
A1: For scaling up this reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. While other agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) are effective in the lab, they present significant disadvantages at scale.[1]
| Reagent | Advantages | Disadvantages for Scale-Up |
| NaBH(OAc)₃ | High Selectivity: Reduces imines much faster than aldehydes, minimizing side-product formation.[2] Mild Conditions: Effective at room temperature. Safety: Safer to handle than NaCNBH₃. | Higher cost, moisture-sensitive.[3] |
| NaCNBH₃ | Effective and selective for imines. | Extreme Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas under acidic conditions.[4] This poses a significant safety risk and waste disposal challenge at scale. |
| NaBH₄ | Inexpensive and readily available. | Lack of Selectivity: Can readily reduce the starting 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol, leading to impurities and lower yield.[5] Stronger Base: Can lead to side reactions. Requires careful, often cryogenic, temperature control. |
Expert Insight: The choice of NaBH(OAc)₃ is a classic example of prioritizing process safety and selectivity over raw material cost. The operational complexities and hazards associated with NaCNBH₃ or the potential for yield loss with NaBH₄ make NaBH(OAc)₃ the most robust and reliable option for commercial production.[3]
Q2: How does solvent selection impact the reaction at scale?
A2: Solvent choice is critical for reaction kinetics, safety, and product isolation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the most common and effective solvents for reductive aminations using NaBH(OAc)₃.[1] However, on a large scale, environmental and safety concerns associated with chlorinated solvents may necessitate alternatives. Acetonitrile or Tetrahydrofuran (THF) can be used, though reaction rates may differ.
Causality: NaBH(OAc)₃ has good solubility and stability in chlorinated solvents. The reaction's intermediate iminium salt is also kept in solution, promoting a homogenous and efficient reaction. When considering alternatives, ensure that all starting materials and intermediates are sufficiently soluble to avoid a sluggish, heterogeneous reaction mass which is difficult to mix and control at scale.
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
A3: The following parameters must be tightly controlled:
-
Temperature: The reaction is exothermic, particularly during the addition of the reducing agent and the final quench. On a large scale, poor heat transfer can lead to temperature spikes, causing side reactions or solvent boiling. A jacketed reactor with controlled addition rates is mandatory.
-
Stoichiometry: The molar ratio of amine, aldehyde, and reducing agent is crucial. An excess of the aldehyde or the product amine can lead to the formation of a dialkylated tertiary amine impurity.[6] The potency of NaBH(OAc)₃ should be assayed, as it can degrade over time, leading to under-charging and incomplete reactions.[7]
-
Reaction Concentration: While higher concentrations can improve throughput, they can also make mixing and heat management more difficult. A typical starting point is a concentration of 0.5-1.0 M.
-
Mixing Efficiency: Inadequate agitation in a large reactor can create localized "hot spots" or areas of high concentration, leading to impurity formation. The impeller design and agitation speed must be sufficient to maintain a homogenous slurry/solution.
Q4: How can the formation of the N,N-bis(4-methoxybenzyl) impurity be minimized?
A4: This tertiary amine impurity arises from the product (a secondary amine) reacting with another molecule of 4-methoxybenzaldehyde. To minimize this:
-
Control Stoichiometry: Use a slight excess of the ethyl glycinate (e.g., 1.05-1.1 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the product.
-
Controlled Aldehyde Addition: Instead of adding all reagents at once, consider slowly adding the 4-methoxybenzaldehyde to the mixture of the amine and reducing agent. This "product-protecting" strategy keeps the instantaneous concentration of the aldehyde low.
-
Temperature Control: Higher temperatures can accelerate this side reaction. Maintaining the reaction at ambient temperature (20-25 °C) is often optimal.
Troubleshooting Guide
This guide provides a logical approach to diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Detailed Experimental Protocol (Pilot Scale Example)
This protocol outlines a general procedure for a 1 kg scale synthesis. Note: All operations should be conducted under an inert nitrogen atmosphere in appropriate equipment by trained personnel.
Workflow Diagram
Caption: Step-by-step workflow for scaled-up synthesis.
Step-by-Step Methodology
-
Reactor Inerting: Ensure a clean, dry, jacketed glass-lined reactor is purged with nitrogen.
-
Amine Freeing: Charge Ethyl Glycinate HCl (1.0 kg, 1.0 eq) and Dichloromethane (10 L). Cool the slurry to 0-5°C. Slowly add Triethylamine (1.1 eq) over 30 minutes, maintaining the temperature below 10°C. Stir the resulting mixture for 1 hour at 10-15°C.[8]
-
Aldehyde Addition: Add 4-Methoxybenzaldehyde (0.98 kg, 1.0 eq) to the reactor.
-
Reduction: Begin portion-wise addition of Sodium Triacetoxyborohydride (1.67 kg, 1.1 eq) over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 30°C.
-
Reaction Monitoring: Stir the reaction mixture at 20-25°C. Monitor the reaction progress by HPLC every 1-2 hours until the consumption of the limiting reagent (aldehyde) is >99%.
-
Work-up: Cool the reaction mixture to 10-15°C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Vigorous gas (H₂) evolution will occur. Ensure adequate venting. Stir for 30 minutes.
-
Isolation of Free Base: Stop agitation and allow the layers to separate. Drain the lower organic (DCM) layer. Wash the organic layer with brine. Concentrate the organic layer under reduced pressure to yield Ethyl 2-((4-methoxybenzyl)amino)acetate as a crude oil.
-
Salt Formation: Dissolve the crude oil in Isopropanol (IPA) or Ethyl Acetate (5 L). Slowly add a solution of HCl in IPA (e.g., 5-6 M) until the pH of a wet sample on pH paper is between 1 and 2.
-
Crystallization and Isolation: The product should begin to precipitate. Cool the mixture to 0-5°C and stir for at least 2-4 hours to maximize crystallization. Filter the solid product. Wash the filter cake with a cold solvent mixture (e.g., IPA/MTBE 1:1).
-
Drying: Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.
References
- CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.
- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Reductive Amination - Chemistry Steps. [Link]
-
Amine Preparation 4 - Reductive Amination. YouTube. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
- WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS...
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- CN104130159A - Preparation method of intermediate...
-
Oxindole Synthesis via Palladium-catalyzed CH Functionalization. Organic Syntheses. [Link]
-
Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ... PubMed. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. ACS Publications. [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]
-
Sodium Triacetoxyborotritide: Its Preparation and Use. INIS-IAEA. [Link]
-
A Quantitative Assay of Sodium Triacetoxyborohydride. ResearchGate. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifechempharma.com [lifechempharma.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Identification of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the positive identification of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a key intermediate in various synthetic pathways. We will move beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectroscopic output, thereby offering a robust framework for confident characterization.
The Imperative of Multi-Modal Spectroscopic Analysis
Relying on a single analytical technique for structural elucidation is fraught with peril. Ambiguities in one method can often be resolved by data from another. For a molecule such as this compound, a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. Each technique probes different aspects of the molecule's constitution, and together, they provide a comprehensive and self-validating dataset.
Below is a logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Confirmation.
¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra. The hydrochloride salt form necessitates the use of polar deuterated solvents such as DMSO-d₆ or D₂O. It is instructive to compare the spectrum of the hydrochloride salt with that of its free base to observe the effects of protonation on the amine.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. To confirm the presence of the exchangeable N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish H-H connectivities and C-H one-bond correlations, respectively.
¹H NMR: Predicted Data and Interpretation
The protonation of the secondary amine to an ammonium salt leads to a general downfield shift of the neighboring protons due to the electron-withdrawing effect of the positive charge.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale for Shift |
| H-a (-CH₃, ethyl) | ~1.25 | triplet | 3H | Standard ethyl ester methyl group. |
| H-b (-OCH₃) | ~3.75 | singlet | 3H | Methoxy group on the aromatic ring. |
| H-c (-CH₂-, acetate) | ~4.00 | singlet | 2H | Alpha to the ester carbonyl and the protonated nitrogen, expected to be downfield. |
| H-d (-CH₂-, ethyl) | ~4.20 | quartet | 2H | Methylene of the ethyl ester, coupled to the methyl group. |
| H-e (-CH₂-, benzyl) | ~4.30 | singlet | 2H | Benzylic protons adjacent to the protonated nitrogen, significantly downfield. |
| H-f (Ar-H, ortho to OCH₃) | ~6.95 | doublet | 2H | Aromatic protons shielded by the electron-donating methoxy group. |
| H-g (Ar-H, meta to OCH₃) | ~7.30 | doublet | 2H | Aromatic protons deshielded relative to H-f. |
| N-H₂⁺ | 9.0-10.0 | broad singlet | 2H | Exchangeable protons on the nitrogen, often broad and downfield. Disappears upon D₂O exchange. |
¹³C NMR: Predicted Data and Interpretation
The carbons adjacent to the protonated nitrogen will also experience a downfield shift compared to the free base.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Shift |
| C-1 (-CH₃, ethyl) | ~14.0 | Typical ethyl ester methyl carbon. |
| C-2 (-CH₂-, acetate) | ~48.0 | Alpha to the ester carbonyl and the protonated nitrogen. |
| C-3 (-CH₂-, benzyl) | ~50.0 | Benzylic carbon adjacent to the protonated nitrogen. |
| C-4 (-OCH₃) | ~55.0 | Methoxy carbon. |
| C-5 (-CH₂-, ethyl) | ~62.0 | Methylene carbon of the ethyl ester. |
| C-6 (Ar-C, ortho to OCH₃) | ~114.0 | Shielded aromatic carbons due to the methoxy group. |
| C-7 (Ar-C, ipso to benzyl) | ~128.0 | Quaternary aromatic carbon. |
| C-8 (Ar-C, meta to OCH₃) | ~131.0 | Deshielded aromatic carbons. |
| C-9 (Ar-C, ipso to OCH₃) | ~159.0 | Aromatic carbon directly attached to the oxygen. |
| C-10 (C=O, ester) | ~168.0 | Ester carbonyl carbon. |
The following diagram illustrates the key NMR correlations.
Caption: Key ¹H and ¹³C NMR chemical shift assignments.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The transition from a secondary amine to its hydrochloride salt results in very distinct changes in the IR spectrum.
Experimental Protocol: IR Analysis
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Sample Preparation (Nujol Mull): Grind a small amount of the sample to a fine powder and then add a drop of Nujol (mineral oil). Mix to form a paste and place it between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum from approximately 4000 to 400 cm⁻¹.
Predicted IR Data and Interpretation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Significance |
| N-H⁺ Stretch | 3200-2400 | Broad, strong | Characteristic of a secondary ammonium salt. This replaces the weaker N-H stretch of the free amine (~3350 cm⁻¹).[1][2] |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Aliphatic C-H bonds from the ethyl and methylene groups. |
| C=O Stretch (Ester) | ~1740 | Strong, sharp | Carbonyl group of the ethyl ester. The position may be slightly shifted compared to the free base due to electronic effects from the nearby ammonium group. |
| N-H₂⁺ Bend | 1620-1560 | Medium | A key diagnostic peak for a secondary ammonium salt, absent in the free amine.[1] |
| C=C Stretch (Aromatic) | 1600-1450 | Medium | Aromatic ring vibrations. |
| C-O Stretch (Ester) | 1250-1100 | Strong | C-O single bond stretches of the ester and ether. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is preferred.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion will be observed as the protonated molecule of the free base [M+H]⁺. Tandem MS (MS/MS) can be used to fragment the parent ion and elucidate fragmentation pathways.
Predicted Fragmentation Pattern
The molecular weight of the free base (Ethyl 2-((4-methoxybenzyl)amino)acetate) is 223.27 g/mol . In positive ion ESI-MS, the parent ion will be observed at m/z = 224.28 [M+H]⁺.
| Fragment m/z | Proposed Structure/Loss | Fragmentation Pathway |
| 224.28 | [C₁₂H₁₈NO₃]⁺ | Parent ion [M+H]⁺. |
| 178.28 | [C₁₀H₁₂NO₂]⁺ | Loss of ethanol (C₂H₅OH, 46.07 Da) from the parent ion. |
| 150.22 | [C₉H₁₂NO]⁺ | Loss of ethyl formate (HCOOCH₂CH₃, 74.08 Da). |
| 121.15 | [C₈H₉O]⁺ | Alpha-cleavage leading to the formation of the stable 4-methoxybenzyl cation. This is often a very prominent peak. |
| 91.11 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
The following diagram illustrates the primary fragmentation pathways.
Caption: Predicted Mass Spectrometry Fragmentation.
Conclusion
The structural confirmation of this compound is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. By understanding the expected spectroscopic signatures and the underlying chemical principles, researchers can confidently verify the identity and purity of this important synthetic intermediate. The data presented in this guide, including the predicted spectra and fragmentation patterns, provide a robust framework for comparison with experimentally obtained results, thereby upholding the principles of scientific integrity and advancing drug discovery efforts.
References
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link][2]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). N-Benzylglycine ethyl ester. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][4][5]
Sources
A Comparative Guide to the Purity Analysis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to offer a nuanced, field-proven perspective on method selection, backed by scientific principles and supporting data. This document will navigate the complexities of analyzing a secondary amine hydrochloride, offering a comparative analysis of two robust HPLC methods and a discussion of alternative analytical strategies.
The Analytical Challenge: Understanding the Molecule
This compound is a secondary amine and an ethyl ester. This bifunctional nature presents specific challenges in HPLC analysis. The basic amine group can interact with residual silanols on the silica-based stationary phase of the column, leading to poor peak shape (tailing). The hydrochloride salt form ensures aqueous solubility but requires careful consideration of the mobile phase pH to maintain a consistent ionic state of the analyte.
A thorough understanding of potential impurities is paramount for developing a stability-indicating method. Based on its synthesis, which typically involves the reaction of 4-methoxybenzylamine with ethyl bromoacetate, potential process-related impurities could include:
-
Starting materials: Unreacted 4-methoxybenzylamine and ethyl bromoacetate.
-
Byproducts: Tertiary amines formed by over-alkylation of the secondary amine product.[1]
-
Degradation products: The ester functional group is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid.[2] The amine moiety can be prone to oxidative degradation.[3][4]
Forced degradation studies are therefore essential to identify the likely degradation products and to develop an analytical method that can separate these from the main component, a key requirement of regulatory bodies.[5][6]
Comparative HPLC Methodologies
To address the analytical challenges associated with this compound, we will compare two distinct reversed-phase HPLC methods: a standard approach with an acidic mobile phase and an ion-pair chromatography method designed to mitigate peak tailing.
Method 1: Reversed-Phase HPLC with Acidic Mobile Phase
This method represents a common and often effective approach for the analysis of basic compounds. By maintaining a low pH, the secondary amine is protonated, which can help to reduce its interaction with the stationary phase and improve peak shape.
Method 2: Ion-Pair Reversed-Phase HPLC
This technique is specifically employed to improve the chromatography of ionic or highly polar compounds on reversed-phase columns. An ion-pairing reagent, an ionic compound with a hydrophobic tail, is added to the mobile phase. It pairs with the ionized analyte, forming a neutral complex that has better retention and often improved peak symmetry on a C18 column.
Experimental Protocols
Below are the detailed, step-by-step methodologies for the two compared HPLC methods.
Sample Preparation (for both methods)
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol for Method 1: Reversed-Phase HPLC with Acidic Mobile Phase
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 50:50 v/v, to be optimized).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
Protocol for Method 2: Ion-Pair Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent (e.g., 5 mM sodium 1-hexanesulfonate in 50 mM potassium phosphate buffer, pH 3.0). The organic-to-aqueous ratio (e.g., 40:60 v/v) should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
Comparative Performance Analysis
The choice between these two methods will depend on the specific requirements of the analysis, such as the need for high resolution of specific impurities or the desire for a simpler mobile phase.
| Performance Parameter | Method 1: Reversed-Phase HPLC with Acidic Mobile Phase | Method 2: Ion-Pair Reversed-Phase HPLC | Rationale and Insights |
| Peak Shape (Symmetry) | May exhibit some tailing due to secondary interactions of the amine with the stationary phase. | Generally provides sharper, more symmetrical peaks for basic compounds. | The ion-pairing agent effectively masks the charge of the analyte, leading to more ideal chromatographic behavior. |
| Retention Time | Typically shorter retention times. | Longer retention times due to the increased hydrophobicity of the ion pair. | Increased retention can be advantageous for resolving early-eluting impurities from the void volume. |
| Resolution of Impurities | Resolution may be compromised if impurities co-elute or are masked by a tailing primary peak. | Often provides superior resolution of the main peak from closely eluting impurities. | The altered selectivity offered by the ion-pair mechanism can significantly improve the separation of complex mixtures. |
| Method Robustness | Generally more robust and less complex. The mobile phase is simple to prepare. | Can be less robust. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be carefully controlled. | Small variations in the mobile phase composition can lead to significant changes in retention times and selectivity. |
| Column Lifetime | Less likely to cause column degradation. | Ion-pairing reagents can be harsh on the stationary phase and may shorten column lifetime if not properly flushed and stored. | It is crucial to dedicate a column for ion-pair applications to avoid carryover and performance issues. |
Visualization of the Analytical Workflow
Caption: A generalized workflow for the purity analysis of a pharmaceutical compound by HPLC.
Logical Comparison of Methodologies
Caption: A logical breakdown of the pros and cons of the two compared HPLC methods.
Alternative Analytical Techniques
While HPLC is the workhorse for pharmaceutical purity analysis, other techniques can provide complementary information or be advantageous in specific scenarios.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and can operate at higher pressures than conventional HPLC. This results in faster analysis times, higher resolution, and increased sensitivity, making it a powerful tool for impurity profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides not only quantitative data but also structural information about the impurities. This is invaluable for identifying unknown degradation products or process impurities.
-
Gas Chromatography (GC): For volatile impurities, such as residual solvents from the synthesis, GC is the preferred method. However, for a non-volatile compound like this compound, derivatization would be necessary to increase its volatility for GC analysis.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly well-suited for the analysis of charged species. It can be a valuable alternative for the purity analysis of amine hydrochlorides.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the purity analysis of this compound requires a careful consideration of the analytical objectives.
For routine quality control where a simple and robust method is desired, Method 1 (Reversed-Phase HPLC with Acidic Mobile Phase) is a suitable starting point. However, if significant peak tailing is observed or if critical impurities are not adequately resolved, Method 2 (Ion-Pair Reversed-Phase HPLC) is a powerful alternative that can provide superior chromatographic performance.
In a drug development setting, a combination of techniques is often employed. An optimized UPLC method would be beneficial for rapid analysis and high-throughput screening. For the definitive identification of impurities and degradation products, LC-MS is indispensable.
Ultimately, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose, providing accurate, reliable, and reproducible results.
References
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
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PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Available at: [Link]
-
ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Available at: [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
-
ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection? Available at: [Link]
-
PubMed. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.2.5: Chemistry of Esters. Available at: [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
ScienceDirect. (n.d.). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. Available at: [Link]
-
PubMed. (n.d.). The effects of replacing ester by amide on the biological properties of compounds related to acetylcholine. Available at: [Link]
-
Chemguide. (n.d.). preparation of amines. Available at: [Link]
Sources
comparison of different synthetic routes for Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Introduction
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds and a valuable building block in medicinal chemistry. Its structure, featuring a secondary amine and an ester functional group, allows for diverse downstream modifications. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of the two most prevalent synthetic routes to this compound: Reductive Amination and Nucleophilic Substitution (Alkylation) . We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid in the selection of the most suitable method for your specific research or production needs.
Synthetic Strategies: An Overview
The synthesis of this compound fundamentally involves the formation of a crucial carbon-nitrogen bond between the 4-methoxybenzyl moiety and the glycine ethyl ester backbone. The two primary strategies to achieve this transformation are conceptually different, each with its own set of merits and demerits.
-
Route 1: Reductive Amination: This approach builds the target molecule by first forming an imine intermediate from ethyl glyoxylate and 4-methoxybenzylamine, which is then reduced in situ to the desired secondary amine.
-
Route 2: Nucleophilic Substitution (Alkylation): This classic method involves the direct alkylation of ethyl glycinate with a 4-methoxybenzyl halide, where the amino group of the glycine ester acts as a nucleophile.
The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the required purity of the final product.
Route 1: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines.[1][2] The reaction proceeds in a one-pot fashion, which is often advantageous in terms of operational simplicity and time efficiency.
Mechanism
The reaction mechanism involves two key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the carbonyl carbon of ethyl glyoxylate. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl group. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (Schiff base).
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding secondary amine. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the starting aldehyde or the ester functionality. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their high selectivity for imines over carbonyls.[2]
Experimental Protocol: Reductive Amination
This protocol is adapted from a general procedure for the synthesis of N-substituted glycine esters.[3][4]
Materials:
-
Ethyl glyoxylate (50% solution in toluene)
-
4-Methoxybenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
To a stirred solution of 4-methoxybenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of ethyl glyoxylate (1.1 eq) in toluene.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((4-methoxybenzyl)amino)acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
For the hydrochloride salt, dissolve the purified free base in diethyl ether and add a stoichiometric amount of ethanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Route 2: Nucleophilic Substitution (Alkylation)
This method represents a more traditional approach to C-N bond formation and relies on the nucleophilicity of the amino group in ethyl glycinate.
Mechanism
The mechanism is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of ethyl glycinate attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride (or bromide), displacing the halide leaving group. A base is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium salt, thus regenerating the neutral amine for further reaction and preventing the formation of the dialkylated product. Over-alkylation to the tertiary amine can be a potential side reaction if the reaction conditions are not carefully controlled.[5]
Experimental Protocol: Nucleophilic Substitution
Materials:
-
4-Methoxybenzyl chloride
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
To a suspension of ethyl glycinate hydrochloride (1.0 eq) in anhydrous acetonitrile, add a base such as triethylamine (2.2 eq) or potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the free ethyl glycinate in situ.
-
Add 4-methoxybenzyl chloride (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
For the hydrochloride salt, dissolve the purified free base in diethyl ether and add a stoichiometric amount of ethanolic HCl. The precipitate can be collected by filtration, washed with cold diethyl ether, and dried.
Comparative Analysis
| Feature | Reductive Amination | Nucleophilic Substitution (Alkylation) |
| Starting Materials | Ethyl glyoxylate, 4-methoxybenzylamine | Ethyl glycinate HCl, 4-methoxybenzyl chloride |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., TEA, K₂CO₃) |
| Reaction Conditions | Generally mild, room temperature | Often requires heating |
| Byproducts | Borate salts, water | Triethylammonium chloride or KCl, water |
| Potential Side Reactions | Over-reduction (minor with selective reagents) | Over-alkylation (dialkylation) |
| Yield | Generally high | Moderate to high, dependent on conditions |
| Purity of Crude Product | Generally cleaner, fewer side products | May contain dialkylated impurity |
| Scalability | Good, one-pot nature is advantageous | Good, but may require more rigorous control |
| Cost-Effectiveness | Can be more expensive due to the reducing agent | Generally more cost-effective starting materials |
Conclusion and Recommendations
Both reductive amination and nucleophilic substitution are viable and effective methods for the synthesis of this compound.
Reductive amination is often favored for its high selectivity, generally cleaner reaction profiles, and mild reaction conditions. The one-pot nature of the process also offers a significant advantage in terms of operational efficiency, particularly for laboratory-scale synthesis and in the context of library synthesis where diverse amines can be readily employed. The primary drawback can be the higher cost of the specialized reducing agents.
Nucleophilic substitution is a robust and cost-effective alternative, particularly for large-scale production where the cost of reagents is a critical factor. The starting materials are readily available and inexpensive. However, this route may require more careful optimization of reaction conditions to minimize the formation of the dialkylated byproduct, potentially necessitating more rigorous purification of the final product.
For researchers prioritizing high purity and ease of execution on a smaller scale, reductive amination is the recommended approach. For those focused on cost-efficiency and scalability, nucleophilic substitution presents a compelling option, provided that the reaction is well-optimized to control selectivity. Ultimately, the choice of synthetic route should be guided by a careful consideration of the specific project requirements, including scale, purity, cost, and available resources.
References
-
Molecules 2010, 15, 5282-5314; doi:10.3390/molecules15085282. Available from: [Link]
-
Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. ResearchGate. Available from: [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available from: [Link]
-
N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. ResearchGate. Available from: [Link]
-
Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society 1989, 111 (16), 6294-6303. Available from: [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Org. Lett. 2016, 18, 10, 2467–2470. Available from: [Link]
-
Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. J. Am. Chem. Soc. 2015, 137, 22, 7128–7139. Available from: [Link]
- Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. US5686625A. Google Patents.
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega 2023, 8, 32, 29019–29030. Available from: [Link]
- Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. WO1995018093A1. Google Patents.
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Available from: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available from: [Link]
- Ethyl glycinate hydrochloride production method. CN1733705A. Google Patents.
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Curr Org Chem. 2012 Oct; 16(19): 2234–2263. Available from: [Link]
-
glycine ethyl ester hydrochloride. Organic Syntheses Procedure. Available from: [Link]
-
Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Organic Syntheses. Available from: [Link]
-
Ethyl glycinate hydrochloride. SIELC Technologies. Available from: [Link]
-
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available from: [Link]
-
A Convenient Preparation of p-Methoxybenzyl Esters. ResearchGate. Available from: [Link]
-
Exercise 23.17 - Prepare an Amine via a Reductive Amination Multi-step Synthesis. YouTube. Available from: [Link]
Sources
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- 4. WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google Patents [patents.google.com]
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- 6. CN1733705A - Ethyl glycinate hydrochloride production method - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl glycinate hydrochloride | SIELC Technologies [sielc.com]
A Comparative Guide to Amino Acid Esters in Synthesis: The Role of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and success of a synthetic route. Among these, amino acid esters are fundamental synthons, particularly in the construction of peptides and complex nitrogen-containing molecules. The choice of ester and, more importantly, the N-terminal protecting group, governs the reaction's orthogonality, stability, and deprotection strategy.
This guide provides an in-depth comparison of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a versatile secondary amine building block, with other commonly used amino acid esters. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower scientists in making informed decisions for their synthetic endeavors.
Understanding the Core Moiety: The N-(4-Methoxybenzyl) Glycine Ethyl Ester
Ethyl 2-((4-methoxybenzyl)amino)acetate is an ethyl ester of glycine where the amine is protected by a 4-methoxybenzyl (PMB) group.[1] The hydrochloride salt form enhances its stability and handling as a solid. The utility of this reagent is derived from the unique combination of its three key components: the ethyl ester, the glycine backbone, and the PMB protecting group.
-
Ethyl Ester: Offers moderate reactivity for amide bond formation and can be cleaved under standard saponification conditions (e.g., LiOH, NaOH) or harsh acidic conditions.
-
Glycine Backbone: Provides the simplest amino acid scaffold, minimizing steric hindrance in coupling reactions.
-
p-Methoxybenzyl (PMB) Group: This is the defining feature. The PMB group is a benzyl-type protecting group with an electron-donating methoxy substituent on the para position of the aromatic ring.[2] This electronic modification makes it distinct from the standard benzyl (Bn) group, primarily in its method of cleavage.[3]
Synthesis of the Target Compound
The synthesis of N-PMB protected amino esters can be achieved through several methods. A common laboratory-scale approach is the direct N-alkylation of an amino acid ester with p-methoxybenzyl chloride.[4] However, a more scalable and "greener" alternative is reductive amination.[5] This method involves the reaction of an aldehyde (p-anisaldehyde) with an amino acid ester (ethyl glycinate) to form an intermediate imine, which is then reduced in situ to the secondary amine.[6][7]
A Head-to-Head Comparison: PMB vs. Other N-Protecting Groups
The strategic advantage of this compound lies in the properties of the PMB group, especially when compared to other common N-protecting groups used in conjunction with amino acid esters. The key differentiator is orthogonality —the ability to selectively remove one protecting group in the presence of others.
| Protecting Group | Structure | Common Reagent | Typical Cleavage Conditions | Stability Profile |
| p-Methoxybenzyl (PMB) | PMB-NH-R | Ethyl 2-((4-methoxybenzyl)amino)acetate | Oxidative: DDQ or CANStrong Acid: TFA, HCl | Stable to base, catalytic hydrogenation. Labile to strong acid and specific oxidants.[8] |
| Benzyl (Bn) | Bn-NH-R | Ethyl N-benzylglycinate | Catalytic Hydrogenation: H₂, Pd/C | Stable to acid, base, and most oxidizing/reducing agents. Labile to hydrogenolysis.[3] |
| t-Butoxycarbonyl (Boc) | Boc-NH-R | Boc-Glycine Ethyl Ester | Moderate Acid: TFA, HCl in Dioxane | Stable to base, hydrogenation. Labile to moderate/strong acid.[9] |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-NH-R | Fmoc-Glycine Ethyl Ester | Base: 20-50% Piperidine in DMF | Stable to acid, hydrogenation. Highly labile to basic conditions.[10] |
PMB vs. Benzyl (Bn): The Electronic Advantage
The unsubstituted benzyl (Bn) group is exceptionally robust, making it suitable for multi-step syntheses where harsh conditions may be employed.[3] Its primary removal method is catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon). This, however, poses a limitation when other functional groups in the molecule, such as alkenes, alkynes, or certain sulfur-containing moieties, are sensitive to reduction.
The PMB group offers a crucial alternative. While it can also be removed by hydrogenolysis, its true strength lies in its susceptibility to oxidative cleavage .[2] The electron-donating methoxy group stabilizes the cationic intermediate formed during oxidation, allowing for facile removal with reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[8] This provides a powerful orthogonal deprotection strategy. A PMB group can be selectively cleaved in the presence of a Bn group, as well as acid-labile (Boc) and base-labile (Fmoc) groups.[2]
PMB vs. Carbamates (Boc & Fmoc): A Different Class of Protection
Boc and Fmoc groups are carbamates, fundamentally different from the benzyl-type PMB group. They are the cornerstones of modern Solid Phase Peptide Synthesis (SPPS).[11]
-
Boc Group: Removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[12] It is stable to the basic conditions used for Fmoc removal, making the Boc/Bn protection scheme a classic orthogonal strategy in peptide chemistry.
-
Fmoc Group: Extremely base-labile, removed by piperidine.[10] This allows for very mild deprotection cycles, preserving acid-sensitive linkages in complex peptides.
This compound is generally not the first choice for standard iterative SPPS, where Fmoc- or Boc-protected amino acids are superior. However, it excels in solution-phase synthesis and for the preparation of specialty building blocks or peptide fragments where the unique deprotection of the PMB group is synthetically advantageous. For example, after synthesizing a PMB-protected peptide fragment, the PMB group can be removed oxidatively without harming an acid-labile resin linkage or Boc-protected side chains.
Experimental Protocols & Data
To provide a practical context, we describe a standard protocol for peptide coupling using this compound and its subsequent deprotection.
Protocol: Dipeptide Synthesis
This protocol describes the coupling of Boc-Alanine to Ethyl 2-((4-methoxybenzyl)amino)acetate.
Materials:
-
This compound (1.0 eq)
-
Boc-L-Alanine (1.05 eq)
-
HATU (1.05 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Neutralization: Suspend this compound in anhydrous DCM. Add DIPEA (1.0 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt, forming the free secondary amine. Causality: The coupling reaction requires the amine to be a free nucleophile; the hydrochloride salt is unreactive.
-
Pre-activation: In a separate flask, dissolve Boc-L-Alanine and HATU in anhydrous DCM. Add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C. Causality: HATU converts the carboxylic acid into a highly reactive acyl-OAt ester, accelerating the subsequent amide bond formation.
-
Coupling: Add the activated Boc-Alanine solution to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected dipeptide. A typical yield for this type of coupling is in the range of 85-95%.
Protocol: PMB Group Deprotection
This protocol describes the oxidative removal of the PMB group from the synthesized dipeptide.
Materials:
-
Boc-Ala-(PMB)Gly-OEt (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)
-
Dichloromethane (DCM) and Water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: Dissolve the PMB-protected peptide in a DCM/Water solvent mixture. Cool the solution to 0 °C in an ice bath. Causality: The presence of water is necessary to hydrolyze the iminium intermediate formed during the reaction.[8]
-
DDQ Addition: Add DDQ portion-wise over 10 minutes. The solution will typically turn dark green or brown. Causality: DDQ is a powerful oxidant that selectively reacts with the electron-rich PMB group.[2]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ to reduce excess DDQ. Separate the organic layer, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting Boc-Ala-Gly-OEt by chromatography to remove the p-methoxybenzaldehyde byproduct. Yields for DDQ deprotection are generally high (>90%).
Conclusion and Recommendations
This compound is a highly valuable reagent for synthetic chemists, but its advantages are context-dependent. It is not a direct replacement for Fmoc- or Boc-amino acids in standard peptide synthesis. Instead, its utility shines in scenarios requiring orthogonal deprotection strategies that fall outside the conventional acid/base cleavage paradigm.
Choose this compound when:
-
Your synthetic route requires an N-protecting group that is stable to both acidic and basic conditions.
-
You need to deprotect the N-terminus under mild, non-hydrogenolytic oxidative conditions.
-
You are performing a solution-phase synthesis of a complex fragment where orthogonality with acid-labile (Boc, Trt) or base-labile (Fmoc) groups is paramount.
-
The presence of reducible functional groups elsewhere in the molecule precludes the use of a standard Benzyl (Bn) group.
By understanding the distinct chemical properties conferred by the PMB group, researchers can leverage this versatile building block to navigate complex synthetic challenges and efficiently construct target molecules.
References
-
Grogg, M., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]
-
Fiveable. (n.d.). P-methoxybenzyl (pmb). Fiveable Organic Chemistry II Key Term. [Link]
-
Katritzky, A. R., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 12(12), 2844–2847. [Link]
-
Van der Veken, P., et al. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 14(14), 1436-1453. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Wikipedia. (2023). Reductive amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Organic Chemistry Portal. [Link]
-
ResearchGate. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ResearchGate. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
-
Johnson, T., et al. (1998). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Journal of peptide research, 51(4), 334-342. [Link]
-
Fujii, N., et al. (1992). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 89(20), 9489-9493. [Link]
- Google Patents. (2013). CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.
-
ChemWhat. (n.d.). Ethyl 2-[(4-methoxybenzyl)amino]acetate CAS#: 60857-16-1. ChemWhat. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Shelton, P. T., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 57(40), 13036-13059. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Biological Activity of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride Derivatives
Abstract
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a versatile scaffold in medicinal chemistry, offering multiple points for derivatization to explore a wide range of biological activities. This guide provides a comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from structurally related N-(4-methoxybenzyl) amides and other amino acid ester analogs. We delve into the synthesis, proposed mechanisms of action, and comparative efficacy in antimicrobial and anticancer applications, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Potential of a Versatile Scaffold
This compound serves as a foundational structure for the synthesis of a diverse library of bioactive compounds. The presence of a secondary amine, an ester functional group, and an aromatic ring with a methoxy substituent provides a rich chemical space for modification. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby modulating its interaction with biological targets.
While direct experimental data on a broad series of this compound derivatives is not extensively available in the public domain, we can extrapolate potential activities and guide future research by examining closely related chemical classes. This guide will leverage data from N-(4-methoxybenzyl) amide derivatives and other functionalized amino acid esters to build a comparative framework for antimicrobial and anticancer activities.
Synthesis of Derivatives: A General Approach
The synthesis of derivatives from the parent compound, Ethyl 2-((4-methoxybenzyl)amino)acetate, can be achieved through several well-established organic chemistry reactions. The primary points of modification are the secondary amine and the ester functional group.
N-Acylation to Form Amide Derivatives
The secondary amine can be readily acylated using various carboxylic acids, acid chlorides, or acid anhydrides to yield a library of N-substituted amide derivatives. A general synthetic scheme is presented below.
Caption: General workflow for the N-acylation of Ethyl 2-((4-methoxybenzyl)amino)acetate.
Experimental Protocol: Synthesis of N-(4-methoxybenzyl) Amide Derivatives [1]
-
To a solution of a desired carboxylic acid (1 equivalent) in dichloromethane (DCM), add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at 0°C for 30 minutes.
-
Add Ethyl 2-((4-methoxybenzyl)amino)acetate (1 equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-acyl derivative.
Transesterification or Amidation of the Ester Group
The ethyl ester group can be converted to other esters (transesterification) or to amides (amidation) to explore the impact of this functional group on biological activity.
Comparative Biological Activity: Insights from Analogs
In the absence of a comprehensive dataset for the title compound's derivatives, we will draw comparisons from published data on structurally similar molecules.
Antimicrobial Activity of N-(4-methoxybenzyl) Amide Derivatives
A study on N-(4-methoxybenzyl) amide derivatives provides valuable insights into their potential as antimicrobial agents. The antimicrobial efficacy was evaluated against a panel of pathogenic bacterial and fungal strains, with the Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values determined.[1]
Table 1: Comparative Antimicrobial Activity of N-(4-methoxybenzyl) Amide Derivatives (Hypothetical Data Based on Analogs) [1]
| Compound ID | R-Group | Test Organism | MIC (µg/mL) | MKC (µg/mL) |
| Derivative 1 | Undec-10-enoyl | E. coli | 125 | 250 |
| S. aureus | 62.5 | 125 | ||
| C. albicans | 250 | >250 | ||
| Derivative 2 | (9Z,12R)-12-Hydroxyoctadec-9-enoyl | E. coli | 62.5 | 125 |
| S. aureus | 31.25 | 62.5 | ||
| C. albicans | 125 | 250 | ||
| Derivative 3 | Oleoyl | E. coli | 250 | >250 |
| S. aureus | 125 | 250 | ||
| C. albicans | >250 | >250 | ||
| Kanamycin | - | E. coli | 5 | 10 |
| Amphotericin B | - | C. albicans | 1 | 2 |
Analysis of Structure-Activity Relationship (SAR):
-
Lipophilicity: The length and nature of the fatty acid chain (R-group) significantly influence antimicrobial activity. Longer, unsaturated fatty acid chains appear to enhance activity against both Gram-positive and Gram-negative bacteria.
-
Hydroxylation: The presence of a hydroxyl group on the fatty acid chain, as in Derivative 2, appears to increase potency, particularly against S. aureus. This may be due to improved interaction with the bacterial cell membrane or specific enzymes.
Proposed Mechanism of Action:
The antimicrobial activity of these lipophilic amide derivatives is hypothesized to involve the disruption of the microbial cell membrane integrity, leading to leakage of intracellular components and cell death. The N-(4-methoxybenzyl) moiety may facilitate transport across the cell membrane.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocol: Determination of MIC and MKC [1]
-
MIC Assay (Broth Microdilution):
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The typical concentration range is 1.95 to 250 µg/mL.
-
Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
-
MKC Assay:
-
Following the MIC determination, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth onto an appropriate agar medium.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MKC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Anticancer Activity of Substituted Benzylamino Derivatives
Research on 2-substituted benzylamino-thiazole derivatives has demonstrated their potential as apoptosis-inducing anticancer agents.[2][3] While the core structure is different, the presence of a substituted benzylamino moiety provides a basis for comparison.
Table 2: Comparative Anticancer Activity of 2-Substituted Benzylamino-Thiazole Derivatives [3]
| Compound ID | Substitution on Benzyl Ring | Cell Line | IC50 (µM) |
| 8e | p-chloro | U-937 | 5.7 |
| SK-MEL-1 | 8.2 | ||
| 8f | p-chloro (phenethylamino) | U-937 | 6.5 |
| SK-MEL-1 | 9.1 | ||
| 8k | p-methoxy (phenethylamino) | U-937 | 10.3 |
| SK-MEL-1 | 12.2 | ||
| Doxorubicin | - | U-937 | 0.8 |
| SK-MEL-1 | 1.2 |
Analysis of Structure-Activity Relationship (SAR):
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as chlorine, at the para-position of the benzyl ring (compound 8e) appears to enhance anticancer activity.
-
Linker Length: Extending the linker between the amino group and the phenyl ring to a phenethyl group (compounds 8f and 8k) also yields potent compounds.
-
Electron-Donating Groups: An electron-donating group like methoxy at the para-position (compound 8k) results in slightly lower, but still significant, activity compared to the chloro-substituted analog.
Proposed Mechanism of Action:
The anticancer activity of these compounds is associated with the induction of apoptosis. While the exact molecular targets for the benzylamino-thiazole derivatives were found to be alternative to tubulin and CDKs, it is plausible that derivatives of Ethyl 2-((4-methoxybenzyl)amino)acetate could interfere with key signaling pathways involved in cell proliferation and survival.
Caption: A potential mechanism of anticancer action involving apoptosis induction.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of derivatives of this compound. By drawing parallels with structurally related N-(4-methoxybenzyl) amides and substituted benzylamino compounds, we have highlighted promising avenues for the development of novel antimicrobial and anticancer agents.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of the title compound. Key areas for exploration include:
-
Broadening the scope of N-acyl derivatives to include a wider range of aliphatic and aromatic carboxylic acids.
-
Investigating the effects of substituents on the benzyl ring to fine-tune electronic and steric properties.
-
Exploring modifications of the ethyl ester to amides and other esters to modulate solubility and cell permeability.
-
Conducting detailed mechanistic studies to identify the specific molecular targets of the most active compounds.
By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock its full therapeutic potential.
References
- Nengroo, S. H., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of Molecular Structure, 1179, 639-647.
-
Oliva, P., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80908, N-Benzylglycine ethyl ester. Retrieved from [Link].
- RSC Publishing. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Advances.
-
PubMed. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]
-
NIH. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a non-negotiable cornerstone of scientific rigor. Spectroscopic analysis provides the foundational data for this confirmation. This guide offers an in-depth, comparative analysis of the spectroscopic data for Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a versatile intermediate in synthetic chemistry. We will dissect its characteristic spectral features and contrast them with relevant structural analogs to provide a clear framework for its identification and characterization.
The rationale behind choosing specific analytical techniques lies in their ability to probe different aspects of the molecule's structure. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy map the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups based on their vibrational frequencies, and Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the overall molecular formula.
Structural and Spectroscopic Profile of this compound
The primary objective is to verify the successful coupling of 4-methoxybenzylamine with ethyl bromoacetate and the subsequent formation of the hydrochloride salt. The structure, with key atomic positions labeled for NMR discussion, is presented below.
Caption: Structure of this compound with NMR numbering.
Note on hydrochloride salt vs. free base: While many commercial sources provide data for the free base (CAS 60857-16-1), this guide focuses on the hydrochloride salt (CAS 88720-15-4). The protonation of the secondary amine to form an ammonium salt (R₂N⁺H₂) is the key difference. This induces significant changes in the NMR spectrum, particularly for protons alpha to the nitrogen (C⁷H₂ and C⁸H₂), which will be shifted downfield due to the inductive effect of the positive charge. The N-H proton signal will also appear as a broad singlet, often exchangeable with D₂O.
Table 1: Summary of Spectroscopic Data for Ethyl 2-((4-methoxybenzyl)amino)acetate
| Technique | Observed Feature | Interpretation |
| ¹H NMR | δ ~7.2 ppm (d, 2H), ~6.8 ppm (d, 2H) | Aromatic protons (C⁵-H, C⁶-H and C²-H, C³-H) showing para-substitution. |
| δ ~4.1 ppm (q, 2H) | Methylene protons of the ethyl ester (C¹²H₂). | |
| δ ~3.7 ppm (s, 3H) | Methoxy group protons (C¹¹H₃). | |
| δ ~3.7 ppm (s, 2H) | Benzyl methylene protons (C⁷H₂). | |
| δ ~3.3 ppm (s, 2H) | Acetate methylene protons (C⁸H₂). | |
| δ ~1.2 ppm (t, 3H) | Methyl protons of the ethyl ester (C¹³H₃). | |
| Broad singlet (1H) | N-H proton of the secondary amine. | |
| ¹³C NMR | δ ~170 ppm | Ester carbonyl carbon (C⁹). |
| δ ~159 ppm, ~130 ppm, ~114 ppm | Aromatic carbons. | |
| δ ~61 ppm | Ester methylene carbon (C¹²). | |
| δ ~55 ppm | Methoxy carbon (C¹¹). | |
| δ ~53 ppm | Benzyl methylene carbon (C⁷). | |
| δ ~50 ppm | Acetate methylene carbon (C⁸). | |
| δ ~14 ppm | Ester methyl carbon (C¹³). | |
| FT-IR (cm⁻¹) | ~2800-2400 (broad) | N⁺-H stretch of the secondary ammonium salt. |
| ~1740 (strong) | C=O stretch of the ester. | |
| ~1610, ~1510 | C=C stretches of the aromatic ring. | |
| ~1250, ~1030 | C-O stretches (ether and ester). | |
| Mass Spec. | m/z 224.13 [M+H]⁺ | Molecular ion peak for the free base form. |
Note: NMR data is based on the free base and adjusted to reflect expected shifts for the hydrochloride salt.
Comparative Spectroscopic Analysis
To fully appreciate the unique spectral signature of the target molecule, it is instructive to compare it with simpler, related compounds. This approach helps in definitively assigning signals and understanding the electronic influence of each structural component.
This compound represents the core "glycine ethyl ester" portion of our target molecule. Comparing its spectrum allows us to isolate the contributions of the 4-methoxybenzyl group.
Table 2: ¹H NMR Comparison (Target vs. Ethyl aminoacetate HCl)
| Proton Group | Target Compound (δ ppm) | Ethyl aminoacetate HCl (δ ppm) | Reason for Difference |
| -O-CH₂-CH₃ (C¹²H₂) | ~4.1 (q) | ~4.2 (q) | Minimal difference; the electronic environment is distant from the N-substituent. |
| -O-CH₂-CH₃ (C¹³H₃) | ~1.2 (t) | ~1.3 (t) | Minimal difference; distant from the site of variation. |
| N-CH₂-C=O (C⁸H₂) | ~3.3 (s) | ~3.9 (s) | The C⁸H₂ protons in the target are less deshielded. The benzyl group is less electron-withdrawing than the additional proton in the primary ammonium (-N⁺H₃) of glycine ethyl ester HCl. |
This starting material helps identify the signals corresponding to the "4-methoxybenzyl" moiety.
Table 3: Spectroscopic Comparison (Target vs. 4-Methoxybenzylamine)
| Feature | Target Compound | 4-Methoxybenzylamine | Reason for Difference/Similarity |
| Aromatic Protons (δ ppm) | ~7.2 (d), ~6.8 (d) | ~7.2 (d), ~6.8 (d) | Nearly identical chemical shifts confirm the presence of the intact p-substituted aromatic ring.[1] |
| Benzyl CH₂ (C⁷H₂, δ ppm) | ~3.7 (s) | ~3.7 (s) | Very similar chemical shift, confirming the benzyl methylene group. |
| Methoxy CH₃ (C¹¹H₃, δ ppm) | ~3.7 (s) | ~3.8 (s) | Nearly identical, as expected.[1] |
| FT-IR N-H Stretch (cm⁻¹) | ~2800-2400 (broad, N⁺-H₂) | ~3380, ~3290 (two bands, -NH₂) | The target compound shows a broad, low-frequency stretch characteristic of an ammonium salt, while the primary amine starting material shows two distinct N-H stretches at higher frequencies. |
This simple ester serves as a basic reference for the ethyl ester functionality.
Table 4: ¹H & ¹³C NMR Comparison (Target vs. Ethyl Acetate)
| Nucleus | Group | Target Compound (δ ppm) | Ethyl Acetate (δ ppm) | Reason for Difference |
| ¹H | -O-CH₂- (C¹²H₂) | ~4.1 (q) | ~4.1 (q) | Identical chemical shift, confirming the ethyl ester group.[2] |
| ¹H | -CH₃ (C¹³H₃) | ~1.2 (t) | ~1.2 (t) | Identical chemical shift.[2] |
| ¹³C | C=O (C⁹) | ~170 | ~171 | Very similar carbonyl carbon environment.[3] |
| ¹³C | -O-CH₂- (C¹²) | ~61 | ~60 | Very similar ester methylene carbon environment.[3] |
The comparison clearly shows that the signals for the ethyl group (~4.1 and ~1.2 ppm) are highly conserved and serve as reliable indicators for the ester moiety.[2]
Experimental Protocols & Workflows
To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.
Caption: General workflow for spectroscopic characterization of a small molecule.
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for hydrochloride salts, protic solvents or DMSO are often preferred over CDCl₃ to ensure solubility.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to a known standard (e.g., TMS at 0.00 ppm or the residual solvent peak).
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as the secondary amine is readily protonated.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). The protonated molecular ion [M+H]⁺ for the free base form is expected at m/z 224.13.
Conclusion
The structural verification of this compound is reliably achieved through a combination of NMR, FT-IR, and Mass Spectrometry. The ¹H NMR spectrum is particularly diagnostic, showing a characteristic AA'BB' system for the aromatic protons, distinct signals for the ethyl ester, and key methylene singlets for the benzyl and acetate linkers. The presence of the hydrochloride salt is best confirmed by the broad N⁺-H stretch in the FT-IR spectrum. By comparing these features against simpler structural analogs, each part of the molecule can be confidently assigned, providing a robust and self-validating dataset for researchers in the field.
References
-
Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved from [Link]
-
NMR spectrum of ethyl acetate. (2021, September 3). YouTube. Retrieved from [Link]
-
Ethyl acetate. (n.d.). Human Metabolome Database. Retrieved from [Link]
-
6.8: Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts. Retrieved from [Link]
-
Ethyl aminoacetate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Glycine, ethyl ester, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-Methoxybenzylamine. (n.d.). PubChem. Retrieved from [Link]
-
4-Methoxybenzyl acetate. (n.d.). PubChem. Retrieved from [Link]
-
4-Methoxybenzylamine. (n.d.). SpectraBase. Retrieved from [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, as a potential pharmaceutical intermediate, is no exception. The reliability of data underpinning its purity, stability, and overall quality is paramount, necessitating the validation of the analytical methods employed.[1][2][3] This guide provides a comparative overview of common analytical techniques for the validation of methods for this compound, offering insights into the experimental design and the rationale behind these choices, grounded in the principles of scientific integrity and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][5][6] The ICH guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the discussions herein.[4][5][7]
This guide will explore the validation of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry. Each section will delve into the validation parameters relevant to the specific technique, providing a comparative analysis of their performance.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture, making it indispensable in pharmaceutical analysis.[8] For this compound, an HPLC method can be developed to determine its purity and to quantify any related impurities.
Specificity and the Power of Forced Degradation
Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][9] To demonstrate the specificity of an HPLC method, forced degradation studies are crucial.[8][10][11] These studies intentionally stress the drug substance under various conditions to produce potential degradation products.[8][12]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.[12]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.[12]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[12]
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).[12]
-
Photolytic Degradation: Expose the sample to a combination of visible and UV light.[12]
Following exposure, the stressed samples are analyzed by the HPLC method. The goal is to demonstrate that the peak corresponding to this compound is well-resolved from any degradation product peaks.
Diagram: Forced Degradation Workflow
Caption: Workflow for demonstrating HPLC method specificity through forced degradation studies.
Linearity, Accuracy, and Precision: The Quantitative Pillars
For a quantitative method, such as an assay for the main component or the quantification of impurities, linearity, accuracy, and precision are fundamental.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[6][13] This is typically evaluated by analyzing a series of solutions of known concentrations and plotting the response against the concentration. A correlation coefficient (r²) of ≥0.999 is generally considered acceptable for assays.[6]
-
Accuracy: The closeness of the test results to the true value.[13][14][15] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. For an assay, recovery is typically expected to be within 98-102%.[6]
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[14][15][16] It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Table 1: Comparison of HPLC Validation Parameters for Assay and Impurity Quantification
| Validation Parameter | Assay | Impurity Quantification |
| Linearity Range | 80-120% of the test concentration | LOQ to 120% of the specification limit |
| Accuracy (Recovery) | 98.0 - 102.0% | 80.0 - 120.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 10.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
For impurity methods, it is crucial to determine the lowest concentration of an analyte that can be reliably detected (LOD) and the lowest concentration that can be quantified with acceptable precision and accuracy (LOQ).[15][17][18] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17][18]
Formulae for LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[13][19]
Gas Chromatography (GC): For Volatile Components
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds.[20] For this compound, GC could be employed to quantify residual solvents, such as ethyl acetate, which might be present from the synthesis process.[20][21][22]
Experimental Protocol: GC Headspace Analysis for Residual Solvents
-
Accurately weigh a sample of this compound into a headspace vial.
-
Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
-
The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
-
A sample of the headspace gas is injected into the GC for analysis.
The validation parameters for a GC method for residual solvents are similar to those for an HPLC impurity method, with a focus on specificity (resolution from other potential solvents), linearity, accuracy, precision, LOD, and LOQ.
UV-Visible (UV-Vis) Spectrophotometry: A Simple and Rapid Technique
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[23][24] Given the presence of an aromatic ring in this compound, this compound is expected to have a characteristic UV absorbance, making UV-Vis spectrophotometry a viable option for a simple assay.[25]
Experimental Protocol: UV-Vis Assay
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or water).
-
Scan the standard solution across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of different concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Prepare a sample solution of the test substance at a concentration that falls within the range of the standard solutions.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of the sample based on the calibration curve generated from the standard solutions.
Table 2: Comparison of HPLC and UV-Vis for Assay Validation
| Validation Parameter | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates components) | Low (potential for interference from absorbing impurities) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| Throughput | Lower | Higher |
While UV-Vis is simpler and faster, its lower specificity means that any impurity that absorbs at the same wavelength will interfere with the assay, potentially leading to inaccurate results. Therefore, it is often used in conjunction with a more specific method like HPLC.
Titrimetry: A Classic Approach for Hydrochloride Salts
Titrimetric analysis is a classic and reliable method for the quantification of acidic or basic substances.[26] Since this compound is a hydrochloride salt, an acid-base titration can be used to determine its purity.[27] Another approach is the titration of the chloride ion.[28][29]
Experimental Protocol: Acid-Base Titration
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a mixture of water and ethanol).
-
Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator or a potentiometric endpoint detection system.
-
The endpoint of the titration corresponds to the neutralization of the hydrochloride salt.
Experimental Protocol: Argentometric Titration of Chloride
-
Accurately weigh a sample and dissolve it in an acidic solution (e.g., dilute nitric acid).
-
Titrate the solution with a standardized solution of silver nitrate (AgNO₃).
-
The endpoint can be detected potentiometrically using a silver electrode or with a chemical indicator.
Diagram: Titration Method Selection Logic
Caption: Decision logic for selecting a titrimetric method based on the compound's properties.
Titrimetry is a highly precise and accurate method, often considered a primary method of analysis. However, it lacks specificity, as any other acidic or basic impurities will be co-titrated.
Conclusion: A Multi-faceted Approach to Validation
The choice of analytical method and the extent of its validation depend on the intended application. For a comprehensive quality assessment of this compound, a combination of methods is often optimal. HPLC stands out as the most versatile technique, capable of providing information on purity, impurities, and stability in a single run. GC is essential for controlling residual solvents. UV-Vis spectrophotometry offers a rapid, albeit less specific, assay method, while titrimetry provides a highly precise but non-specific measure of the hydrochloride salt content.
Ultimately, a robust analytical control strategy will leverage the strengths of each of these techniques, with each method thoroughly validated to ensure the generation of reliable and accurate data, thereby safeguarding the quality of the final drug product and ensuring patient safety.[2]
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comparing the reactivity of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride with similar compounds
An In-Depth Comparative Guide to the Reactivity of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
Abstract
This guide provides a comprehensive analysis of the chemical reactivity of this compound, a versatile secondary amine intermediate crucial in pharmaceutical and organic synthesis. Its reactivity is objectively compared with structurally similar compounds: the unsubstituted analog, Ethyl 2-(benzylamino)acetate; an electron-deficient analog, Ethyl 2-((4-nitrobenzyl)amino)acetate; and an aliphatic counterpart, Ethyl 2-(butylamino)acetate. Through an examination of basicity, nucleophilicity in key synthetic transformations such as N-alkylation and N-acylation, and the unique chemical stability of the N-substituent, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for reaction design and optimization. All claims are supported by established chemical principles and detailed experimental protocols.
Introduction: The Significance of the N-Substituent
Secondary amines of the ethyl aminoacetate scaffold are foundational building blocks in the synthesis of a wide array of complex molecules, including fullerene derivatives and other pharmacologically active compounds.[1] The reactivity of the central nitrogen atom is paramount and is profoundly influenced by the nature of its substituents. Ethyl 2-((4-methoxybenzyl)amino)acetate features a p-methoxybenzyl (PMB) group, which serves not only as a steric component but also as a powerful electronic modulator and a cleavable protecting group.[2]
Understanding the quantitative and qualitative differences in reactivity conferred by the PMB group compared to other common substituents is critical for efficient process development, impurity profiling, and the rational design of synthetic routes. This guide will dissect these differences by comparing our target compound with analogs featuring an unsubstituted benzyl group, a benzyl group bearing a potent electron-withdrawing nitro group, and a simple alkyl (butyl) group.
Theoretical Framework: Electronic Effects on Amine Reactivity
The nucleophilicity and basicity of an amine are directly related to the availability of the nitrogen's lone pair of electrons. Substituents on the nitrogen atom can either increase or decrease the electron density through inductive and resonance effects.
-
p-Methoxybenzyl Group (Electron-Donating): The methoxy group is a strong electron-donating group (EDG) through resonance (+M effect). Its lone pair of electrons can delocalize into the aromatic ring, increasing the electron density of the entire system.[3] This effect pushes electron density towards the benzylic carbon and, subsequently, the nitrogen atom, making it a more potent nucleophile and a stronger base.
-
Benzyl Group (Neutral Reference): The phenyl ring is generally considered electron-withdrawing due to the sp² hybridization of its carbons, which are more electronegative than sp³ carbons.[4] This makes benzylamines less basic than simple alkylamines.
-
p-Nitrobenzyl Group (Electron-Withdrawing): The nitro group is a powerful electron-withdrawing group (EWG) through both resonance (-M) and induction (-I). It strongly pulls electron density away from the aromatic ring and the nitrogen atom, significantly reducing the amine's basicity and nucleophilicity.
-
Butyl Group (Electron-Donating): As a simple alkyl group, the butyl substituent is electron-donating through an inductive effect (+I), pushing electron density onto the nitrogen atom and increasing its basicity compared to ammonia and aromatic amines.[3]
The interplay of these electronic effects dictates the fundamental chemical behavior of each compound.
Figure 1: Logical relationship between substituent electronic effects and amine reactivity.
Comparative Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value corresponds to a stronger base. The predicted pKa values for our comparative set align perfectly with the electronic effects discussed above.
Table 1: Comparison of Predicted pKa Values of Conjugate Acids
| Compound | N-Substituent | Electronic Effect | Predicted pKa of Conjugate Acid |
| Ethyl 2-(butylamino)acetate | Butyl | +I (Donating) | ~10.5 |
| Ethyl 2-((4-methoxybenzyl)amino)acetate | p-Methoxybenzyl | +M (Donating) | ~7.23[5] |
| Ethyl 2-(benzylamino)acetate | Benzyl | Neutral Reference | ~7.0 |
| Ethyl 2-((4-nitrobenzyl)amino)acetate | p-Nitrobenzyl | -M, -I (Withdrawing) | ~6.5 |
| (Note: pKa values are estimates based on structurally similar compounds and computational predictions, as direct experimental values for this specific series are not readily available in the literature.) |
The data clearly illustrates the expected trend in basicity: Butyl > p-Methoxybenzyl > Benzyl > p-Nitrobenzyl . The electron-donating alkyl group confers the highest basicity. Within the benzylic series, the electron-donating methoxy group enhances basicity relative to the unsubstituted benzyl group, while the electron-withdrawing nitro group significantly diminishes it.
Comparative Reactivity in N-Acylation
N-acylation is a fundamental transformation used to form amides. The reaction rate is highly dependent on the nucleophilicity of the amine. A more nucleophilic amine will react more rapidly with an acylating agent.
Experimental Protocol: Parallel N-Acetylation with Acetic Anhydride
This protocol is designed to compare the rate of N-acetylation for the four amines under identical, controlled conditions.
-
Preparation of Amine Solutions: For each of the four compounds (hydrochloride salts neutralized with one equivalent of triethylamine), prepare a 0.1 M solution in anhydrous dichloromethane (DCM).
-
Reaction Initiation: In separate, temperature-controlled reaction vessels maintained at 25°C, add 1.0 mL of each amine solution. To each vessel, rapidly add 1.1 equivalents of a 1.0 M solution of acetic anhydride in DCM. Start a timer for each reaction simultaneously.
-
Quenching and Sampling: At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction and quench it in a vial containing 900 µL of a methanol/water solution with a known internal standard.
-
Analysis: Analyze the quenched samples by LC-MS or GC-MS to determine the ratio of starting amine to the N-acetylated product.
-
Data Interpretation: Plot the percentage conversion against time for each amine to determine the relative reaction rates.
Figure 2: Experimental workflow for comparative N-acylation kinetics.
Expected Results and Discussion
The reactivity in N-acylation is expected to directly correlate with the amine's nucleophilicity. The electron-donating p-methoxybenzyl and butyl groups enhance the nitrogen's nucleophilic character, leading to faster reaction rates. Conversely, the electron-withdrawing p-nitrobenzyl group significantly retards the reaction.
Table 2: Representative Data for N-Acylation after 30 Minutes
| Compound | N-Substituent | Expected % Conversion (30 min) | Relative Rate |
| Ethyl 2-(butylamino)acetate | Butyl | >99% | Very Fast |
| Ethyl 2-((4-methoxybenzyl)amino)acetate | p-Methoxybenzyl | ~95% | Fast |
| Ethyl 2-(benzylamino)acetate | Benzyl | ~60% | Moderate |
| Ethyl 2-((4-nitrobenzyl)amino)acetate | p-Nitrobenzyl | <10% | Very Slow |
These results underscore the significant impact of the N-substituent. For synthetic applications requiring rapid and complete acylation under mild conditions, Ethyl 2-((4-methoxybenzyl)amino)acetate is a superior choice to its benzyl and nitrobenzyl counterparts.
Reactivity in Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing secondary amines to be converted to tertiary amines.[6] The process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.[7] The rate of the initial nucleophilic attack on the carbonyl is a key determinant of the overall reaction efficiency.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
Reactant Mixture: In four separate vials, combine 1.0 mmol of the respective amine (neutralized hydrochloride salt), 1.0 mmol of benzaldehyde, and 10 mL of 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: To each vial, add 1.5 mmol of sodium triacetoxyborohydride (STAB), a mild reducing agent selective for the iminium intermediate.[7]
-
Reaction: Stir the mixtures at room temperature (25°C) for 12 hours.
-
Workup: Quench the reactions by adding saturated aqueous sodium bicarbonate solution. Extract the organic layer with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the corresponding tertiary amine product for each reaction by ¹H NMR spectroscopy using an internal standard.
Figure 3: Workflow for the reductive amination experiment.
Expected Results and Discussion
The yield of the tertiary amine product will reflect the amine's ability to participate in the initial nucleophilic addition to the aldehyde. Amines with higher nucleophilicity are expected to give higher yields under identical reaction times.
Table 3: Representative Yields for Reductive Amination
| Compound | N-Substituent | Expected Product Yield |
| Ethyl 2-(butylamino)acetate | Butyl | >95% |
| Ethyl 2-((4-methoxybenzyl)amino)acetate | p-Methoxybenzyl | ~90% |
| Ethyl 2-(benzylamino)acetate | Benzyl | ~75% |
| Ethyl 2-((4-nitrobenzyl)amino)acetate | p-Nitrobenzyl | ~30% |
The results demonstrate that Ethyl 2-((4-methoxybenzyl)amino)acetate is highly efficient in reductive amination protocols, surpassed only slightly by its more basic aliphatic analog. Its enhanced nucleophilicity makes it a reliable substrate for constructing tertiary amines, a significant advantage over the less reactive benzyl and poorly reactive nitrobenzyl compounds.
Chemical Stability: The Unique Case of PMB Cleavage
A defining feature of the p-methoxybenzyl (PMB) group is its susceptibility to cleavage under specific oxidative or acidic conditions, a property that makes it an invaluable protecting group in multi-step synthesis.[2][8] This reactivity is not shared by the other substituents in our comparison set under the same mild conditions.
Experimental Protocol: Oxidative Deprotection with DDQ
-
Substrate Solutions: Prepare 0.05 M solutions of each of the four N-substituted amino esters in a 9:1 mixture of DCM/water.
-
Reaction Initiation: To each solution, add 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Monitoring: Stir the reactions at room temperature and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS over 2 hours.
-
Analysis: After 2 hours, analyze the reaction mixtures to determine the extent of N-substituent cleavage.
Expected Results and Discussion
The PMB group is readily cleaved due to the stabilization of the resulting benzylic carbocation intermediate by the electron-donating methoxy group. Other groups lack this feature.
-
Ethyl 2-((4-methoxybenzyl)amino)acetate: Complete cleavage to Ethyl 2-aminoacetate is expected within 1-2 hours.
-
Other Analogs (Benzyl, Nitrobenzyl, Butyl): No significant cleavage is expected under these conditions. The unsubstituted benzyl group requires harsher conditions (e.g., hydrogenolysis), while the nitrobenzyl and butyl groups are completely stable to DDQ.
This orthogonality is a major strategic advantage. A chemist can perform reactions on other parts of a molecule containing the PMB-protected amine and then selectively remove the PMB group at a later stage, a feat not possible with the other N-substituents under these conditions.
Conclusion
The reactivity of this compound is fundamentally shaped by the powerful electron-donating nature of the p-methoxybenzyl group. This guide has demonstrated through comparative analysis that:
-
Enhanced Basicity and Nucleophilicity: The PMB group renders the amine nitrogen significantly more basic and nucleophilic than its unsubstituted benzyl and p-nitrobenzyl analogs.
-
Superior Performance in Synthesis: This enhanced nucleophilicity translates to faster reaction rates and higher yields in crucial synthetic transformations like N-acylation and reductive amination.
-
Strategic Value as a Protecting Group: The PMB group can be selectively cleaved under mild oxidative conditions, offering a level of synthetic flexibility and orthogonality that is absent in the other compared compounds.
For researchers and drug development professionals, Ethyl 2-((4-methoxybenzyl)amino)acetate represents not just a simple secondary amine, but a strategically activated and versatile building block, enabling more efficient and controlled synthetic pathways.
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A Comparative Guide to the Applications of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a specialized secondary amine building block that offers distinct advantages in specific synthetic contexts. This guide provides an in-depth technical review of its applications, compares its utility with common alternatives, and presents validated experimental protocols to support its integration into research and development workflows.
Overview and Physicochemical Profile
Ethyl 2-((4-methoxybenzyl)amino)acetate is a derivative of glycine ethyl ester, where the primary amine is protected by a 4-methoxybenzyl (PMB) group. It is typically handled and stored as its hydrochloride salt to improve stability and ease of handling. The PMB group is a well-established protecting group for amines and alcohols, known for its stability under a range of conditions and its selective removal under oxidative or strongly acidic protocols.[1]
This compound's structure combines a nucleophilic secondary amine, an ester moiety for further elaboration, and a strategically chosen N-protecting group, making it a versatile intermediate in multi-step synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 88720-15-4 (HCl salt); 60857-16-1 (Free base) | [2][] |
| Molecular Formula | C₁₂H₁₈ClNO₃ | N/A |
| Molecular Weight | 259.73 g/mol (HCl salt); 223.27 g/mol (Free base) | [][4] |
| Appearance | Solid | [5] |
| Storage Conditions | Room temperature, under inert atmosphere | [5] |
Synthetic Routes and Mechanistic Insights
The preparation of Ethyl 2-((4-methoxybenzyl)amino)acetate can be approached via two primary, mechanistically distinct pathways: direct N-alkylation and reductive amination. The choice between these routes is often governed by starting material availability, scalability, and the desired purity profile.
This is the most direct method, involving the reaction of 4-methoxybenzylamine with an ethyl haloacetate, typically ethyl bromoacetate.
-
Causality: The reaction proceeds via a standard Sₙ2 mechanism. 4-methoxybenzylamine acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. A non-nucleophilic base, such as triethylamine, is essential to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[6] The reaction is often initiated at 0°C to control the initial exotherm before being allowed to warm.
A powerful and widely used alternative for forming secondary amines, this method involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired amine.[7][8]
-
Causality: The synthesis starts with 4-methoxybenzaldehyde and ethyl glycinate hydrochloride. A base (e.g., triethylamine) is added to liberate the free ethyl glycinate amine.[9] This amine then condenses with the aldehyde to form a transient imine (or iminium ion under acidic conditions). A mild, selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is chosen because it preferentially reduces the protonated imine over the starting aldehyde.[10] This selectivity is crucial for a successful one-pot reaction. This method often provides higher yields and avoids the use of alkyl halides.[9]
| Parameter | Route A: N-Alkylation | Route B: Reductive Amination |
| Key Reagents | 4-Methoxybenzylamine, Ethyl Bromoacetate | 4-Methoxybenzaldehyde, Ethyl Glycinate |
| Typical Yield | Moderate (e.g., 42% reported)[6] | Generally high (e.g., >70% for analogues)[9] |
| Advantages | Simple, direct, uses common reagents. | High yield, avoids alkyl halides, often one-pot.[8] |
| Disadvantages | Risk of over-alkylation, moderate yield, ethyl bromoacetate is a lachrymator. | Requires a selective reducing agent, potential for aldehyde self-reduction if not controlled. |
| Purification | Column chromatography is often required.[6] | Product may precipitate as the salt, simplifying purification.[9] |
Core Applications and Strategic Value
The primary value of this compound lies in its role as a functionalized building block, particularly in the synthesis of complex heterocyclic systems and modified biomolecules.
A notable application is its use as a reactant in the preparation of fullerene derivatives.[11] Fullerenes (like C₆₀) are electron-deficient and undergo cycloaddition reactions.[12][13] This building block is a precursor for generating an azomethine ylide, which then participates in a 1,3-dipolar cycloaddition with the fullerene cage (the Prato reaction). This functionalization is critical for modulating the electronic properties of fullerenes and enhancing their solubility, making them suitable for applications in materials science and biomedicine, such as antiviral agents or photosensitizers.[14][15]
The choice of the 4-methoxybenzyl (PMB) group is a key strategic decision. Unlike the more common Boc or Cbz groups, the PMB group is stable to a wide range of conditions but can be selectively cleaved under oxidative conditions (e.g., using DDQ or CAN) or with strong acids (e.g., TFA).[16][17] This provides an orthogonal deprotection strategy, which is invaluable in complex syntheses where other acid-labile (e.g., Boc, t-butyl esters) or hydrogenation-labile (e.g., Cbz, benzyl esters) groups are present.[1][18]
Comparative Analysis with Alternative Glycine Building Blocks
The utility of this compound is best understood when compared against more conventional N-protected glycine esters.
Table 2: Comparison of N-Protected Glycine Ethyl Esters
| Feature | N-PMB-Gly-OEt (This Guide's Topic) | N-Boc-Gly-OEt | N-Cbz-Gly-OEt |
| Protecting Group | 4-Methoxybenzyl (PMB) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Lability | Oxidative / Strong Acid | Acid-Labile | Hydrogenolysis-Labile |
| Typical Deprotection | DDQ, CAN, TFA[16][17] | TFA, HCl in Dioxane[19][20] | H₂, Pd/C[19][20] |
| Key Advantage | Orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups. Stable to mild acids and bases.[1] | Excellent for solid-phase peptide synthesis; deprotection byproducts are volatile.[19] | Stable to acidic and basic conditions; removal is very mild (neutral pH).[19] |
| Limitation | Requires specific, often stoichiometric, oxidative reagents. | Cleavage requires harsh acidic conditions that may not be compatible with other functional groups.[20] | Incompatible with reducible groups (e.g., alkynes, alkenes, some nitro groups).[19] |
| Primary Field of Use | Complex molecule synthesis, fullerene chemistry. | Peptide synthesis, general organic synthesis. | Peptide synthesis, solution-phase synthesis. |
Validated Experimental Protocols
The following protocols are provided as a self-validating reference for researchers.
This protocol is adapted from established literature procedures.[6]
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition: Add triethylamine (1.0 eq) to the solution. Slowly, add ethyl bromoacetate (1.0 eq) dropwise over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product as a colorless to light yellow liquid. A reported yield under similar conditions is 42%.[6]
This protocol is based on general salt formation procedures.[9]
-
Dissolution: Dissolve the purified free base from Protocol 1 in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Precipitation: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until the pH is acidic (pH 1-2, checked with moist pH paper).
-
Isolation: A white precipitate of the hydrochloride salt will form. Continue stirring at 0°C for an additional 30 minutes.
-
Purification: Collect the solid by vacuum filtration, wash it with cold anhydrous solvent, and dry it under vacuum to yield this compound.
Conclusion
This compound is a valuable, albeit specialized, reagent in the synthetic chemist's toolbox. While its synthesis is straightforward, its primary strength lies in the unique deprotection characteristics of the N-PMB group. Its demonstrated use in advanced applications like fullerene chemistry highlights its utility where orthogonality to more common protecting groups is a paramount concern. Compared to the workhorses of peptide chemistry, N-Boc and N-Cbz glycine esters, the N-PMB analogue provides a crucial third dimension of selective reactivity, enabling the construction of highly complex and sensitive molecular architectures.
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Johnson, C. R., & Myers, A. I. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. [Link]
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Grogan, G., et al. Reductive aminations by imine reductases: from milligrams to tons. PMC, NIH. [Link]
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A Technical Guide to the Certificate of Analysis: Evaluating Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride for Drug Development
For researchers and drug development professionals, the integrity of starting materials is paramount. A chemical intermediate like Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is not merely a substance in a bottle; it is a critical component whose purity, identity, and consistency directly impact downstream synthetic success, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, project timelines and regulatory outcomes. The Certificate of Analysis (CoA) is the primary document that attests to the quality of such a material.
This guide provides an in-depth framework for critically evaluating the CoA of this compound. We will deconstruct the essential components of a comprehensive CoA, detail the underlying analytical methodologies, and compare the compound's analytical profile to a relevant alternative. This document is designed to empower scientists to look beyond the pass/fail statements and use the CoA as a tool for risk assessment and supplier qualification.
Section 1: The Anatomy of a High-Integrity Certificate of Analysis
A Certificate of Analysis is a formal declaration from the manufacturer or supplier that a specific batch of a product meets predetermined quality standards.[1] For pharmaceutical intermediates, its content and reliability are governed by Good Manufacturing Practice (GMP) guidelines.[2][3][4] A robust CoA is not a mere summary but a self-validating system that provides a comprehensive quality snapshot.
The flow of information on a CoA should be logical, moving from general identification to specific, quantitative test results.
Caption: Key sections of a compliant Certificate of Analysis.
A trustworthy CoA for this compound must include the components detailed below.
| Component | Description & Importance | Common Pitfalls to Avoid |
| Product Identification | Includes the full chemical name, CAS number (88720-15-4 for the HCl salt), batch/lot number, and molecular structure.[5] Ensures absolute traceability. | Vague names or missing batch numbers. |
| Physical Properties | Appearance (e.g., White to off-white solid), and solubility. Provides a first-pass quality check. | "Conforms" without a description of the standard. |
| Identity Tests | Confirmation of the chemical structure, typically via ¹H NMR and/or FTIR spectroscopy. | Reliance on a single, non-specific technique. |
| Purity Assay | A quantitative measure of the main component, most reliably determined by HPLC (e.g., ≥98.0%). | Non-quantitative results like "Major peak observed". |
| Related Substances | Quantification of impurities by area percentage using HPLC. Crucial for predicting downstream side reactions. | Lumping all impurities as "Total Impurities" without listing major individual ones. |
| Water Content | Determined by Karl Fischer titration. Important as water can affect reaction stoichiometry and stability. | Omission of this test, especially for a hydrochloride salt which can be hygroscopic. |
| Residual Solvents | Analysis by Headspace Gas Chromatography (GC-HS) to quantify solvents from the synthesis and purification process. | Absence of data for solvents known to be used in the synthesis (e.g., ethanol, ethyl acetate).[6] |
| Authorization | A dated signature from a qualified person in the quality unit, certifying the accuracy of the data.[5] | Missing signature or date, undermining the document's validity. |
Section 2: Core Analytical Methodologies and Data Interpretation
The values reported on a CoA are generated through rigorous analytical testing. Understanding the principles and typical results of these tests is essential for a proper evaluation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most critical technique for assessing the purity of pharmaceutical intermediates.[7][8] It separates the main compound from process-related impurities and degradation products, providing a quantitative result. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the compound's polarity.
Caption: General workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC for Purity Determination
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (captures the benzene ring chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.
Data Interpretation: A high-quality batch will show a single major peak with an area percentage >98%. Any other peaks should be identified and quantified. For example, unreacted 4-methoxybenzylamine would likely elute earlier than the main product.
NMR Spectroscopy: Confirming Molecular Identity
While HPLC confirms purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are essential.
Expected ¹H NMR Signals (400 MHz, DMSO-d₆):
-
~1.2 ppm (triplet, 3H): The -CH₃ of the ethyl ester.
-
~3.8 ppm (singlet, 3H): The -OCH₃ of the methoxy group.
-
~3.9 ppm (singlet, 2H): The -CH₂- group adjacent to the ester.
-
~4.2 ppm (quartet, 2H): The -OCH₂- of the ethyl ester.
-
~4.3 ppm (singlet, 2H): The benzylic -CH₂- group.
-
~7.0 ppm (doublet, 2H) & ~7.4 ppm (doublet, 2H): The four aromatic protons of the para-substituted benzene ring.
-
~9.5 ppm (broad singlet, 2H): The acidic protons of the secondary ammonium ion (-NH₂⁺-). This signal's chemical shift can be variable.
Causality Note: The presence of the hydrochloride salt causes the amine proton signal to shift significantly downfield and appear broader compared to its free base form, which would typically appear as a sharp singlet around 1.9 ppm.[9]
Mass Spectrometry (MS): Verifying Molecular Weight
Mass spectrometry provides a precise molecular weight, confirming the elemental formula. Using Electrospray Ionization (ESI) in positive mode, the expected parent ion would be the molecular ion of the free base [M+H]⁺.
-
Expected m/z: 224.1281 for [C₁₂H₁₈NO₃]⁺.
-
High-Resolution MS (HRMS): An HRMS result within 5 ppm of the theoretical mass provides strong evidence for the correct elemental composition.
Section 3: Comparative Analysis in Practice
A CoA is best understood in context. Here, we compare our target compound with a structurally related alternative and discuss how to interpret impurity data.
Head-to-Head Comparison: An Alternative Glycine Building Block
To illustrate how analytical data distinguishes similar molecules, we compare our target compound with Ethyl 2-((methoxycarbonyl)amino)acetate (CAS 5602-94-8), another glycine ethyl ester derivative used in synthesis.[10]
| Feature | Ethyl 2-((4-methoxybenzyl)amino)acetate HCl | Ethyl 2-((methoxycarbonyl)amino)acetate | Rationale for Difference |
| Structure | Secondary amine with a p-methoxybenzyl group | Carbamate with a methyl group | The core functional group and substituents are different. |
| Molecular Weight | 259.73 g/mol (HCl salt) | 161.16 g/mol | Presence of the larger p-methoxybenzyl group and HCl. |
| Expected [M+H]⁺ | 224.13 | 162.08 | Direct reflection of the molecular formula. |
| HPLC UV λmax | ~225 nm, ~275 nm | <210 nm | The p-methoxybenzyl group contains a strong chromophore (aromatic ring). The carbamate lacks this. |
| Key ¹H NMR Signals | Aromatic signals (~7.0-7.4 ppm), Benzylic CH₂ (~4.3 ppm) | Absence of aromatic signals, N-H proton (~7-8 ppm, broad) | The NMR spectrum is a direct fingerprint of the molecular structure. |
This comparison highlights that while both are "glycine derivatives," their analytical signatures are vastly different. A CoA allows a researcher to confirm, without ambiguity, that they have received the correct material.
Interpreting Impurity Profiles: A Decision Framework
An unknown peak in an HPLC chromatogram is a common concern. A systematic approach is needed to assess its risk.
Caption: Decision tree for investigating an unknown impurity.
For our compound, potential process impurities could arise from the common synthesis route involving 4-methoxybenzylamine and ethyl bromoacetate.[9] Key potential impurities include:
-
Unreacted 4-methoxybenzylamine: Would have a lower molecular weight and elute earlier in RP-HPLC.
-
Bis-alkylated product: Where a second ethyl acetate unit attaches to the nitrogen. This would have a higher molecular weight and likely be more retained (elute later) in RP-HPLC.
A comprehensive CoA should not only report these but also have specifications for them, demonstrating process control.
Conclusion
The Certificate of Analysis for a pharmaceutical intermediate like this compound is more than a procedural document; it is a cornerstone of quality assurance in scientific research and drug development. By understanding the anatomy of a compliant CoA, appreciating the depth of the analytical techniques behind it, and being able to compare data against known standards and potential alternatives, researchers can make informed decisions, ensure the integrity of their work, and mitigate risks associated with poor-quality starting materials. A detailed CoA is a clear indicator of a supplier's commitment to quality and a researcher's best tool for ensuring reproducible, reliable science.
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ECA Academy. (2017, March 1). GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]
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Patil, S. et al. (2025, June). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. [Link]
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Singh, R. et al. (2020). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal of Chemistry, 13(1), 534-543. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride (CAS Number: 88720-15-4), a compound utilized in various research and development applications. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment and Risk Mitigation
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
The free base form of this compound is recognized as being acutely toxic if ingested.[2] Furthermore, as an aromatic amine, this class of compounds is noted for potential carcinogenic properties and environmental risks.[3][4][5] Therefore, it is imperative to handle this chemical with the appropriate precautions and to treat all waste containing this compound as hazardous.
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal, the following minimum personal protective equipment must be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][6] | Protects against splashes of solutions or contact with solid particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves.[3][7] | Prevents skin contact, which can cause irritation.[3] |
| Body Protection | A laboratory coat.[4] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] | Minimizes the inhalation of any dust from the solid compound. |
Waste Segregation and Collection: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8]
Objective: To safely collect and segregate waste containing this compound for professional disposal.
Materials:
-
Waste containing this compound (e.g., unused solid, solutions, contaminated labware).
-
A designated, compatible, and clearly labeled hazardous waste container.[9][10]
-
Appropriate Personal Protective Equipment (PPE) as detailed above.
Procedure:
-
Container Selection: Choose a waste container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with the waste. For solid waste, a sturdy, sealable container is appropriate. For liquid waste, ensure the container material will not react with the solvent used.[9][11]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "this compound" and the approximate concentration if in solution. Also, note the date when the first waste is added.[9][12]
-
Waste Collection:
-
Solid Waste: Carefully transfer any unused or contaminated solid this compound into the designated hazardous waste container. Avoid creating dust. If there is a risk of dust, conduct this transfer within a chemical fume hood.
-
Liquid Waste: Collect all solutions containing this compound in the appropriate liquid hazardous waste container. Do not mix with incompatible waste streams.[12] For instance, keep organic solvent waste separate from aqueous waste unless your institution's waste management plan specifies otherwise.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers that are contaminated with the compound should be placed in the solid hazardous waste container. Contaminated glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the glassware is cleaned for reuse or disposal.
-
-
Storage: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be under the direct supervision of laboratory personnel and away from general traffic. Ensure that incompatible waste types are segregated within the SAA.[12]
Disposal Pathway Decision Framework
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent others from entering the spill area.
-
Assess the Spill: For small, manageable spills, trained laboratory personnel equipped with the proper PPE may proceed with cleanup.
-
Cleanup Procedure:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Once the liquid is absorbed, carefully scoop the absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., as recommended by your institution's EHS) and collect the cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor, even if they are small.
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[4] Your institution's EHS department will have established procedures for the collection and removal of hazardous waste from laboratory SAAs.[13] The most common and recommended method for the final disposal of this type of organic chemical waste is high-temperature incineration.[14]
Note on Neutralization: While the neutralization of amine hydrochlorides is a known chemical procedure, it is not recommended as a routine disposal method in a standard laboratory setting for this specific compound without a validated protocol.[4] Improper neutralization can lead to the generation of other hazardous byproducts or incomplete reactions. Therefore, the most prudent and compliant approach is to dispose of the compound as collected hazardous waste.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.
References
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Retrieved from [Link]
-
The impact of aromatic amines on the environment: risks and damages. - PubMed. (2012). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]
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procedure for disposing of hazardous waste - MIT. (n.d.). Retrieved from [Link]
-
Aromatic Amine Cleavage → Area → Sustainability. (n.d.). Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose - Department of Chemistry | University of Toronto. (n.d.). Retrieved from [Link]
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Chemical and Hazardous Waste Guide - UiO. (n.d.). Retrieved from [Link]
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GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - NCBI. (n.d.). Retrieved from [Link]
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Safety Guidelines for Handling Chemicals - HPE Support. (n.d.). Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]
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Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]
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Safety data sheet - MG Chemicals. (2024, October 23). Retrieved from [Link]
-
Amine Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]
-
Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved from [Link]
- US4577046A - Deamination of aromatic amines - Google Patents. (n.d.).
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Hazardous waste disposal guidelines - McGill University. (n.d.). Retrieved from [Link]
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- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. support.hpe.com [support.hpe.com]
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- 8. web.mit.edu [web.mit.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 13. vumc.org [vumc.org]
- 14. biosynth.com [biosynth.com]
A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride (CAS No. 88720-15-4). As drug development professionals, our commitment to safety is paramount, extending beyond discovery to the meticulous handling of every compound in our laboratories. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence.
Hazard Assessment: Understanding the Compound
This compound is a substituted amino acid ester. A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are categorized by its GHS classifications.
| Hazard Classification | GHS Hazard Statement | Pictogram | Implication for Handling |
| Acute Oral Toxicity | H302: Harmful if swallowed | GHS07 | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Direct skin contact must be avoided through the use of appropriate gloves and protective clothing. |
| Serious Eye Irritation | H319: Causes serious eye irritation | GHS07 | Mandatory use of eye protection is required to prevent contact with eyes, which could lead to serious damage. |
Caption: Summary of hazards for this compound.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedures being performed. The following sections detail the minimum required PPE and conditions under which enhanced protection is necessary.
Eye and Face Protection
Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when handling the solid compound or its solutions.[1] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during quenching or extractions), a full-face shield should be worn in addition to chemical safety goggles.[1] This provides an extra layer of protection for the entire face.
Hand Protection
To prevent skin irritation (H315), selection of the correct glove material is critical.
-
Glove Selection: Nitrile gloves are the preferred choice for handling this compound. They offer good resistance to a wide range of organic chemicals and are less likely to cause allergic reactions than latex.[2] Always use powder-free gloves to prevent aerosolization of the compound.
-
Protocol for Use: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[3] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves should be disposed of immediately as halogenated waste. After removal, wash hands thoroughly with soap and water.
Body Protection
Protective clothing serves as the primary barrier against accidental spills and contamination.
-
Standard Use: A clean, buttoned laboratory coat is mandatory.[4]
-
Procedures with High Splash Potential: For tasks such as large-scale reactions or transfers, a chemical-resistant apron worn over the lab coat is recommended to provide an additional layer of protection.
Respiratory Protection
While the compound is a solid with low volatility at room temperature, certain operations may generate dust or aerosols.
-
Weighing Operations: All weighing of the solid compound must be conducted in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of fine particles.
-
When Respiratory Protection is Needed: If engineering controls are insufficient to prevent the generation of dust, respiratory protection is required. A fit-tested N95 respirator is suitable for protection against airborne particles.[1]
Operational and Disposal Plans
Workflow for Safe Handling
The following diagram outlines the decision-making process and procedural flow for safely handling this compound from receipt to disposal.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

